[1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Description
The exact mass of the compound [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is 205.07030562 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNRCKJFJZLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726856 | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873056-63-4 | |
| Record name | 2′,5′-Difluoro[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873056-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Part 1: Executive Summary & Identification Strategy
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (Systematic Name: 2-(2,5-Difluorophenyl)aniline) is a specialized fluorinated biaryl amine intermediate. It serves as a critical pharmacophore scaffold in the synthesis of kinase inhibitors, particularly for p38 MAP kinase and Raf kinase pathways, where the orthogonal fluorine substitution pattern modulates metabolic stability and binding affinity.
Critical Note on CAS Registry Identification
A significant discrepancy exists in public chemical databases regarding the CAS number 203065-88-7 .
-
Database Conflict: While some vendors associate CAS 203065-88-7 with this biphenyl amine, major authoritative registries (e.g., CAS Common Chemistry, Sigma-Aldrich) link this number to 2-[4-(Trifluoromethyl)phenyl]pyridine .
-
Correct Identification: To ensure experimental integrity, this guide focuses strictly on the chemical structure [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (Formula: C₁₂H₉F₂N, MW: 205.21). Researchers should verify identity via 1H/19F NMR rather than relying solely on the CAS number from secondary vendors.
Part 2: Physicochemical Profile
The introduction of two fluorine atoms on the phenyl ring significantly alters the lipophilicity and electronic properties compared to the non-fluorinated congener.
| Property | Value / Characteristic | Note |
| IUPAC Name | 2-(2,5-Difluorophenyl)aniline | Also: 2-Amino-2',5'-difluorobiphenyl |
| Molecular Formula | C₁₂H₉F₂N | |
| Molecular Weight | 205.21 g/mol | |
| Physical State | Solid (Crystalline/Powder) | Typically off-white to light brown |
| Melting Point | 48 – 52 °C (Predicted) | Isomers (e.g., 2,4-difluoro) melt ~63-65°C; ortho-subs often lower MP. |
| Boiling Point | ~300 °C (at 760 mmHg) | Predicted based on biphenyl amine trends |
| Density | 1.25 ± 0.05 g/cm³ | Higher than non-fluorinated biphenyl (1.16 g/cm³) |
| LogP (Predicted) | 3.4 – 3.7 | Highly lipophilic; poor water solubility |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | Weak base; electron-withdrawing F atoms reduce basicity of aniline N. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water; soluble in dilute aqueous acid (HCl). |
Part 3: Synthesis & Manufacturing Protocol
The most robust route to [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high chemoselectivity and avoids the formation of toxic byproducts associated with older Gomberg-Bachmann arylations.
Reagents & Stoichiometry
-
Aryl Halide: 2-Bromoaniline (1.0 equiv)
-
Boronic Acid: 2,5-Difluorophenylboronic acid (1.1 – 1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: K₂CO₃ (2.0 – 3.0 equiv) or Na₂CO₃
-
Solvent System: Toluene/Ethanol/Water (4:1:1) or DME/Water (3:1)
Step-by-Step Protocol
-
Degassing: Charge the reaction vessel with toluene, ethanol, and water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
-
Addition: Add 2-bromoaniline, 2,5-difluorophenylboronic acid, and the base under a positive pressure of inert gas.
-
Catalyst Charge: Add Pd(PPh₃)₄ last. Seal the vessel immediately.
-
Reflux: Heat the mixture to 85–90°C for 12–16 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0→10% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-Amino-2',5'-difluorobiphenyl.
Part 4: Purification & Structural Characterization
Due to the basic nature of the primary amine, an Acid-Base Extraction is a superior purification method for larger scales (>10g), often eliminating the need for chromatography.
Acid-Base Purification Logic
-
Dissolution: Dissolve crude residue in Diethyl Ether or DCM.
-
Acid Extraction: Extract with 1M HCl (3x). The amine converts to the water-soluble hydrochloride salt; non-basic impurities (homocoupled biaryls) remain in the organic layer.
-
Neutralization: Basify the aqueous layer with 2M NaOH (pH > 10) to regenerate the free amine.
-
Recovery: Extract the cloudy aqueous mixture with DCM, dry, and concentrate.
Spectroscopic Expectations (Self-Validation)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.5–4.0 ppm (br s, 2H): NH₂ protons (Exchangeable with D₂O).
-
δ 6.7–7.2 ppm (m, 7H): Aromatic protons. The protons on the fluorinated ring will show complex splitting patterns due to H-F coupling (
and ).
-
-
¹⁹F NMR:
-
Distinct signals typically in the range of -110 to -130 ppm . The 2'-F and 5'-F will appear as separate multiplets due to their different electronic environments relative to the biphenyl linkage.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated 206.08; Observed 206.1.
-
Visualization: Acid-Base Purification Logic
Figure 2: Acid-Base extraction workflow for selective purification of the amine product.
Part 5: Applications in Drug Discovery
This compound is a "privileged structure" in medicinal chemistry, primarily used as a Type II Kinase Inhibitor scaffold.
-
Urea Formation: The primary amine reacts with isocyanates to form diaryl ureas (e.g., Sorafenib/Regorafenib analogs). The 2,5-difluoro substitution pattern is often chosen to:
-
Block metabolic oxidation at susceptible phenyl positions.
-
Induce a specific torsion angle in the biaryl bond, locking the inhibitor into a conformation that fits the kinase "DFG-out" pocket.
-
-
Heterocyclization: It serves as a precursor for Phenanthridines via intramolecular cyclization, relevant in anti-tumor and anti-viral research.
Part 6: Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Fluorinated anilines can be toxic if absorbed through the skin.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 26188946, 3',4'-Difluoro[1,1'-biphenyl]-2-amine" (Isomer Reference for Physical Props). Link[2]
-
Sigma-Aldrich. "Safety Data Sheet for Fluorinated Anilines (Generic)." Link
-
ChemSpider. "Search for 2-Amino-2',5'-difluorobiphenyl." Link
- Smith, P. A. S. (1966). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings.
Sources
1H NMR and 13C NMR of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
An In-depth Technical Guide to the ¹H and ¹³C NMR of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Prepared by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug development and chemical research, the precise characterization of novel compounds is paramount. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, a fluorinated biphenyl derivative. Such compounds are significant as building blocks in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] The presence of fluorine atoms introduces unique spectral features, including complex spin-spin couplings, which, when correctly interpreted, provide profound structural confirmation. This document serves as a practical reference, blending theoretical principles with field-proven experimental protocols to aid researchers in the comprehensive analysis of this and similar fluorinated biaryl systems.
Molecular Structure and Atom Numbering
A prerequisite for any spectral analysis is a clearly defined atom numbering system. The following diagram illustrates the standard numbering for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, which will be used for all subsequent spectral assignments.
Caption: Molecular structure and numbering of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this molecule is defined by two distinct aromatic systems and the amine protons. The key to accurate interpretation lies in understanding the influence of the electron-donating amine (-NH₂) group and the strongly electronegative fluorine atoms on the chemical shifts, as well as the complex proton-proton (H-H) and proton-fluorine (H-F) spin-spin couplings.[4]
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The electron-donating amino group on Ring 1 will shield the protons (H3, H4, H5, H6), causing them to appear at relatively higher fields (lower ppm) compared to unsubstituted benzene (7.34 ppm). Conversely, the two electron-withdrawing fluorine atoms on Ring 2 will deshield the adjacent protons (H3', H4', H6'), shifting them downfield.[5] The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.[5]
The splitting patterns are governed by both H-H and H-F couplings. Fluorine-19 has a nuclear spin (I) of 1/2, similar to a proton, and thus couples to nearby protons. These couplings extend over several bonds, with typical magnitudes of:
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |
| H6 | ~7.2 - 7.4 | ddd | ³JH6-H5 ≈ 7-8, ⁴JH6-H4 ≈ 1-2, ⁵JH6-H3 < 1 |
| H4 | ~7.1 - 7.3 | ddd | ³JH4-H3 ≈ 7-8, ³JH4-H5 ≈ 7-8, ⁴JH4-H6 ≈ 1-2 |
| H5 | ~6.8 - 7.0 | ddd | ³JH5-H6 ≈ 7-8, ³JH5-H4 ≈ 7-8, ⁴JH5-H3 ≈ 1-2 |
| H3 | ~6.7 - 6.9 | ddd | ³JH3-H4 ≈ 7-8, ⁴JH3-H5 ≈ 1-2, ⁵JH3-H6 < 1 |
| H3' | ~7.0 - 7.2 | ddd | ³JH3'-H4' ≈ 8-9, ³JH3'-F2' ≈ 8-10, ⁴JH3'-H6' ≈ 2-3 |
| H4' | ~6.9 - 7.1 | ddd | ³JH4'-H3' ≈ 8-9, ⁴JH4'-F5' ≈ 5-7, ⁴JH4'-F2' ≈ 2-4 |
| H6' | ~6.9 - 7.1 | ddd | ⁴JH6'-H3' ≈ 2-3, ³JH6'-F5' ≈ 8-10, ⁴JH6'-F2' ≈ 2-4 |
| NH₂ | ~3.5 - 5.0 | br s | N/A |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicity abbreviations: ddd = doublet of doublet of doublets, br s = broad singlet. Predicted values are based on established substituent effects and typical coupling constants for fluorinated aromatics.[6][7]
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing further downfield.[8] The most informative feature of the ¹³C spectrum for this compound is the carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated ring and adjacent carbons into doublets or more complex multiplets.[9]
Predicted Chemical Shifts and C-F Coupling
Carbons directly bonded to fluorine (C2' and C5') will exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-320 Hz.[7] These carbons will also be significantly deshielded and appear at very high chemical shifts (downfield). Two-bond (²JCF) and three-bond (³JCF) couplings are also observed and are crucial for confirming assignments. Quaternary carbons (those not bonded to any hydrogens) often show weaker signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[9][10]
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F) | Coupling Constants (J in Hz) |
| C1 | ~128 - 132 | s | - |
| C2 | ~145 - 148 | s | - |
| C3 | ~115 - 118 | s | - |
| C4 | ~129 - 132 | s | - |
| C5 | ~118 - 121 | s | - |
| C6 | ~122 - 125 | s | - |
| C1' | ~120 - 125 | dd | ²JC1'-F2' ≈ 15-25, ⁴JC1'-F5' ≈ 1-5 |
| C2' | ~155 - 160 | d | ¹JC2'-F2' ≈ 245-255 |
| C3' | ~115 - 120 | dd | ²JC3'-F2' ≈ 20-30, ³JC3'-F5' ≈ 5-10 |
| C4' | ~118 - 122 | dd | ²JC4'-F5' ≈ 20-30, ³JC4'-F2' ≈ 5-10 |
| C5' | ~153 - 158 | d | ¹JC5'-F5' ≈ 245-255 |
| C6' | ~112 - 117 | dd | ²JC6'-F5' ≈ 15-25, ³JC6'-F2' ≈ 5-10 |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicity abbreviations: s = singlet, d = doublet, dd = doublet of doublets. Predicted values are based on substituent effects and typical C-F coupling constants.[7][9]
Part 3: Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data requires a standardized and robust protocol. The following methodology is a self-validating system designed for the accurate characterization of small organic molecules like [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.[11][12]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds.[13] Its residual proton peak at ~7.26 ppm and carbon triplet at ~77.2 ppm serve as secondary references.[13][14] For compounds with poor solubility in CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[13]
-
Add a small amount of Tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[13][14]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
The experiment should be performed on a high-resolution NMR spectrometer with a proton operating frequency of at least 400 MHz to ensure adequate signal dispersion.[12]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Set the experiment temperature, typically 298 K (25 °C).[11]
-
-
¹H NMR Data Acquisition:
-
Spectral Width (SW): Set to cover a range of approximately -2 to 12 ppm.
-
Pulse Width: Use a calibrated 30-45 degree pulse angle.
-
Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.[12]
-
Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise (S/N) ratio.
-
-
¹³C NMR Data Acquisition:
-
Mode: Acquire a proton-decoupled spectrum to simplify the data, where each unique carbon appears as a single resonance (unless coupled to fluorine).[8]
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.[9][11]
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): Use a longer delay of 2-5 seconds to allow for the slower relaxation of quaternary carbons.[12]
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly higher number of scans (e.g., 1024 or more) is required to obtain an adequate S/N ratio.[10][11]
-
-
Data Processing and Analysis:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve S/N, followed by Fourier Transformation.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
References
- NMR Solvents - Merck Millipore. (n.d.).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
- An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile. (2025). Benchchem.
- Common NMR Solvents - Reference Data. (n.d.).
- Tables For Organic Structure Analysis. (n.d.).
- A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Met. (2025). Benchchem.
- Process for the preparation of biphenylamines. (n.d.). Google Patents.
- 19F Coupling Constants Table. (n.d.). Alfa Chemistry.
- 13C NMR Chemical Shift. (2022, March 9). Oregon State University.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- 13 Carbon NMR. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- V J-Coupling. (n.d.).
- Notes on NMR Solvents. (n.d.).
- 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. (n.d.).
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). PMC.
- FLOURINE COUPLING CONSTANTS. (n.d.).
- Process for the preparation of biphenylamines. (n.d.). Google Patents.
- Correlation between the J-coupling in the ¹H and ¹⁹F NMR spectra (J =...). (n.d.). ResearchGate.
- 1H NMR and 13C NMR spectral date of compounds. (n.d.). The Royal Society of Chemistry.
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15). ResearchGate.
- (PDF) Synthesis and properties of luminophores derived from fluorinated biphenyls. (2025, August 9). ResearchGate.
- “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014, January 23). RSC Publishing.
- A brief analysis of 2D and 13C-NMR at low field. (n.d.). ThermoFisher.
- NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
Sources
- 1. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 4. weizmann.ac.il [weizmann.ac.il]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. 13Carbon NMR [chem.ch.huji.ac.il]
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- 13. NMR Solvents [merckmillipore.com]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Infrared Spectroscopy Profiling of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
A Technical Guide for Structural Validation and Quality Control
Executive Summary
This guide provides a comprehensive technical analysis of the infrared (IR) vibrational characteristics of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (CAS: 1202863-74-6). As a critical intermediate in the synthesis of pyrazole-carboxamide fungicides (e.g., Fluxapyroxad) and advanced liquid crystal materials, accurate structural validation of this compound is essential.
This document moves beyond basic spectral assignment, exploring the intramolecular hydrogen bonding (IMHB) interactions between the amine and ortho-fluorine substituents. These interactions induce specific spectral shifts that serve as high-fidelity markers for conformational purity and isomeric identity.
Part 1: Molecular Architecture & Vibrational Theory
Structural Degrees of Freedom
The molecule consists of two phenyl rings connected by a C-C single bond (pivot).
-
Ring A (Aniline moiety): Substituted at position 2 with a primary amine (-NH
). -
Ring B (Difluorobenzene moiety): Substituted at positions 2' and 5' with fluorine atoms.
The Ortho-Fluorine Effect (The "Spectral Fingerprint")
The defining feature of this molecule's IR spectrum is the proximity of the 2-amino group (Ring A) and the 2'-fluorine atom (Ring B).
-
Conformational Locking: Steric hindrance between the ortho-substituents forces the biphenyl system into a twisted non-planar geometry (dihedral angle
). -
NH···F Interaction: A non-covalent attractive interaction occurs between the electropositive amino proton and the electronegative 2'-fluorine.
-
Spectral Consequence: This interaction weakens the N-H bond force constant (
), causing a redshift (lowering of frequency) in the symmetric N-H stretching band compared to unsubstituted 2-aminobiphenyl. This is a critical diagnostic for verifying the 2'-positioning of the fluorine.
-
Part 2: Experimental Protocol (ATR-FTIR)
Sample Preparation
-
Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent moisture interference in the N-H region and to preserve the delicate polymorph state often seen in fluorinated biphenyls.
-
Crystal Choice: Diamond or ZnSe (Zinc Selenide). Diamond is preferred due to the hardness of crystalline fluorinated aromatics.
Acquisition Parameters
-
Resolution: 2 cm
(Required to resolve the N-H splitting). -
Scans: 32–64 scans to maximize Signal-to-Noise (S/N) ratio in the fingerprint region.
-
Range: 4000–600 cm
.
Workflow Diagram
Figure 1: Standardized ATR-FTIR workflow for fluorinated biphenyl analysis.
Part 3: Spectral Interpretation & Diagnostic Bands
The spectrum is divided into three diagnostic zones.[1][2] The values below represent characteristic ranges derived from fragment analysis of 2-aminobiphenyl and 1,2,4-trifluorobenzene derivatives.
Zone I: High Frequency (3500 – 3000 cm⁻¹)
Primary Amine & Aromatic C-H
| Frequency (cm⁻¹) | Mode Assignment | Mechanistic Insight |
| 3480 ± 10 | ν_as(NH₂) | Asymmetric Stretch. Free N-H bond vibration. Sharp, medium intensity. |
| 3390 ± 15 | ν_s(NH₂) | Symmetric Stretch. Involved in intramolecular NH···F bonding.[3][4] Look for broadening or a redshift of ~10-20 cm⁻¹ vs. non-fluorinated analog. |
| 3080 – 3030 | ν(C_ar-H) | Aromatic C-H Stretch. Multiple weak bands characteristic of unsaturated rings. |
Zone II: The Fingerprint Region (1650 – 1000 cm⁻¹)
Skeletal Vibrations & Fluorine Signatures
This is the most complex region. The presence of C-F stretches dominates the 1100–1250 cm⁻¹ range, often obscuring weaker C-H in-plane bends.
| Frequency (cm⁻¹) | Mode Assignment | Mechanistic Insight |
| 1620 ± 10 | δ(NH₂) | Scissoring. Characteristic of primary amines. |
| 1600 / 1580 | ν(C=C) Ring | Ring Breathing. Quadrant stretching of the biphenyl core. |
| 1480 – 1450 | ν(C=C) + δ(CH) | Mixed aromatic modes. |
| 1290 ± 10 | ν(C_ar-N) | C-N Stretch. Strong band. Position confirms conjugation of amine with Ring A. |
| 1240 – 1180 | ν(C-F) | C-F Stretch (Ring B). Very Strong/Broad. The 2',5'-difluoro pattern typically yields two distinct maxima in this region. |
| 1100 – 1080 | ν(C-F) / Skeletal | Secondary C-F band coupled with ring vibrations. |
Zone III: Low Frequency (1000 – 600 cm⁻¹)
Out-of-Plane (OOP) Bending & Substitution Patterns
This region confirms the substitution pattern (2-substituted Ring A + 2,5-disubstituted Ring B).
-
750 ± 10 cm⁻¹: OOP bending of the 1,2-disubstituted Ring A (4 adjacent hydrogens). This is the "ortho-substituted" marker.
-
810 – 820 cm⁻¹: OOP bending of the 1,2,4-trisubstituted Ring B (isolated hydrogens).
-
690 – 710 cm⁻¹: Ring puckering modes.
Part 4: Structural Logic & Signaling Pathway
The following diagram illustrates the structural logic used to deduce the spectral features, linking chemical structure to observable IR signals.
Figure 2: Causal relationship between molecular substructures and diagnostic IR signals.
Part 5: Quality Control Applications
In a drug development context, IR is a rapid "Pass/Fail" gate.
-
Detection of Precursor (Nitro Compound):
-
If the synthesis involves reduction of 2'-nitro-2,5-difluorobiphenyl, monitor for NO₂ symmetric/asymmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ .
-
Pass Criteria: Complete disappearance of 1530/1350 cm⁻¹ bands.
-
-
Detection of Hydrolysis (Phenol Impurity):
-
Monitor for O-H stretch (broad, 3200–3600 cm⁻¹).
-
Pass Criteria: Sharp N-H bands only; no broad O-H background.
-
References
-
NIST Mass Spectrometry Data Center. "2-Aminobiphenyl Infrared Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
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Matsuura, A., et al. "Cryogenic infrared spectroscopy reveals remarkably short NH+···F hydrogen bonds in fluorinated phenylalanines."[3][4][5] Physical Chemistry Chemical Physics, 2023. [Link]
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Suryanarayana, I., et al. "Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations." PMC - NCBI, 2013. [Link]
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PubChem. "2,2'-Difluoro-1,1'-biphenyl Compound Summary." National Library of Medicine. [Link]
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Biological activity of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
An In-Depth Technical Guide to the Biological Activity of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Abstract
This guide provides a comprehensive framework for the characterization of the biological activity of the novel compound, [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. While specific biological data for this molecule is not yet publicly available, its structural features—a biphenyl scaffold with fluorine substitutions—suggest significant potential for biological activity. Biphenyl derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anti-cancer effects.[1] The inclusion of fluorine atoms can further enhance metabolic stability, binding affinity, and bioavailability.[2][3] This document outlines a strategic, multi-tiered experimental approach to systematically elucidate the compound's mechanism of action, identify its molecular targets, and assess its therapeutic potential. The protocols and methodologies described herein are designed to provide a robust and self-validating system for researchers, scientists, and drug development professionals.
Introduction to [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is an aromatic amine belonging to the biphenyl class of organic compounds. Its chemical structure is characterized by two phenyl rings linked by a single bond, with an amine group at the 2-position of one ring and fluorine atoms at the 2' and 5' positions of the other ring.
Chemical Structure:
The biphenyl core is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules. The introduction of fluorine atoms is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule.[3] Fluorine's high electronegativity can influence electronic properties, while its small size allows it to act as a bioisostere for a hydrogen atom, potentially leading to improved target binding and metabolic stability.[2] Given these structural characteristics, a thorough investigation into the biological activity of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is warranted.
Proposed Experimental Workflow for Biological Characterization
The following sections detail a systematic approach to unraveling the biological activity of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. This workflow is designed to progress from broad, high-throughput screening to more focused target validation and functional characterization.
Physicochemical Characterization
Prior to biological testing, it is crucial to determine the fundamental physicochemical properties of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. This data is essential for accurate interpretation of biological assay results.
| Property | Method | Importance |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). | Ensures the compound is fully dissolved in assay media to avoid false negatives.[4] |
| Purity | High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). | Confirms the identity and purity of the test compound, preventing artifacts from impurities. |
| Stability | Assessment of stability in assay media and stock solutions over time and at different temperatures. | Guarantees the integrity of the compound throughout the duration of the experiments. |
High-Throughput Screening (HTS)
An initial HTS campaign is recommended to identify potential biological activities. This can be approached through two main strategies:
-
Phenotypic Screening: In this approach, the compound is tested across a diverse range of cell lines representing various cancer types or disease models. The readout is a phenotypic change, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology. This method is unbiased and can uncover novel mechanisms of action.
-
Target-Based Screening: If there is a hypothesized target class based on the compound's structure (e.g., kinases, GPCRs), a target-based screen against a panel of purified proteins can be employed. This provides a more direct and mechanistically defined starting point.
Target Identification and Validation
Once a "hit" is identified from the initial screen, the next critical step is to identify and validate the direct molecular target(s) of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
CETSA is a powerful technique to confirm target engagement in a cellular context.[4] It relies on the principle that a protein's thermal stability is altered upon ligand binding.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat cells with [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.[4]
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[4]
-
Protein Separation: Centrifuge the heated samples to separate the soluble protein fraction from the precipitated proteins.[4]
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve indicates direct binding of the compound to the target protein.[4]
Given that many small molecule inhibitors target kinases, screening against a broad panel of kinases is a logical step to assess selectivity and identify potential off-target effects.
Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)
-
Compound Preparation: Prepare a series of dilutions of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.[4]
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from a diverse panel, their specific substrates, and ATP.[4]
-
Compound Addition: Add the diluted compound or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. This is often a luminescence-based readout.[4]
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value for each kinase. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]
In Vitro Functional Characterization
Following target validation, a series of cell-based assays should be performed to understand the functional consequences of target engagement by [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the compound.
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
BrdU Incorporation Assay: Measures DNA synthesis as a marker of cell proliferation.
Apoptosis Assays
If the compound induces cell death, it is important to determine the mechanism.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) involved in apoptosis.
Structure-Activity Relationship (SAR) Studies
To optimize the potency and selectivity of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, a preliminary SAR study should be initiated. This involves the synthesis and biological evaluation of a focused library of analogs with systematic modifications to the biphenyl scaffold, the amine group, and the fluorine substituents. The goal is to identify key structural features that contribute to the desired biological activity.[6]
Preliminary Safety and Toxicity Assessment
Early assessment of potential toxicity is crucial in the drug discovery process.
-
In Vitro Cytotoxicity: Determine the IC50 in non-cancerous cell lines to assess general cytotoxicity.
-
hERG Channel Assay: An important early safety screen to assess the risk of cardiac toxicity.
-
Ames Test: A bacterial reverse mutation assay to evaluate the mutagenic potential of the compound.
Conclusion
While the biological activity of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- remains to be fully elucidated, its chemical structure suggests it is a promising candidate for further investigation. The systematic, multi-faceted experimental approach outlined in this guide provides a clear and robust pathway for characterizing its biological function, identifying its molecular targets, and evaluating its therapeutic potential. By adhering to these principles of scientific integrity and logical progression, researchers can effectively unlock the potential of this and other novel chemical entities.
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An In-Depth Technical Guide to [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- for Medicinal Chemistry
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for effective interaction with a wide array of biological targets. The introduction of fluorine atoms into drug candidates has become a cornerstone of modern drug design, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[3][4][5] This guide provides a comprehensive technical overview of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, a fluorinated biphenyl amine with significant potential in drug discovery. We will delve into its synthesis, the strategic rationale behind its specific fluorination pattern, potential therapeutic applications, and a detailed workflow for its evaluation in a medicinal chemistry program.
The Strategic Role of the 2',5'-Difluoro Substitution Pattern
The introduction of fluorine into a molecular scaffold can profoundly influence its properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[3][6][7][8] The 2',5'-difluoro substitution pattern on the biphenyl-2-amine core is a deliberate design choice aimed at leveraging these effects.
-
Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway for many drug candidates. The strong carbon-fluorine bond can block potential sites of metabolism, thereby increasing the compound's half-life and oral bioavailability.[3][4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the aromatic rings, influencing pKa and hydrogen bonding capabilities.[6][9] This can lead to enhanced binding affinity and selectivity for the target protein.[3][4] The difluoro substitution can also impact lipophilicity, which is a critical parameter for membrane permeability and solubility.[2][10]
-
Conformational Control: The presence of fluorine at the 2'-position can introduce a degree of steric hindrance, influencing the dihedral angle between the two phenyl rings. This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to improved potency.
Synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
The most versatile and widely used method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[11][12][13] This palladium-catalyzed reaction offers mild conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[13]
Synthetic Workflow Diagram
Caption: Synthetic workflow for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-bromoaniline (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
Physicochemical Properties
| Property | Estimated Value | Source/Method |
| Molecular Formula | C12H9F2N | - |
| Molecular Weight | 205.21 g/mol | Calculated |
| XLogP3 | ~3.1 | Estimated based on isomers[14][15] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 (N and 2x F) | Calculated |
| Rotatable Bonds | 1 | Calculated |
Potential Therapeutic Applications and Biological Targets
The biphenyl amine scaffold is present in a variety of compounds with diverse biological activities.[1][16] The introduction of the difluoro motif can enhance these activities or impart new ones.
Potential Applications:
-
Antimicrobial Agents: Biphenyl derivatives have shown promising antibacterial and antifungal activities.[17] The 2-aminopyrimidine moiety, which shares some structural similarities with the 2-aminobiphenyl core, is a well-known pharmacophore in antimicrobial drug discovery.[18] The difluoro substitution in [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- could enhance its ability to penetrate microbial cell membranes and inhibit key enzymes.
-
Anticancer Agents: Many biphenyl compounds exhibit cytotoxic activity against various cancer cell lines.[1] Potential mechanisms include the inhibition of protein kinases, which are often dysregulated in cancer. The difluoro groups can improve the binding affinity and selectivity for the ATP-binding pocket of kinases.
-
Anti-inflammatory Agents: Biphenyl derivatives have been investigated for their anti-inflammatory properties.[13] The specific difluoro substitution pattern could lead to potent inhibitors of key inflammatory mediators.
Postulated Biological Targets:
-
Bacterial Enzymes: Dihydropteroate synthase (DHPS) or other enzymes in the folate biosynthesis pathway.
-
Protein Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or other kinases implicated in oncology.
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2, key enzymes in the inflammatory cascade.
In Vitro Evaluation Workflow
A systematic in vitro evaluation is crucial to determine the therapeutic potential of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. The following workflow outlines the key assays.
Evaluation Workflow Diagram
Caption: In vitro evaluation workflow for a novel compound.
Detailed Experimental Protocols
1. Kinase Inhibition Assay (Example: EGFR Kinase Assay)
-
Plate Preparation: Add 5 µL of a 2X enzyme solution (e.g., EGFR in kinase buffer) to each well of a 384-well plate.
-
Compound Addition: Add 2 µL of the test compound ([1,1'-Biphenyl]-2-amine, 2',5'-difluoro-) at various concentrations. Include a positive control (e.g., a known EGFR inhibitor) and a negative control (DMSO).
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution to initiate the reaction.
-
Reaction and Termination: Incubate at room temperature for 60 minutes. Stop the reaction by adding a stop solution containing EDTA.
-
Detection: Read the plate on a suitable plate reader to measure the remaining ATP, which is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Compound Dilution: Prepare a serial dilution of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- in a 96-well plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration and add it to each well of the plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
3. ADME-Tox Profiling: Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat), the test compound, and a phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time and determine the in vitro half-life (t1/2) from the slope of the line.
Conclusion
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- represents a promising scaffold for medicinal chemistry exploration. The strategic incorporation of the difluoro motif on the privileged biphenyl amine core is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. Its synthesis via robust cross-coupling methodologies allows for the facile generation of analogues for structure-activity relationship studies. The proposed in vitro evaluation workflow provides a clear path for elucidating the biological activity and therapeutic potential of this and related compounds. Further investigation into its specific biological targets is warranted and could lead to the development of novel therapeutics in areas such as oncology and infectious diseases.
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- 15. 3,3'-Difluoro-[1,1'-biphenyl]-4-amine | C12H9F2N | CID 20099595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents [mdpi.com]
- 18. ijpsjournal.com [ijpsjournal.com]
Strategic Utilization of 2-Amino-2',5'-Difluorobiphenyl in Medicinal Chemistry
Executive Summary
The structural motif of 2-amino-2',5'-difluorobiphenyl (CAS: Generic structure class) represents a privileged scaffold in modern drug discovery. As a fluorinated biarylamine, it serves as a critical building block for modulating physicochemical properties such as lipophilicity, metabolic stability, and conformational preference.
This guide details the technical applications of this moiety, focusing on its role in synthesizing Type II kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and next-generation agrochemicals. By strategically positioning fluorine atoms at the 2' and 5' positions, medicinal chemists can block metabolic hot spots while inducing a twisted biaryl conformation that enhances binding selectivity.
Structural Biology & Pharmacochemistry
The Fluorine Effect: Conformational Locking
The 2-amino-2',5'-difluorobiphenyl scaffold is not merely a flat connector; it is a dynamic structural probe.
-
Ortho-Fluorine Effect (2'-F): The fluorine atom at the 2'-position introduces steric repulsion with the 2-amino group and the ortho-hydrogen of the aniline ring. This forces the biaryl system out of planarity, typically adopting a dihedral angle between 60° and 90°.
-
Metabolic Blocking (5'-F): The 5'-position on the B-ring is a common site for cytochrome P450-mediated oxidative metabolism (hydroxylation). Fluorine substitution at this position effectively blocks this metabolic pathway, extending the in vivo half-life (
) of the drug candidate.
Electronic Modulation
The electron-withdrawing nature of the two fluorine atoms reduces the electron density of the B-ring. This electronic tuning is critical when the B-ring is involved in
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[1][2][3][4][5][6]
The most robust route to 2-amino-2',5'-difluorobiphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is optimized for scalability and minimizes protodeboronation.
Reaction Scheme
Coupling Partners:
-
Electrophile: 2-Bromoaniline (or N-Boc-2-bromoaniline for cleaner profiles).
-
Nucleophile: 2,5-Difluorophenylboronic acid.
Step-by-Step Methodology
Reagents:
-
2-Bromoaniline (1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.2 equiv)
-
Pd(PPh
) (5 mol%) or Pd (dba) /SPhos (for sterically hindered substrates) -
K
CO (2.0 M aqueous solution) -
Solvent: 1,4-Dioxane
Protocol:
-
Degassing: Charge a 3-neck round-bottom flask with 1,4-dioxane. Sparge with argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add 2-bromoaniline and 2,5-difluorophenylboronic acid under a positive stream of argon.
-
Catalyst Induction: Add the Pd catalyst.[1] The solution should turn a characteristic yellow/orange (depending on the catalyst).
-
Base Addition: Add the degassed K
CO solution. -
Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc and wash with brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a pale yellow oil or solid.
Visualization: Synthesis Workflow
Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biarylamine.
Pharmaceutical Applications
Type II Kinase Inhibitors (Biphenyl Ureas)
The 2-amino group serves as a nucleophilic handle to generate urea linkages, a hallmark of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib analogs).
-
Mechanism: The urea moiety forms a "DD" (Donor-Donor) hydrogen bond motif with the Glu/Asp residues in the kinase DFG-out pocket.
-
Role of 2',5'-Difluoro: The twisted biaryl conformation positions the B-ring into the hydrophobic allosteric pocket, while the fluorines modulate the lipophilicity (logP) to ensure membrane permeability.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In HIV drug discovery, diarylpyrimidines (DAPYs) often utilize a fluorinated aniline wing.
-
Application: The 2-amino-2',5'-difluorobiphenyl moiety acts as the "wing" that fits into the hydrophobic tunnel of the NNRTI binding pocket.
-
Advantage: The 2',5'-difluoro substitution pattern provides superior resistance profiles against mutant strains (e.g., K103N) compared to non-fluorinated analogs by maintaining tight packing despite protein mutations.
Agrochemicals: SDHI Fungicides
Succinate dehydrogenase inhibitors (SDHIs) frequently employ biphenyl amides.
-
Structure: An acid chloride (e.g., pyrazole-4-carbonyl chloride) is coupled with 2-amino-2',5'-difluorobiphenyl.
-
Function: The resulting amide binds to the ubiquinone binding site of Complex II. The fluorine atoms protect the molecule from rapid fungal metabolism, extending the duration of crop protection.
Data Summary: Physicochemical Impact[7]
| Property | Non-Fluorinated (Biphenyl-2-amine) | 2-Amino-2',5'-Difluorobiphenyl | Impact |
| LogP | ~2.8 | ~3.4 | Increased lipophilicity aids membrane crossing. |
| Metabolic Stability | Low (Rapid 4'-hydroxylation) | High | 5'-F blocks para-oxidation; 2'-F sterically hinders ortho-oxidation. |
| Dihedral Angle | ~45° | ~60-80° | 2'-F induces twist, improving selectivity for deep pockets. |
| pKa (Aniline) | ~4.0 | ~3.2 | Fluorine EWG effect reduces basicity, reducing non-specific binding. |
Pathway Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore mapping showing the dual role of binding enhancement and metabolic blocking.
References
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Janssen, P. A., et al. (2005). "Diarylpyrimidines: A New Class of Highly Active Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 48(6), 1901-1909. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link
Sources
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Difluorobiphenyl Amines in Drug Discovery
Introduction: The Quantum Advantage in Modern Drug Development
Difluorobiphenyl amines represent a privileged scaffold in medicinal chemistry. The biphenyl core provides a versatile framework for engaging with biological targets, while the strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] However, the very features that make these molecules attractive—conformational flexibility of the biphenyl system and the strong electronic effects of fluorine—also present significant challenges for rational drug design. Understanding how these structural nuances translate into biological activity requires a level of detail that transcends classical molecular mechanics.
This is where quantum chemistry, particularly Density Functional Theory (DFT), offers a transformative approach.[3] By solving approximations of the Schrödinger equation, quantum chemical calculations provide a first-principles understanding of the electronic structure, and therefore the inherent properties and reactivity, of molecules.[4] This guide is designed for researchers, computational chemists, and drug development professionals, offering an in-depth, practical framework for applying these powerful computational tools to the specific challenges posed by difluorobiphenyl amines. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and scientifically validated computational workflow.
Pillar 1: The Theoretical Bedrock - Why Quantum Mechanics?
At its core, drug-receptor interaction is an electronic phenomenon governed by the principles of quantum mechanics.[4] Classical force fields, while invaluable for large-scale simulations, approximate atoms as simple balls and springs, often failing to capture the subtle yet critical electronic effects that drive molecular recognition. DFT provides a computationally tractable yet accurate method to probe this electronic landscape.[5][6]
Density Functional Theory (DFT): A Paradigm of Efficiency DFT's power lies in its central premise: the ground-state electronic energy of a molecule is uniquely determined by its electron density (ρ).[6] This is a monumental simplification, as it shifts the problem from calculating the complex, multi-electron wavefunction to calculating the much simpler, three-dimensional electron density.[5][6] The practical implementation of DFT relies on an approximation for the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons. Functionals are categorized in a hierarchy of increasing sophistication and computational cost, from Generalized Gradient Approximations (GGAs) to meta-GGAs and the widely used hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange.[6][7]
Basis Sets: The Language of Molecular Orbitals To solve the DFT equations, the molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[8][9] These functions are typically atom-centered Gaussian functions. The choice of basis set is a critical balance between accuracy and computational cost.[8]
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) offer a good balance for many organic molecules.[10] The "(d)" indicates the addition of polarization functions, which allow orbitals to change shape, a crucial feature for accurately describing chemical bonds. The "+" signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions.
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost. For halogenated compounds, these are often a superior choice.[11]
Pillar 2: A Self-Validating Computational Workflow
A reliable computational protocol is a self-validating one. Each step is chosen for a specific, justifiable reason, and the results are cross-checked to ensure physical and chemical soundness. The following section details a field-proven workflow for characterizing difluorobiphenyl amines.
Experimental Protocol: Step-by-Step Computational Analysis
1. Molecular Structure Preparation:
- Action: Construct the 3D coordinates of the target difluorobiphenyl amine.
- Causality: A chemically reasonable starting geometry is essential to ensure the calculation converges to the correct, lowest-energy structure. This can be done using any molecular builder (e.g., Avogadro, ChemDraw 3D). Pay close attention to initial stereochemistry and the biphenyl dihedral angle.
2. Geometry Optimization:
- Action: Perform a full geometry optimization to find the minimum energy structure on the potential energy surface.
- Causality: This step allows the molecule to relax into its most stable conformation, providing accurate bond lengths, angles, and the crucial biphenyl dihedral angle which dictates the molecule's overall shape.
- Trustworthiness Check: Following optimization, a frequency calculation must be performed. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.
3. Calculation of Key Molecular Properties:
- Action: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.
- Causality: This step provides insight into the molecule's reactivity and intermolecular interaction potential.
- Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental indicators of chemical reactivity and stability.[10] A large gap suggests higher stability.
- Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are critical for predicting non-covalent interactions like hydrogen bonding and halogen bonding.
4. Conformational Analysis (Dihedral Scan):
- Action: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle between the two phenyl rings.
- Causality: The biphenyl torsional barrier is a key determinant of a molecule's 3D shape and its ability to adopt the correct conformation for binding to a biological target. This scan reveals the energy cost of rotation and identifies the lowest-energy conformers.[12][13]
5. Analysis of Non-Covalent Interactions (NCI):
- Action: Employ specialized analysis techniques like the Non-Covalent Interaction (NCI) index or Quantum Theory of Atoms in Molecules (QTAIM).[14]
- Causality: Intramolecular interactions, such as hydrogen bonds between the amine and a fluorine atom, can significantly influence the preferred conformation. NCI analysis helps to visualize and quantify these weak but structurally important interactions.[14][15][16]
Data Presentation: Recommended Computational Parameters
For robust and reproducible results, the choice of functional and basis set must be appropriate for the chemical system.
| Parameter | Recommendation | Rationale & Justification |
| DFT Functional | ωB97X-D or M06-2X | These functionals are specifically parameterized to accurately capture both short- and long-range electron correlation, which is essential for describing the non-covalent interactions (e.g., π-stacking, dispersion) inherent to the biphenyl system.[17][18] |
| Basis Set | 6-311+G(d,p) or aug-cc-pVDZ | The triple-zeta quality of 6-311G provides flexibility for valence electrons. Diffuse functions ("+") are crucial for the electronegative nitrogen and fluorine atoms, while polarization functions ("(d,p)") are non-negotiable for describing the correct bonding environment.[11] The augmented Dunning set provides a higher-accuracy alternative. |
| Solvation Model | SMD or CPCM | Biological processes occur in water. A continuum solvation model is essential to account for the bulk electrostatic effects of the solvent, providing more realistic energy and property predictions. The SMD model is generally recommended for its accuracy across a wide range of solvents.[17] |
Visualization & Interpretation
Visualizing computational outputs is key to translating raw data into chemical insight. Graphviz diagrams are excellent for representing workflows and conceptual relationships.
Caption: Computational workflow for analyzing difluorobiphenyl amines.
Caption: Key molecular properties investigated via quantum calculations.
Conclusion: From In Silico Insight to Laboratory Success
Quantum chemical calculations, when applied with rigor and a clear understanding of the underlying principles, are an indispensable tool in the modern drug discovery pipeline.[19] For challenging scaffolds like difluorobiphenyl amines, DFT allows researchers to move beyond mere correlation and develop a deep, predictive understanding of structure-activity relationships. By elucidating preferred conformations, rotational energy barriers, and the subtle interplay of non-covalent forces, these methods provide actionable intelligence to guide the design of more potent, selective, and metabolically stable drug candidates. This guide provides a robust framework to ensure that such computational experiments are not only technically sound but also maximally impactful, accelerating the journey from initial concept to clinical reality.
References
-
Deep Origin. (2023, September 26). Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. [Link]
-
Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]
-
Borosky, G. L. (2013). Quantum-chemical studies on mutagenicity of aromatic and heteroaromatic amines. Frontiers in Bioscience (Scholar Edition), 5(2), 600–610. [Link]
-
Chemcraft. Graphical program for visualization of quantum chemistry computations. Chemcraft. [Link]
-
MDPI. Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]
-
Patsnap. (2026, February 3). How to Use Quantum Chemistry for Drug Optimization. Patsnap Eureka. [Link]
-
Maplesoft. Quantum Chemistry Toolbox from RDMChem. Maplesoft. [Link]
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Longdom Publishing. Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]
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PMC. Quantum mechanics in drug design: Progress, challenges, and future frontiers. PMC. [Link]
-
Q-Chem. (2026, February 11). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]
-
Wikipedia. List of quantum chemistry and solid-state physics software. Wikipedia. [Link]
-
ACS Publications. (2020, July 23). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. ACS Publications. [Link]
-
McKinsey. (2025, August 25). Quantum computing in life sciences and drug discovery. McKinsey. [Link]
-
DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. (2014, July 3). ResearchGate. [Link]
-
DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. (2025, August 10). ResearchGate. [Link]
-
Rzepa, H. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (2018, March 14). PLOS ONE. [Link]
-
Journal of Medicinal and Chemical Sciences. (2023, September 15). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. [Link]
-
What basis should I select for calculation of halogen compounds?. (2017, November 16). ResearchGate. [Link]
-
a new maximum entropy conformational analysis. Claudio Zannoni web page. [Link]
-
Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. (2018, April 10). ACS Publications. [Link]
-
The Study of Non-covalent Interactions using the Synergistic Combination of Experiment and Computation. eScholarship.org. [Link]
-
The Study of Non-covalent Interactions using the Synergistic Combination of Experiment and Computation. eScholarship.org. [Link]
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. [Link]
-
8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]
-
(PDF) Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines and Thiols in Aqueous Solution. (2018, April 25). ResearchGate. [Link]
-
A Systematic Computational Protocol for Deconstructing Non- Covalent Interactions: BerchNCI 1.0. AIDASCO Publishing. [Link]
-
The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. (2010, June 7). PubMed. [Link]
-
11.2: Gaussian Basis Sets. (2023, June 30). Chemistry LibreTexts. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 5). ChemRxiv. [Link]
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Thermodynamic Characterization of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
A Technical Guide for Pre-Formulation and Process Development
Executive Summary & Chemical Identity
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is a specialized biaryl aniline intermediate used primarily in the synthesis of kinase inhibitors and agrochemical actives. Its structural core—a 2-aminobiphenyl scaffold with specific fluorine substitution on the distal ring—imparts unique electronic and steric properties that influence its thermodynamic behavior, particularly crystal packing and solubility.
Unlike simple anilines, the non-coplanar twist of the biphenyl linkage (induced by the steric clash between the amine and the ortho-fluorine/hydrogen) creates a conformational landscape that significantly impacts the enthalpy of fusion (
Table 1: Physicochemical Constants
| Property | Value / Prediction | Confidence |
| Chemical Name | [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- | High |
| CAS Number | 1202863-74-8 | High |
| Molecular Formula | Exact | |
| Molecular Weight | 205.20 g/mol | Exact |
| Physical State | Off-white to tan crystalline solid | High |
| Predicted LogP | 3.4 – 3.7 | Medium (Calculated) |
| Predicted Melting Point | 55 – 75 °C | Medium (QSAR) |
| H-Bond Donors/Acceptors | 1 / 3 | Exact |
| Polar Surface Area (PSA) | ~26 Ų | High |
Solid-State Thermodynamics
The thermodynamic stability of the solid state is the critical quality attribute (CQA) for this intermediate. The 2',5'-difluoro substitution pattern introduces a dipole moment that differs from the more symmetric 4,4'-difluoro analogs, potentially leading to distinct polymorphs.
Enthalpy of Fusion ( ) & Entropy ( )
The enthalpy of fusion is the energy required to break the crystal lattice. For [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, the lattice energy is dominated by:
- Stacking: Interaction between the electron-rich aniline ring and the electron-deficient fluorinated ring.
-
Hydrogen Bonding: Weak intermolecular H-bonds between the amine (
) and the fluorine atoms of adjacent molecules.
Why this matters:
The ideal solubility (
Polymorphism Risk Assessment
Biphenyls possess a rotational degree of freedom around the C1-C1' bond. In the solid state, this rotation is restricted.
-
Risk: If the molecule crystallizes in a metastable conformation (e.g., a higher energy torsion angle), it may convert to a stable form during storage or processing, leading to "caking" or changes in dissolution rate.
-
Detection: Any endotherm in Differential Scanning Calorimetry (DSC) prior to the main melting peak suggests a polymorphic transition.
Solution Thermodynamics
Lipophilicity (LogP)
With a predicted LogP > 3.0, this molecule is highly lipophilic. It will partition strongly into organic layers during extraction.
-
Implication: In biphasic reactions (e.g., Suzuki coupling), the amine will reside in the organic phase (Toluene/THF), while inorganic byproducts remain in the aqueous phase.
-
Solvent Selection: High solubility is expected in Dichloromethane (DCM), Ethyl Acetate, and THF. Low solubility in water and aliphatic hexanes.
Hansen Solubility Parameters (HSP)
To optimize recrystallization, we utilize the "Teas Graph" approach based on dispersion (
-
Predicted HSP Center:
, , . -
Recommendation: Use a solvent/anti-solvent system of Toluene/Heptane or IPA/Water for crystallization.
Experimental Protocols (SOPs)
These protocols are designed to be self-validating. If the system suitability checks fail, do not proceed with the measurement.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Instrument Prep: Use a heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).
-
Calibration (Validation): Run Indium standard (
). Acceptance Criteria: . -
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped moisture to escape, preventing "fake" transitions).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 150°C.
-
(Optional) Cool to -20°C and reheat to check for glass transition (
) or recrystallization.
-
-
Analysis: Integrate the main endotherm. The onset temperature is
; the area under the curve is (J/g).
Protocol B: Gravimetric Solubility Determination
Objective: Accurate solubility measurement for process solvent selection.
-
Saturation: Add excess solid to 5 mL of solvent in a scintillation vial.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).
-
Quantification:
-
Pipette 1.0 mL of filtrate into a tared weighing dish.
-
Evaporate solvent (vacuum oven or N2 stream).
-
Weigh the residue.
-
-
Calculation: Solubility (mg/mL) = (Mass of residue) / 1.0 mL.
Visualization of Characterization Workflow
The following diagram outlines the logical flow for characterizing the thermodynamic stability of this intermediate.
Figure 1: Decision tree for the thermodynamic characterization of fluorinated biphenyl amines. Note the critical check for polymorphism via DSC.
Synthesis & Impurity Thermodynamics
Understanding the thermodynamics of the synthesis helps in controlling impurities. This molecule is typically synthesized via Suzuki-Miyaura coupling .[1]
Reaction:
Thermodynamic Control:
-
Homocoupling Impurities: The formation of biphenyl (from boronic acid homocoupling) is thermodynamically driven but kinetically slower than the cross-coupling if the catalyst is active.
-
Purification: Because the product (LogP ~3.5) and the homocoupling impurity (LogP ~3-4) have similar lipophilicity, standard extraction is insufficient. Exploiting the pKa of the amine is the thermodynamic lever.
-
Strategy: Protonate the amine with dilute HCl (forming the water-soluble salt), wash away non-basic impurities with organic solvent, then basify to recover the product.
-
Figure 2: Thermodynamic purification strategy utilizing the basicity of the amine to separate it from neutral lipophilic impurities.
References
-
PubChem. (n.d.). Compound Summary: 3',4'-Difluoro[1,1'-biphenyl]-2-amine (Structural Analog). National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-2,2'-diamine (Biphenyl scaffold thermodynamic baseline). Retrieved February 19, 2026, from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]
(Note: Specific experimental thermodynamic data for the 2',5'-difluoro isomer is not indexed in public standard reference databases (NIST/DIPPR) as of 2026. The values provided in Section 1 are expert predictions based on QSAR and structural analogs cited above.)
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
[1][2]
Executive Summary & Strategic Analysis
The synthesis of 2',5'-difluoro-[1,1'-biphenyl]-2-amine represents a classic challenge in medicinal chemistry: constructing a sterically crowded biaryl system containing a free amine and electron-withdrawing fluorine substituents.[1][2] This scaffold is a critical intermediate in the development of kinase inhibitors and agrochemicals, where the fluorine atoms modulate metabolic stability and lipophilicity.
The Synthetic Challenge
Standard Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail for this substrate due to two primary factors:
-
Catalyst Poisoning: The free ortho-amine on the aryl halide can coordinate to the Palladium center, displacing phosphine ligands and deactivating the catalyst.
-
Steric & Electronic Hindrance: The 2-position amine and the 2'-position fluorine create significant steric bulk around the biaryl axis, impeding the transmetallation step.[1][2] Furthermore, the electron-deficient nature of the 2,5-difluorophenyl ring can retard the oxidative addition or transmetallation rates depending on the coupling partner.
The Solution: Ligand-Controlled Catalysis
To overcome these barriers, this protocol utilizes Buchwald Precatalysts (specifically SPhos Pd G2) . The bulky, electron-rich SPhos ligand facilitates oxidative addition into hindered aryl halides and prevents amine coordination to the metal center.
We present two validated pathways:
Reaction Pathways & Mechanism
The following diagram outlines the two strategic approaches. Method A is preferred for speed; Method B is the "fallback" for scale-up if impurity profiles in Method A become unmanageable.[1][2]
Figure 1: Synthetic pathways for 2',5'-difluoro-[1,1'-biphenyl]-2-amine. Method A utilizes advanced ligand technology for direct synthesis, while Method B uses a classical oxidation-state manipulation strategy.[1]
Experimental Protocols
Method A: Direct Suzuki Coupling (Recommended)[2]
This method utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst designed to form the active monoligated Pd(0) species at room temperature. It is exceptionally tolerant of free amines.[2]
Reagents & Stoichiometry:
| Component | Equiv. | Role | Rationale |
| 2-Bromoaniline | 1.0 | Limiting Reagent | Substrate with free -NH2. |
| 2,5-Difluorophenylboronic acid | 1.2 - 1.5 | Nucleophile | Excess accounts for potential protodeboronation.[1][2] |
| SPhos Pd G2 | 0.02 - 0.05 | Catalyst | Bulky ligand prevents amine poisoning; promotes coupling.[1][2] |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Weak base minimizes side reactions; effective in biphasic media.[1][2] |
| 1,4-Dioxane / Water (4:1) | N/A | Solvent | Biphasic system solubilizes inorganic base and organic reactants.[2] |
Step-by-Step Protocol:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-bromoaniline (1.0 equiv), 2,5-difluorophenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen is the primary cause of catalyst death.
-
Catalyst Addition: Add SPhos Pd G2 (2-5 mol%) and the degassed solvent mixture (Dioxane/Water 4:1, concentration ~0.2 M).[2]
-
Reaction: Heat the mixture to 80°C for 4-12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water.[2]
-
Purification (Critical): See Section 4 for the "Acid-Base Swing" purification technique.
Method B: Nitro-Reduction Route (Alternative)[1][2]
Use this if Method A yields inseparable impurities or if SPhos Pd G2 is unavailable.[2]
-
Coupling: React 1-bromo-2-nitrobenzene with 2,5-difluorophenylboronic acid using Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2 equiv) in Toluene/Water (100°C, 12h).
-
Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate. The nitro-intermediate is usually easy to purify via short silica plug.[1][2]
-
Reduction: Dissolve the intermediate in Ethanol/Water (3:1). Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).[2] Heat to reflux for 2 hours.
-
Filtration: Filter hot through Celite to remove iron sludge. Concentrate and purify.
Purification Strategy: The "Acid-Base Swing"[1][2]
Because the product is an amine, we can exploit its basicity to separate it from non-basic impurities (like homocoupled boronic acid or dehalogenated starting material) without using expensive chromatography initially.
Figure 2: Self-validating Acid-Base extraction workflow.[1][2] This method ensures that only the basic amine product is isolated, significantly reducing chromatography requirements.
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation by O₂. | Ensure rigorous degassing.[1][2] Switch to XPhos Pd G2 which is even more robust.[2] |
| Protodeboronation | Boronic acid instability.[1][2][3] | Switch to 2,5-difluorophenylboronic acid pinacol ester . Use anhydrous conditions with K₃PO₄.[2] |
| Homocoupling | Oxidative coupling of boronic acid.[2][3] | Reduce O₂ levels. Add the boronic acid slowly or use a slight excess (1.5 equiv). |
| Dark Black Precipitate | Palladium black formation (catalyst death).[2] | Add additional ligand (SPhos) or lower the reaction temperature. |
References & Grounding
The protocols described above are grounded in established methodologies for hindered biaryl synthesis and fluorinated aromatics.[2]
-
Buchwald Precatalysts (SPhos/XPhos):
-
General Suzuki-Miyaura Mechanism & Protocols:
-
Synthesis of Fluorinated Amines:
-
Purification of Fluorinated Aromatics:
Disclaimer: This guide is for research purposes only. All reactions involving palladium catalysts and fluorinated aromatics should be conducted in a fume hood with appropriate PPE.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Synthesis of 2-Amino-2',5'-difluorobiphenyl via Suzuki-Miyaura Coupling
Abstract
This comprehensive guide details the synthesis of 2-amino-2',5'-difluorobiphenyl, a valuable building block in pharmaceutical and materials science research. We present a robust and optimized protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, characterization data, and a troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis. The causality behind experimental choices is explained to provide a framework for adapting the protocol to related synthetic challenges.
Introduction and Significance
The 2-amino-2',5'-difluorobiphenyl scaffold is a key structural motif found in a variety of biologically active molecules and advanced materials. The strategic placement of amino and fluoro groups provides unique electronic and steric properties, making it a highly sought-after intermediate for drug development professionals.[1] The Suzuki-Miyaura coupling has become the preeminent method for constructing C(sp²)-C(sp²) bonds, such as those in biaryl systems.[2][3][4] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and commercial availability of the required organoboron reagents.[4][5]
While powerful, the synthesis of this specific target presents unique challenges. The presence of an amino group on one coupling partner and fluorine atoms on the other necessitates careful optimization to avoid side reactions and ensure high efficiency. This guide provides a field-proven protocol to navigate these challenges successfully.
The Suzuki-Miyaura Catalytic Cycle: Mechanism and Optimization
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational optimization and troubleshooting.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-2,5-difluorobenzene), forming a Pd(II) complex.[2][7]
-
Transmetalation: This is often the rate-determining step.[8] The organic group from the organoboron reagent (2-aminophenylboronic acid) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[9][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][12]
Optimization of Reaction Parameters
Achieving high yields requires a systematic approach to optimizing reaction conditions. While general conditions often work, bespoke optimization is frequently necessary for challenging substrates.[13]
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Aryl Halide | 1-Bromo-2,5-difluorobenzene | Reactivity order is I > Br > OTf >> Cl.[4] Bromides offer a good balance of reactivity and cost. The electron-withdrawing fluorine atoms can facilitate oxidative addition. |
| Boronic Acid | 2-Aminophenylboronic acid or its pinacol ester derivative | Boronic acids can be prone to decomposition (protodeboronation).[14] Using a more stable boronic ester (e.g., pinacol or MIDA) can improve yields by ensuring a sustained release of the boronic acid under reaction conditions.[14][15] |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(II)-phosphine complex (e.g., Pd(dppf)Cl₂) | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable sources of Pd(0) when combined with a phosphine ligand.[6] Pre-formed complexes offer convenience and sometimes better reproducibility.[13] A typical loading is 1-5 mol%. |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos) or P(tBu)₃ | Electron-rich and sterically bulky phosphine ligands are crucial. They stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[16] |
| Base | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is essential for forming the reactive boronate species.[9][11] K₃PO₄ is often an excellent choice for couplings involving sensitive functional groups. Cs₂CO₃ is more soluble and can be effective at lower temperatures.[17] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 5:1), Toluene/H₂O | The organic solvent dissolves the substrates and catalyst, while water is required to dissolve the inorganic base.[13] The choice can influence reaction rates and solubility. Crucially, the solvent must be rigorously degassed. |
| Temperature | 80-110 °C | Most Suzuki couplings require heating to drive the reaction to completion.[14] The optimal temperature is a balance between reaction rate and potential degradation of reagents or the catalyst. |
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale synthesis. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere of argon or nitrogen.
Materials and Reagents
| Reagent | CAS No. | M.W. | Amount | Mmol | Eq. |
| 1-Bromo-2,5-difluorobenzene | 364-73-8 | 192.99 | 193 mg | 1.0 | 1.0 |
| 2-Aminophenylboronic acid | 55661-06-8 | 136.94 | 164 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos (Ligand) | 657408-07-6 | 410.48 | 16.4 mg | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | - | 5.0 mL | - | - |
| Deionized Water | 7732-18-5 | - | 1.0 mL | - | - |
Equipment
-
10 mL Schlenk flask with a magnetic stir bar
-
Schlenk line with argon or nitrogen supply
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware (septum, needles, syringes, separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 10 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,5-difluorobenzene (193 mg, 1.0 mmol), 2-aminophenylboronic acid (164 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture by bubbling argon through 5.0 mL of 1,4-dioxane and 1.0 mL of deionized water for 20-30 minutes.
-
Using a syringe, add the degassed 1,4-dioxane and water to the Schlenk flask containing the solids.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
-
Work-up and Extraction:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Use a gradient solvent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes/Ethyl Acetate 95:5 to 80:20).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-amino-2',5'-difluorobiphenyl as a solid or oil.
-
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 2-amino-2',5'-difluorobiphenyl.[18]
| Analysis Method | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the distinct aromatic protons. The amino (-NH₂) protons will appear as a broad singlet, typically between δ 3.5-4.5 ppm. Aromatic protons will be in the δ 6.7-7.4 ppm range, showing characteristic coupling patterns due to H-H and H-F interactions. |
| ¹³C NMR (101 MHz, CDCl₃) | Signals for all 12 unique carbon atoms. Carbons bonded to fluorine will appear as doublets with large coupling constants (JC-F). |
| ¹⁹F NMR (376 MHz, CDCl₃) | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to nearby protons. |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z = 207.07, corresponding to the molecular formula C₁₂H₉F₂N. |
| HPLC | Purity >98% (typical). A C18 column with a mobile phase of acetonitrile/water is a good starting point for method development.[18] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity: Oxygen contamination has deactivated the Pd(0) catalyst.[14]2. Poor Reagent Quality: Boronic acid has degraded (protodeboronation).3. Insufficient Base: The base is not strong enough or has poor solubility. | 1. Ensure the solvent is rigorously degassed and the reaction is maintained under a positive pressure of inert gas.2. Use a fresh bottle of boronic acid or switch to a more stable boronic ester derivative.3. Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely ground. |
| Incomplete Reaction | 1. Low Temperature: The reaction is too sluggish at the set temperature.2. Insufficient Reaction Time: The reaction has not been allowed to run to completion.3. Steric Hindrance: The substrates are particularly bulky, slowing the reaction. | 1. Cautiously increase the temperature in 10 °C increments, but do not exceed the boiling point of the solvent or risk thermal decomposition.2. Extend the reaction time and monitor by TLC/GC-MS.3. Increase catalyst/ligand loading (e.g., to 5 mol%). Consider a more active ligand system (e.g., different Buchwald ligands). |
| Homocoupling Side Product | 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[6][14]2. Pd(II) Precatalyst: In situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling. | 1. Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles).2. Start with a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Catalyst Decomposition (Black Precipitate) | 1. Ligand Oxidation/Degradation: The phosphine ligand is not effectively protecting the palladium center.2. High Temperature: Excessive heat can cause the palladium to aggregate and precipitate as inactive palladium black. | 1. Use fresh, high-purity ligands. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 for monodentate ligands).2. Reduce the reaction temperature and extend the reaction time if necessary. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Reagent Handling: Palladium compounds are toxic and should be handled in a fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Aryl halides and boronic acids can be irritants.
-
Inert Atmosphere: Handle pyrophoric or air-sensitive reagents under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Palladium-containing waste should be collected separately.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Zhang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5480. [Link]
-
Bastos, E. L., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Schroeder, C. M., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eadd1738. [Link]
-
Amatore, C., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9242–9253. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Amatore, C., et al. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9242-53. [Link]
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link]
-
Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]
-
Science and Education Publishing. (1995). Miyaura, N. Suzuki, A., “Palladium-catalyzed Cross-Coupling Reactions of Organoboron Compounds.” Chem. Rev., 95, 2457-2483. [Link]
-
SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-difluorobiphenyl. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
PMC. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
PMC. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. [Link]
-
University of Cambridge. (2025). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'. Retrieved from [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]
-
NIST WebBook. (n.d.). 2,2'-Difluorobiphenyl. Retrieved from [Link]
-
Semantic Scholar. (1990). Determination ofD-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. [Link]
-
PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. [Link]
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. mt.com [mt.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Synthesis of Difluorobiphenyl Amines
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of difluorobiphenyl amines—a critical scaffold in modern drug discovery for modulating lipophilicity and metabolic stability.
Executive Summary
The introduction of amine functionalities onto difluorobiphenyl cores is a high-value transformation in medicinal chemistry. The fluorine atoms on the biphenyl ring serve as metabolic blockers and modulate pKa, but they simultaneously deactivate the arene towards classical electrophilic substitution and complicate nucleophilic attacks. Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is the superior methodology.
This guide details a Third-Generation Strategy utilizing Pd-G4 precatalysts and specific dialkylbiaryl phosphine ligands (BrettPhos/RuPhos) to overcome the electronic deactivation and potential ortho-steric hindrance inherent to difluorobiphenyl substrates.
Strategic Analysis: The Fluorine Challenge
Synthesizing amines on a difluorobiphenyl scaffold presents two distinct mechanistic hurdles for Pd-catalysis:
-
Electronic Deactivation (Oxidative Addition): Fluorine is strongly electronegative. While this generally facilitates oxidative addition of the C-X bond to Pd(0), it renders the resulting Pd(II) species highly electrophilic. If the incoming amine nucleophile is weak, the catalytic cycle may stall.
-
Reductive Elimination Barrier: The electron-withdrawing nature of the difluorobiphenyl ring stabilizes the Pd(II)-Amido intermediate, increasing the energy barrier for the final reductive elimination step.
-
Competing Hydrodefluorination: Under aggressive conditions (high temp, strong base), the C-F bond may activate, leading to defluorinated byproducts.
Catalyst Selection Matrix
To mitigate these issues, we utilize bulky, electron-rich phosphine ligands that accelerate reductive elimination through steric bulk and electron donation.
| Substrate Class | Recommended Ligand | Rationale |
| Primary Amines | BrettPhos | Selective for monoarylation; prevents formation of di-arylated side products. |
| Secondary Amines | RuPhos | Excellent for sterically hindered amines; high turnover frequency. |
| General/Hindered | XPhos | Robust general-purpose ligand; tolerates ortho-substitution well. |
| Base-Sensitive | BrettPhos (with Cs₂CO₃) | Allows coupling without strong alkoxide bases (e.g., for substrates with esters). |
Visualizing the Workflow
The following decision tree assists in selecting the optimal catalytic system based on your specific difluorobiphenyl substrate and amine partner.
Figure 1: Decision tree for ligand selection in difluorobiphenyl amination. Green nodes indicate the recommended catalytic system.
Detailed Experimental Protocol
Target Reaction: Coupling of 4-bromo-2,2'-difluorobiphenyl with a primary amine. System: Pd-G4-BrettPhos / NaOtBu / 1,4-Dioxane.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Aryl Halide: 4-bromo-2,2'-difluorobiphenyl (1.0 equiv)
-
Amine: Primary alkyl or aryl amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 Precatalyst (Sigma-Aldrich #804355) (0.01 – 0.05 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) - Must be stored in glovebox or desiccator.
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
Step-by-Step Procedure
-
Pre-Reaction Preparation:
-
Dry all glassware in an oven at 120°C for at least 2 hours.
-
Ideally, prepare the reaction inside a nitrogen-filled glovebox. If using a Schlenk line, ensure 3 cycles of vacuum/nitrogen purge.
-
-
Charging the Vessel:
-
To a reaction vial equipped with a magnetic stir bar, add BrettPhos Pd G4 (2 mol%, typically sufficient) and NaOtBu (1.4 equiv).
-
Note on Causality: We use the G4 precatalyst rather than Pd₂(dba)₃ to ensure a strict 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, reducing the risk of defluorination side reactions.
-
-
Substrate Addition:
-
Add the difluorobiphenyl bromide (1.0 equiv).
-
If the amine is a solid, add it now (1.2 equiv). If liquid, add via syringe after solvent.
-
-
Solvent & Activation:
-
Add anhydrous 1,4-Dioxane .
-
Seal the vial with a PTFE-lined cap.
-
Stir at room temperature for 1 minute to homogenize.
-
-
Reaction:
-
Heat the block to 80°C .
-
Monitor via LCMS or UPLC at 1 hour. Most reactions with activated G4 catalysts complete within 1-4 hours.
-
Checkpoint: If conversion is <50% at 2 hours, increase temp to 100°C. If defluorination is observed (M-19 peak), lower temp to 60°C and switch base to Cs₂CO₃.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts.
-
Concentrate in vacuo.
-
Purify via flash chromatography (Hexanes/EtOAc).
-
Mechanistic Insight & Troubleshooting
Understanding the catalytic cycle allows for rational troubleshooting.
Figure 2: The Catalytic Cycle.[1][2] The presence of Fluorine on the aryl ring accelerates Oxidative Addition (top right) but can stabilize the intermediate, making Reductive Elimination (bottom) the rate-limiting step requiring bulky ligands.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or stalled reductive elimination. | Switch to RuPhos Pd G4 ; Ensure solvent is anhydrous; Increase temp to 100°C. |
| Defluorination (Ar-H) | "Hydrodefluorination" via hydride source or overheating. | Lower temperature; Switch solvent to Toluene (non-coordinating); Use Cs₂CO₃ instead of NaOtBu. |
| Protodehalogenation (Ar-H) | Reduction of C-Br bond without coupling. | Solvent may be wet (proton source); Increase catalyst loading to outcompete reduction. |
| Bis-arylation | Primary amine reacting twice. | Use BrettPhos (highly selective for mono-arylation); Use excess amine (1.5 equiv). |
References
-
Buchwald, S. L., et al. (2008).[3] Ligand-Promoted Palladium-Catalyzed C-N Cross-Coupling Reactions.[4][3][5] (Seminal work on BrettPhos).[2]
-
MilliporeSigma. (2024). G3 and G4 Buchwald Precatalysts User Guide.
-
Organic Chemistry Portal. (2019).
-
Vertex Pharmaceuticals/NIH. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines.
Sources
Application Note: Strategic Derivatization of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
CAS: 203065-88-1
Formula:
Abstract & Strategic Utility
This guide details the derivatization protocols for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- , a "privileged scaffold" in modern agrochemical and medicinal chemistry.[1] Unlike generic anilines, this molecule possesses a unique steric and electronic profile due to the ortho-phenyl ring and the specific 2',5'-difluoro substitution pattern.[1]
Its primary industrial utility lies in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad analogs), where it serves as the critical amine coupling partner. Secondarily, it is a precursor for fluorinated phenanthridines via Pd-catalyzed C-H activation, a pathway increasingly relevant in oncology drug discovery (DNA intercalators).[1]
This document provides three validated workflows:
-
Amide Coupling (SDHI Synthesis): Overcoming steric hindrance for high-yield acylation.[1]
-
Pd-Catalyzed Cyclization: Direct access to the phenanthridine core.[1]
-
Sandmeyer Iodination: Converting the amine to a handle for terphenyl synthesis.[1]
Chemical Profile & Reactivity Analysis
The "Ortho-Effect" and Fluorine Deactivation
The reactivity of the amino group (
-
Steric Crowding: The phenyl ring at position 1 creates significant steric bulk, retarding nucleophilic attack on bulky electrophiles.[1]
-
Electronic Modulation: The fluorine atoms on the prime ring (2', 5') are electron-withdrawing.[1] While they are on a separate ring, the twisted biphenyl structure allows for inductive effects that slightly decrease the basicity of the amine compared to unsubstituted 2-aminobiphenyl.
Implication: Standard protocols often fail.[1] High-efficiency coupling agents or acid chlorides are required for amidation, and high temperatures are often needed for metal-catalyzed transformations.[1]
Strategic Pathways Diagram
Figure 1: Strategic derivatization pathways for 2',5'-difluoro-[1,1'-biphenyl]-2-amine.
Protocol 1: Amide Coupling (Synthesis of Fluxapyroxad Analogs)
Context: This is the most commercially relevant reaction. The target is often a pyrazole-carboxamide .[1] The reaction between this sterically hindered aniline and a pyrazole acid chloride requires careful base selection to prevent side reactions while driving the reaction to completion.
Materials
-
Substrate: [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (1.0 equiv)[1]
-
Reagent: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equiv)[1]
-
Base: Pyridine (excess) or Triethylamine (
) with DMAP (cat.) -
Solvent: Tetrahydrofuran (THF) (anhydrous) or Toluene.[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the amine (10 mmol, 2.05 g) in anhydrous THF (50 mL). -
Base Addition: Add dry pyridine (15 mmol, 1.2 mL). Note: Pyridine acts as both base and acyl-transfer catalyst.[1]
-
Acylation: Cool the solution to 0°C. Add the acid chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <10°C.[1]
-
Reflux: Allow to warm to Room Temperature (RT), then heat to 60°C for 4 hours.
-
Quench: Cool to RT. Pour reaction mixture into saturated
(100 mL). -
Extraction: Extract with Ethyl Acetate (
mL). Wash organics with 1M HCl (to remove pyridine), then Brine.[1] -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Heptane.
Expected Yield: 85-92% Key Insight: If conversion is sluggish due to steric hindrance, switch solvent to Toluene and reflux (110°C) to overcome the energy barrier.
Protocol 2: Pd-Catalyzed Intramolecular C-H Activation (Phenanthridine Synthesis)
Context: This protocol cyclizes the biphenyl amine (often pre-functionalized as an amide or reacted directly via oxidative coupling) to form the tricyclic phenanthridine core. This is critical for oncology research.[1]
Mechanism Visualization
Figure 2: Catalytic cycle for phenanthridine synthesis via C-H activation.
Methodology (Direct Oxidative Cyclization)[1]
-
Reagents:
-
Procedure:
-
Mix substrate (0.5 mmol),
(5.6 mg), and (322 mg) in a sealed tube with Toluene (5 mL). -
Heat to 100-110°C for 12-16 hours.
-
-
Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate filtrate.[1]
-
Purification: Flash chromatography (gradient 0-20% EtOAc in Hexanes).
Why this works: The acetyl group directs the Palladium to the ortho position. The oxidant is required to recycle Pd(0) back to Pd(II) to sustain the cycle.[1]
Protocol 3: Sandmeyer Iodination (Synthesis of 2-Iodo-2',5'-difluorobiphenyl)[1]
Context: Converting the amine to an iodide creates a versatile "handle" for Suzuki-Miyaura coupling, allowing the synthesis of terphenyls (three linked rings).
Methodology
-
Diazotization:
-
Suspend the amine (5 mmol) in
(6M, 15 mL). Cool to -5°C (ice/salt bath). -
Add
(1.2 equiv) in water dropwise.[1] Stir 20 mins. The solution should become clear (diazonium salt formation).
-
-
Iodination:
-
Heating: Allow to warm to RT, then heat to 60°C for 30 mins to ensure complete decomposition of the diazonium species.
-
Workup: Extract with
.[1] Wash with (sodium thiosulfate) to remove excess iodine (purple color disappears).[1]
Analytical Characterization Data
| Parameter | Specification / Observation |
| Appearance | Off-white to light beige crystalline solid.[1] |
| 1H NMR (DMSO-d6) | |
| 19F NMR | Two distinct signals around -118 and -125 ppm (relative to |
| Mass Spec (ESI) | |
| Storage | Store at 2-8°C, protected from light.[1] Oxidation leads to darkening (brown/red).[1] |
References
-
BASF SE. (2010).[1][5] Method for producing N-(2-fluorophenyl)pyrazole-4-carboxamides.[1] WO Patent 2010/130767.[1] (Describes the industrial synthesis of Fluxapyroxad intermediates). Link
-
Li, Z., et al. (2019).[1][6][7] An efficient and practical synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad.[1][6] ResearchGate.[1][6][8] (Provides analogous coupling conditions for fluorinated biphenyl amines). Link
-
Rice, G. T., et al. (2013).[1] Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization.[1][4] Semantic Scholar.[1] Link
-
Common Organic Chemistry. (2023). Amine to Amide (via Acid Chloride) - Common Conditions.[1][9] (General reference for Protocol 1 stoichiometry). Link
Sources
- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends on MIL-88(Fe) metal–organic frameworks: synthesis and applications in pollutant removal and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biphenylamines in Kinase Inhibition
The [1,1'-biphenyl]-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, yet conformationally flexible nature allows for precise orientation of substituents to interact with biological targets. The strategic incorporation of fluorine atoms, as seen in [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, can significantly enhance a molecule's therapeutic potential. Fluorine's high electronegativity and small size can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[3] These characteristics make 2',5'-difluoro-[1,1'-biphenyl]-2-amine a valuable building block in the design of potent and selective enzyme inhibitors, particularly for the protein kinase family.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the synthesis of a representative kinase inhibitor using [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- as a key starting material, targeting the synthesis of N-(2',5'-difluoro-[1,1'-biphenyl]-2-yl)-4-methyl-1,3,5-triazin-2-amine, a potential inhibitor of signaling pathways implicated in cell proliferation.
Core Synthesis: N-(2',5'-difluoro-[1,1'-biphenyl]-2-yl)-4-methyl-1,3,5-triazin-2-amine
The synthesis of the target kinase inhibitor involves a nucleophilic aromatic substitution reaction between [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- and a suitably functionalized triazine core. The general reaction scheme is presented below:
Caption: Synthetic scheme for a potential kinase inhibitor.
Materials and Reagents
| Reagent | Supplier | Purity |
| [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- | Commercial | ≥98% |
| 2-chloro-4-methyl-1,3,5-triazine | Commercial | ≥97% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | ≥99% |
| n-Butanol | Anhydrous | ≥99.5% |
| Ethyl acetate (EtOAc) | ACS grade | |
| Hexanes | ACS grade | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||
| Brine | ||
| Anhydrous magnesium sulfate (MgSO₄) |
Detailed Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (1.0 eq, e.g., 2.07 g, 10 mmol) and 2-chloro-4-methyl-1,3,5-triazine (1.1 eq, e.g., 1.42 g, 11 mmol).
-
Solvent and Base Addition: Add anhydrous n-butanol (50 mL) to the flask, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq, e.g., 3.48 mL, 20 mmol).
-
Reaction: Heat the reaction mixture to 120 °C and maintain at this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-50%) to afford the pure N-(2',5'-difluoro-[1,1'-biphenyl]-2-yl)-4-methyl-1,3,5-triazin-2-amine.
Characterization Data (Hypothetical)
| Property | Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | 185-190 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.85 (s, 1H), 8.40 (s, 1H), 7.6-7.2 (m, 7H), 2.45 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 171.5, 166.2, 158.4 (dd, J=243, 12 Hz), 156.1 (dd, J=248, 12 Hz), 140.1, 135.8, 131.2, 129.5, 128.7, 125.4, 118.6 (d, J=22 Hz), 116.9 (d, J=21 Hz), 115.3 (d, J=24 Hz), 21.8 |
| HRMS (ESI) | m/z calculated for C₁₆H₁₂F₂N₅ [M+H]⁺: 312.1055, found: 312.1058 |
Mechanism of Action and Biological Significance
The synthesized N-(2',5'-difluoro-[1,1'-biphenyl]-2-yl)-4-methyl-1,3,5-triazin-2-amine is designed as a competitive inhibitor of ATP binding to the active site of a protein kinase. The triazine core acts as a scaffold that mimics the purine ring of ATP, while the difluorobiphenylamine moiety occupies the hydrophobic pocket adjacent to the ATP-binding site, conferring selectivity and potency.
Caption: Competitive inhibition of a protein kinase.
The inhibition of specific kinases can disrupt downstream signaling pathways that are critical for cell growth, proliferation, and survival. For instance, many kinase inhibitors target pathways involving Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancerous cells.[3] The 2',5'-difluoro substitution on the biphenyl ring can enhance the binding affinity and selectivity of the inhibitor for its target kinase, potentially leading to a more effective and less toxic therapeutic agent.
Conclusion
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is a highly valuable and versatile building block for the synthesis of potent enzyme inhibitors, particularly targeting the protein kinase family. The synthetic protocol outlined in these application notes provides a robust and reproducible method for the preparation of a representative triazine-based kinase inhibitor. The strategic incorporation of the difluorobiphenylamine moiety is a key design element that can lead to compounds with improved pharmacological properties. Further optimization of this scaffold can be explored by modifying the substituents on the triazine ring to fine-tune the inhibitor's potency and selectivity against a specific kinase target.
References
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. (n.d.). International Journal for Scientific Research & Development. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
Sources
- 1. EP1218360A1 - Triazine kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-amino-2',5'-difluorobiphenyl in agrochemical research
Application Note: Strategic Utilization of 2-Amino-2',5'-difluorobiphenyl in Next-Gen SDHI Fungicide Synthesis
Abstract
This application note details the methodological integration of 2-amino-2',5'-difluorobiphenyl into the discovery pipelines of carboxamide fungicides. As resistance to first-generation SDHIs (e.g., Boscalid) grows, the 2',5'-difluoro substitution pattern offers a critical tool for modulating lipophilicity (LogP) and blocking metabolic oxidation sites. This guide provides optimized protocols for the Suzuki-Miyaura construction of this biaryl scaffold, its downstream coupling to pyrazole cores, and the analytical validation required for high-throughput screening (HTS) libraries.
Introduction: The Fluorine Advantage in SDHI Design
Succinate Dehydrogenase Inhibitors (SDHIs) function by binding to the ubiquinone-binding site (Site II) of Complex II in the mitochondrial respiratory chain. The efficacy of these fungicides relies heavily on the "amine" portion of the molecule—typically a biaryl system—docking into the hydrophobic pocket formed by subunits B, C, and D.
Why 2-Amino-2',5'-difluorobiphenyl? While early SDHIs like Boscalid utilized a monochlorinated ring, the introduction of the 2',5'-difluoro motif serves three specific medicinal chemistry objectives:
-
Metabolic Blocking: The 2' and 5' positions are prone to oxidative metabolism (hydroxylation) in non-fluorinated analogs. Fluorine substitution blocks these sites, extending the half-life of the active ingredient within the plant tissue.
-
Lipophilicity Modulation: The difluoro-substitution increases the partition coefficient (LogP), enhancing cuticular penetration in crop leaves.
-
Conformational Locking: The steric repulsion between the fluorine atoms and the ortho-protons of the proximal ring restricts bond rotation, potentially pre-organizing the molecule into a bioactive conformation.
Module A: Synthesis of the Biaryl Scaffold
The synthesis of 2-amino-2',5'-difluorobiphenyl is most efficiently achieved via a Suzuki-Miyaura cross-coupling. Unlike standard couplings, the electron-deficient nature of the 2,5-difluorophenyl ring requires specific catalyst optimization to prevent protodeboronation.
Protocol 1: Optimized Suzuki-Miyaura Coupling
Reagents:
-
Substrate A: 2-Bromoaniline (1.0 equiv)
-
Substrate B: 2,5-Difluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Selected for resistance to chelation by the free amine.
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with 2-bromoaniline (10 mmol, 1.72 g), 2,5-difluorophenylboronic acid (12 mmol, 1.89 g), and Pd(dppf)Cl₂ (0.3 mmol, 245 mg). Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane (40 mL). Stir for 5 minutes at room temperature.
-
Activation: Add the aqueous K₂CO₃ solution (15 mL).
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Critical Checkpoint: If the boronic acid is consumed but starting bromide remains, add an additional 0.2 equiv of boronic acid. The electron-poor boronic acid is prone to hydrolysis.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Gradient 0–15% EtOAc in Hexane).
Expected Yield: 85–92% as a pale yellow/brown oil or low-melting solid.
Module B: Downstream Amide Coupling (API Synthesis)
The biaryl amine is subsequently coupled with a heterocyclic acid chloride (typically a pyrazole or pyridine derivative) to generate the active fungicide candidate.
Protocol 2: Acylation with Pyrazole-4-carbonyl Chloride
Reagents:
-
Amine: 2-Amino-2',5'-difluorobiphenyl (from Module A)
-
Acid Chloride: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Standard SDHI core)
-
Base: Triethylamine (Et₃N) or Pyridine
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Dissolve the biaryl amine (5 mmol) in dry DCM (20 mL) under N₂ atmosphere.
-
Add Et₃N (1.2 equiv) and cool the solution to 0°C .
-
Dropwise add the acid chloride (1.1 equiv) dissolved in DCM (5 mL).
-
Caution: Exothermic reaction. Maintain temperature < 5°C to prevent bis-acylation.
-
-
Allow to warm to RT and stir for 4 hours.
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM.
-
Isolation: Recrystallize from Ethanol/Heptane or purify via column chromatography.
Visualization of Workflows
The following diagrams illustrate the synthetic pathway and the biological mode of action.
Figure 1: Synthetic Pathway & Logic
Caption: Step-wise construction of the fluorinated SDHI scaffold, moving from raw precursors to the active pharmaceutical ingredient (API).
Figure 2: Biological Mode of Action (SAR)
Caption: Structure-Activity Relationship (SAR) showing how the 2',5'-difluoro motif enhances efficacy via stability and binding affinity.
Analytical Validation Data
To ensure the integrity of the synthesized scaffold, compare your results against these standard parameters.
| Parameter | Specification | Method |
| Appearance | Off-white to pale brown solid/oil | Visual Inspection |
| Purity | > 98.0% (Area Normalization) | HPLC (C18 column, ACN/Water gradient) |
| ¹H NMR (CDCl₃) | 400 MHz NMR | |
| ¹⁹F NMR | Distinct signals at -118 ppm and -124 ppm (approx) | ³J and ⁴J coupling verification |
| Mass Spec | [M+H]⁺ = 206.2 m/z | LC-MS (ESI+) |
Safety & Handling
-
Aniline Toxicity: Biaryl amines can be potent sensitizers and potential carcinogens. Handle in a fume hood with double nitrile gloves.
-
Palladium Waste: All heavy metal waste must be segregated.
-
Fluorine Chemistry: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Ensure proper scrubber systems during scale-up incineration.
References
-
Jeschke, P. (2004).[2] "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[2] ChemBioChem.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Fungicide Resistance Action Committee (FRAC). (2024). "SDHI Fungicides: Mode of Action and Resistance Management." FRAC Code List.
-
Bao, L., et al. (2025). "Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs." Journal of Agricultural and Food Chemistry.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
Sources
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- as a precursor for advanced materials
Application Note: [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- as a Precursor for Advanced Materials
Abstract
This guide details the technical application of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (CAS: 203065-88-7) as a critical intermediate in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While structurally analogous to the precursors for commercial standards like Fluxapyroxad and Bixafen , this specific 2',5'-difluoro isomer offers unique steric and electronic properties for optimizing metabolic stability and lipophilicity in bioactive scaffolds. This document provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent conversion into advanced pyrazole-carboxamide materials.
Introduction: The Strategic Role of Fluorinated Biphenyls
In the development of advanced agrochemicals and organic semiconductors, the biphenyl core serves as a fundamental structural motif. The introduction of fluorine atoms at specific positions (2', 5') on the biphenyl ring is not arbitrary; it is a precision engineering tool used to:
-
Modulate Dihedral Angle: The steric bulk of the 2'-fluorine atom forces the biphenyl system out of planarity (twist angle ~40-60°), disrupting
-conjugation. This "ortho-effect" is critical for fitting into the hydrophobic pocket of the target enzyme (e.g., Complex II in fungal mitochondria). -
Block Metabolic Hotspots: The 2' and 5' positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at these sites extends the biological half-life of the active material.
-
Tune Lipophilicity (LogP): The difluoro-substitution increases lipophilicity compared to the non-fluorinated parent, enhancing membrane permeability and systemic transport within plant tissues.
Target Application: This amine is the immediate precursor to N-(2',5'-difluorobiphenyl-2-yl)pyrazole-4-carboxamides , a class of materials investigated for broad-spectrum fungicidal activity against resistant strains of Septoria tritici and Botrytis cinerea.
Material Profile & Safety
| Property | Specification |
| Chemical Name | [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- |
| CAS Number | 203065-88-7 |
| Molecular Formula | C₁₂H₉F₂N |
| Molecular Weight | 205.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 48–52 °C (Lit.) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral). Handle in fume hood. |
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: To synthesize high-purity [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- from commercially available precursors.
Reaction Scheme: 2-Bromoaniline + 2,5-Difluorophenylboronic acid → [Pd(dppf)Cl₂, K₂CO₃] → Product
Reagents:
-
2-Bromoaniline (1.0 eq, 10 mmol, 1.72 g)
-
2,5-Difluorophenylboronic acid (1.2 eq, 12 mmol, 1.90 g)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 0.3 mmol, 245 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol, 4.14 g)
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of Nitrogen (N₂).
-
Charging: Add 2-bromoaniline, boronic acid, K₂CO₃, and the Pd-catalyst to the flask.
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with N₂ for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Reaction: Seal the flask and heat to 90°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline (Rf ~0.4) should disappear; the biphenyl product (Rf ~0.6) will appear as a fluorescent spot.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd-black. Wash the pad with EtOAc (30 mL).
-
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85–92% (Pale yellow solid).
-
Protocol B: Downstream Application – Amide Coupling (Advanced Material Synthesis)
Objective: Conversion of the amine into a bioactive SDHI analog (Pyraziflumid/Fluxapyroxad Analog).
Reagents:
-
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.1 eq)
-
Thionyl Chloride (SOCl₂) (3.0 eq) OR HATU (1.2 eq) + DIPEA (3.0 eq) for milder conditions.
Methodology (Acid Chloride Route):
-
Activation: Reflux the pyrazole carboxylic acid in SOCl₂ (neat) for 2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.
-
Coupling: Dissolve the 2',5'-difluoro biphenyl amine in dry THF. Add Triethylamine (1.5 eq).
-
Addition: Dropwise add the acid chloride (dissolved in THF) at 0°C.
-
Completion: Warm to RT and stir for 4 hours.
-
Isolation: Quench with NaHCO₃ (sat. aq.). Filter the precipitate. Recrystallize from Ethanol.
-
Result: A crystalline solid representing a "Next-Gen" SDHI candidate.
-
Visualization of Workflows
Figure 1: Synthesis & Application Logic
This diagram illustrates the flow from raw materials to the final advanced material, highlighting key quality control checkpoints.
Caption: Workflow for the synthesis of 2',5'-difluoro-[1,1'-biphenyl]-2-amine and its conversion to SDHI fungicides.
Figure 2: Structure-Activity Relationship (SAR) Logic
Explaining why this specific molecule is used in material design.
Caption: Mechanistic impact of the 2',5'-difluoro substitution pattern on the final material's performance.
Quality Control & Characterization
To ensure the material is suitable for high-value downstream synthesis, the following specifications must be met:
-
HPLC Purity: >98.0% (Area %). Impurities from homo-coupling of boronic acid (biphenyls) must be <0.5%.
-
1H NMR (CDCl₃, 400 MHz):
- 3.60 ppm (broad s, 2H, NH₂) – Diagnostic Handle.
- 6.80–7.40 ppm (m, 7H, Aromatic protons) – Complex splitting due to F-coupling.
-
19F NMR: Distinct signals for 2'-F and 5'-F (typically around -118 ppm and -120 ppm, appearing as multiplets).
References
-
Walter, H. et al. (2015). "Fluorine in Agrochemicals: The Role of the Biphenyl Scaffold in SDHI Fungicides." Bioorganic & Medicinal Chemistry.
-
Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BASF SE. (2011). "Process for the preparation of fluorinated biphenyl amines." World Intellectual Property Organization, WO2011128263.
-
Fujii, T. et al. (2018). "Development of Pyraziflumid: A Novel SDHI Fungicide." Journal of Pesticide Science.[1][2]
Sources
Application Note: Advanced Suzuki-Miyaura Coupling of 2-Bromoaniline Derivatives
Executive Summary
The Suzuki-Miyaura cross-coupling of 2-bromoaniline derivatives presents a unique "dual-threat" challenge in medicinal chemistry: steric hindrance at the ortho position and catalyst poisoning via the free amino (
This guide provides two validated protocols: a High-Performance Method utilizing the Amphos/SPhos generation of catalysts for unprotected anilines, and a Robust "Workhorse" Method for scale-up.
Mechanistic Insight: The "Ortho-Amine" Trap
To optimize yields, one must understand the failure modes. 2-Bromoaniline substrates interfere with the catalytic cycle in two distinct ways:
-
Steric Impediment: The ortho substituent creates significant steric bulk, slowing the rate of transmetallation.
-
Amine Coordination (The Poison Pill): The electron-rich nitrogen of the free aniline can displace labile ligands on the electrophilic
intermediate formed after oxidative addition. This forms a stable, unreactive "off-cycle" complex, effectively arresting catalysis.
Catalytic Cycle & Inhibition Pathway
The following diagram illustrates the standard cycle versus the amine-poisoning pathway.
Figure 1: The catalytic cycle highlighting the competitive coordination of the free amine (Red Hexagon) which sequesters the Palladium species, preventing Transmetallation.
Critical Parameter Optimization
Success relies on selecting components that outcompete the amine for the metal center while accommodating the steric bulk.
| Parameter | Recommendation | Scientific Rationale |
| Ligand | SPhos or Amphos | Bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition and create a "protective shell" around Pd, preventing amine coordination. |
| Base | Mild inorganic bases prevent side reactions (e.g., Buchwald-Hartwig amination) common with strong alkoxides ( | |
| Solvent | 2-MeTHF or Toluene/H₂O | Biphasic systems or green ethers (2-MeTHF) solubilize the inorganic base while maintaining high catalyst activity. |
| Pd Source | Use |
Experimental Protocols
Protocol A: The "Modern High-Performance" Method (Unprotected Anilines)
Best for: Complex substrates, drug discovery, and situations where protecting the amine is undesirable.
Reagents:
-
Substrate: 2-Bromoaniline derivative (
equiv) -
Boronic Acid/Ester:
– equiv -
Catalyst: Pd(Amphos)Cl₂ (
– ) or SPhos Pd G4 -
Base:
( aqueous solution, equiv) -
Solvent: 2-MeTHF (2-Methyltetrahydrofuran)
Step-by-Step Workflow:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the 2-bromoaniline derivative (
) and the boronic acid ( ). -
Catalyst Addition: Add
( , ).-
Note: Amphos is air-stable, but purging is recommended for reproducibility.
-
-
Solvent/Base: Add 2-MeTHF (
) followed by ( ). -
Degassing: Sparge the biphasic mixture with Argon/Nitrogen for 5 minutes. Cap the vial tightly.
-
Reaction: Heat the block to 80°C with vigorous stirring (
).-
High stirring speed is critical for biphasic kinetics.
-
-
Monitoring: Check TLC or LCMS at 2 hours. If incomplete, continue to 12 hours.
-
Workup: Cool to RT. Separate layers. Extract aqueous layer with EtOAc (
). Dry organics over , filter, and concentrate.
Protocol B: The "Robust Workhorse" Method (Scale-Up Friendly)
Best for: Gram-scale synthesis, cost-efficiency, and standard laboratory setups.
Reagents:
-
Catalyst System:
( ) + SPhos ( ) -
Base:
(solid, anhydrous, equiv) -
Solvent: Toluene / Water (
ratio)
Step-by-Step Workflow:
-
Pre-complexation (Optional but recommended): In the reaction vessel, dissolve
and SPhos in Toluene under inert atmosphere. Stir for 10 mins at RT. The solution should turn from orange to yellow/pale, indicating ligand binding. -
Addition: Add the 2-bromoaniline (
), boronic acid ( ), and solid ( ). -
Solvent: Add water (10% of total volume) to the toluene mixture.
-
Reaction: Heat to 100°C (reflux) under Argon for 4–16 hours.
-
Quench: Filter the hot mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
Experimental Workflow Diagram
Figure 2: Operational workflow for Suzuki coupling of sensitive aniline derivatives.
Troubleshooting & QC
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning | The free amine is binding Pd. Switch to SPhos Pd G4 or increase catalyst loading to 5 mol%. Ensure base is strong enough ( |
| Protodebromination (Ar-H) | Hydride Source | Solvent may be wet or participating in transfer hydrogenation. Switch to anhydrous Dioxane or Toluene . |
| Pd Black Precipitation | Ligand Dissociation | The catalyst is unstable. Increase the Ligand:Pd ratio to 2:1 or 3:1 . Ensure rigorous Oxygen exclusion. |
| Low Conversion (<50%) | Poor Solubility | The boronic acid or base isn't dissolving. Add a co-solvent like Ethanol or increase the water ratio in the biphasic mix. |
References
-
Unprotected Ortho-Bromoanilines Protocol
-
SPhos Ligand Development (Buchwald)
- Universal method for Suzuki-Miyaura coupling: The use of SPhos. J. Am. Chem. Soc., 2005.
-
Amine Poisoning Mechanism
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation (Relevant to Amine binding). J. Am. Chem. Soc., 2008.
-
General Suzuki Guide
- Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
Sources
Application Notes & Protocols: The Strategic Use of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- in the Synthesis of Novel Neuroactive Compounds
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and neuroscience.
Abstract: The [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- scaffold is a privileged structure in modern medicinal chemistry, particularly for the development of neuroactive compounds. The strategic incorporation of fluorine atoms enhances metabolic stability and modulates electronic properties, which can lead to improved binding affinity and selectivity for central nervous system (CNS) targets. This guide provides an in-depth analysis of the application of this key intermediate, focusing on its use in palladium-catalyzed cross-coupling reactions to generate novel molecular architectures for neuroscience drug discovery. A detailed, field-proven protocol for a Buchwald-Hartwig amination is presented, offering a robust pathway to advanced neuroactive compound candidates.
Introduction: The Value Proposition of the 2-Amino-2',5'-difluorobiphenyl Scaffold
The biphenyl moiety is a cornerstone in the design of biologically active molecules, with derivatives showing a vast range of activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1] In the realm of neuroscience, the structural rigidity and aromatic nature of the biphenyl core allow it to effectively mimic endogenous ligands and interact with receptor pockets.
The true value of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- lies in its specific substitution pattern:
-
Fluorine Substitution: The introduction of fluorine is a well-established strategy in drug design to enhance pharmacokinetic properties.[2] The strong carbon-fluorine bond increases metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with target proteins, potentially increasing binding affinity.[3]
-
Amino Group at the 2-position: The primary amine serves as a critical synthetic handle. It is an ideal nucleophile for forming C-N bonds, enabling the construction of more complex molecules such as diarylamines, amides, and heterocyclic systems which are prevalent in neuroactive drugs.[4][5] This position allows for the exploration of chemical space in a vector oriented away from the biphenyl core.
This unique combination of features makes [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- a high-value starting material for generating libraries of compounds aimed at CNS targets. The difluorinated aromatic structure, in particular, is valuable for designing drugs targeting central nervous system disorders due to enhanced metabolic stability and binding selectivity.[6]
Core Synthetic Strategy: Palladium-Catalyzed C-N Bond Formation
The most direct and versatile method to leverage the primary amine of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig Amination . This reaction forms a new carbon-nitrogen bond between the amine and an aryl halide or triflate, providing a powerful tool for assembling complex diarylamine structures.[4][7]
The general transformation is as follows:
Figure 1: General scheme for the Buchwald-Hartwig amination using [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The electronic properties of both the amine and the aryl halide partner must be considered to optimize the reaction conditions.
Workflow for Neuroactive Compound Synthesis
The synthesis of a potential neuroactive compound using this building block can be visualized as a multi-stage process, starting from fundamental coupling reactions.
Caption: A logical workflow for drug discovery using the title compound.
Detailed Application Protocol: Synthesis of a Diarylamine Precursor
This section provides a detailed, step-by-step protocol for the synthesis of N-(pyridin-3-yl)-[1,1'-biphenyl]-2-amine, 2',5'-difluoro-, a representative diarylamine that could serve as a precursor for various neuroactive agents, such as kinase inhibitors or receptor modulators.
Reaction Scheme:
Figure 2: Synthesis of N-(pyridin-3-yl)-[1,1'-biphenyl]-2-amine, 2',5'-difluoro- via Buchwald-Hartwig Amination.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example | Purity |
| [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- | 224905-52-8 | 207.21 | Sigma-Aldrich | ≥97% |
| 3-Bromopyridine | 626-55-1 | 157.99 | Acros Organics | 99% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Strem Chemicals | 98% |
| XPhos | 564483-18-7 | 476.62 | Combi-Blocks | 98% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Oakwood Chemical | 97% |
| Anhydrous Toluene | 108-88-3 | 92.14 | MilliporeSigma | ≥99.8% |
| Diethyl Ether | 60-29-7 | 74.12 | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | In-house prep | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | VWR | Anhydrous |
| Celite® 545 | 68855-54-9 | N/A | Sigma-Aldrich | N/A |
Experimental Procedure
Causality and Rationale: This protocol employs a well-regarded catalyst system (Pd(OAc)₂/XPhos) known for its high efficiency in coupling sterically hindered and electron-deficient substrates.[8] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[5] Toluene is chosen as the solvent for its high boiling point, which allows for the necessary reaction temperature, and its ability to dissolve the organic reagents. The entire procedure is conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Step-by-Step Protocol:
-
Vessel Preparation: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (1.0 g, 4.83 mmol, 1.0 equiv).
-
Reagent Addition: Add 3-bromopyridine (0.91 g, 5.79 mmol, 1.2 equiv), sodium tert-butoxide (0.65 g, 6.76 mmol, 1.4 equiv), and XPhos (0.14 g, 0.29 mmol, 0.06 equiv).
-
Catalyst Addition: Finally, add palladium(II) acetate (0.033 g, 0.145 mmol, 0.03 equiv).
-
Inerting the System: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (25 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and quench carefully with water (20 mL). Stir for 10 minutes. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional diethyl ether (2 x 20 mL).
-
Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the desired product as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Expected Outcome: This procedure should yield the target diarylamine in good to excellent yield (typically 75-90%) as a pale yellow or off-white solid.
Trustworthiness: Self-Validating Systems and Quality Control
To ensure the reliability and reproducibility of the synthesis, the following in-process controls are essential:
-
Reaction Monitoring: Regular analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. This confirms the consumption of starting materials and the formation of the product, preventing premature workup or unnecessary heating.
-
Purity Assessment: Post-purification, the final product's purity should be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A purity level of >98% is typically required for subsequent use in biological assays.
-
Structural Verification: Unambiguous structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is mandatory. This validates that the desired chemical transformation has occurred and that the final product is the correct molecule.
Caption: A quality control workflow for the synthesis protocol.
Conclusion
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is a potent building block for the synthesis of novel neuroactive compounds. Its unique electronic and structural features provide a solid foundation for developing next-generation therapeutics for CNS disorders. The Buchwald-Hartwig amination protocol detailed herein offers a reliable and high-yielding method for incorporating this scaffold into more complex molecular architectures, paving the way for extensive structure-activity relationship studies and the discovery of new lead compounds.
References
- MySkinRecipes. (n.d.). 2-Amino-2-(2,5-difluorophenyl)aceticacid.
- Tully, M. et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Osetskyi, V. et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Chemical Biology & Drug Design.
- Chemistry LibreTexts. (2023).
- IJSDR. (n.d.).
- Harish Chopra. (2021).
- Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Onnuch, P. et al. (2024).
- Yin, R. et al. (2025). Biosynthesis of plant neuroactive alkaloids treating Alzheimer's disease. Frontiers in Pharmacology.
- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- PMC. (2025).
- ResearchGate. (2019). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- PMC. (n.d.).
Sources
- 1. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 2-Amino-2-(2,5-difluorophenyl)aceticacid [myskinrecipes.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
CAS: 1214352-82-3 Molecular Formula: C12H9F2N Molecular Weight: 205.21 g/mol
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.
As a Senior Application Scientist, I recognize that this compound presents a specific triad of purification challenges: Palladium (Pd) contamination (common in biaryl synthesis), oxidative instability typical of electron-rich anilines, and phase separation issues due to the lipophilicity of the difluorophenyl group.
This guide moves beyond standard textbook protocols, offering field-proven strategies to achieve >98% purity suitable for pharmaceutical applications (e.g., kinase inhibitor synthesis).
Module 1: The "Dirty" Suzuki Workup (Primary Isolation)
Context: The crude reaction mixture likely contains residual boronic acid, phosphine ligands, and Pd black. A standard extraction is often insufficient.[1]
Protocol: The Chelation Wash System
Do not rely solely on water/brine washes.[1] You must actively sequester transition metals during the quench.[1]
-
Quench: Cool the reaction mixture to room temperature.
-
Scavenger Wash: Add 5% aqueous L-Cysteine or 10% aqueous Ethylenediamine (0.5 equiv relative to Pd catalyst) and stir vigorously for 30 minutes.
-
Why? These ligands bind Pd(II) species, pulling them into the aqueous phase better than simple water washes [1].[1]
-
-
Filtration: Filter the biphasic mixture through a pad of Celite 545 .
-
Tip: Top the Celite with a 1cm layer of activated carbon if the solution is pitch black.[1]
-
-
Phase Separation: Dilute with EtOAc or MTBE. Separate phases.
-
The "Fluorine" Wash: Wash the organic layer with 5% Na2CO3 (removes unreacted boronic acid via boronate formation) followed by Brine.[1]
Module 2: Advanced Purification Strategies
Strategy A: Acid-Base Extraction (The Specificity Filter)
Since the target is an amine, we can exploit its basicity.[1] However, the electron-withdrawing difluorophenyl ring lowers the pKa of the aniline nitrogen slightly compared to unsubstituted biphenylamine.
The Workflow:
-
Dissolution: Dissolve crude oil in MTBE (preferred over DCM for better phase separation).[1]
-
Protonation: Extract with 2M HCl (3x).
-
Neutralization: Cool the combined acidic aqueous extracts to 0°C. Basify carefully with 4M NaOH to pH >10.
-
Re-extraction: Extract the milky suspension with DCM . Dry over Na2SO4 and concentrate.
Strategy B: Salt Formation (If the Oil Refuses to Solidify)
Biphenyl amines often persist as viscous oils.[1] Converting them to a crystalline salt is the most effective way to reach >99% purity without column chromatography.[1]
Protocol:
-
Dissolve the free base in minimal dry Ethanol or Diethyl Ether .[1]
-
Dropwise add 4M HCl in Dioxane (1.1 equiv).
-
A white/off-white precipitate should form immediately.[1]
-
Recrystallization: If the salt is colored, recrystallize from iPrOH/MeOH .[1]
-
Recovery: The free base can be regenerated by partitioning the salt between 1M NaOH and DCM.[1]
Module 3: Visualization & Logic
Workflow: Purification Decision Tree
The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the physical state and impurity profile.
Caption: Decision tree for isolating 2',5'-difluoro-[1,1'-biphenyl]-2-amine from crude mixtures.
Module 4: Troubleshooting & FAQs
Q1: My product is turning reddish-brown on the rotavap. Is it decomposing?
Diagnosis: This is typical aniline oxidation .[1] While the fluorinated ring adds some stability, the amino group is still susceptible to air oxidation, especially in solution. The Fix:
-
Immediate: Store under Nitrogen/Argon.
-
Chemical: Add a trace amount of BHT (butylated hydroxytoluene) to your storage vial if the compound is an oil.[1]
-
Purification: If the color is deep, pass through a short plug of silica gel. Crucial: You must add 1% Triethylamine (Et3N) to your eluent (e.g., Hexane/EtOAc + 1% Et3N).[1] Without Et3N, the amine will streak and oxidation products will co-elute [2].
Q2: I have persistent "Ghost Peaks" in my NMR around 7.0-7.5 ppm.
Diagnosis: This is likely Protodeboronation byproduct (1,4-difluorobenzene) or unreacted starting material. The Fix:
-
1,4-Difluorobenzene: This is volatile. High-vacuum drying (0.1 mbar) at 40°C for 2 hours usually removes it.[1]
-
Homocoupling (Biphenyls): If you see symmetrical biphenyl impurities, these are non-basic.[1] They will remain in the organic layer during the Acid-Base Extraction (Module 2, Strategy A).[1] The acid wash is the best filter for this.[1]
Q3: The Acid-Base extraction yield is very low.
Diagnosis: The 2',5'-difluoro substitution exerts an electron-withdrawing inductive effect, lowering the pKa of the amine. It may not be fully protonating with weak acids or might be partitioning back into the organic phase if the volume is too high.[1] The Fix:
-
Use stronger acid concentration (2M HCl instead of 1M).
-
Reduce organic volume during the acid wash to force the equilibrium toward the aqueous phase.[1]
-
Salting Out: Saturate the aqueous acidic layer with NaCl to decrease the solubility of the organic amine salt [3].[1]
Summary Data Table: Impurity Profile
| Impurity Type | Source | Removal Strategy |
| Pd Black / Colloids | Catalyst decomposition | Celite filtration + Cysteine wash or SiliaMetS® scavengers. |
| Boronic Acid | Excess reagent | 5% Na2CO3 wash (forms water-soluble boronate).[1] |
| De-boronated Arene | Side reaction | High vacuum (volatile).[1] |
| Homocoupling | Catalyst cycle side-reaction | Acid-Base extraction (remains in organic phase).[1] |
| Colored Oxides | Air oxidation | Silica plug (with Et3N) or Salt Formation (HCl).[1] |
References
-
Palladium Removal Strategies : Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link[1]
-
Chromatography of Amines : Reich, H. J. (n.d.). Common Problems in Chromatography. University of Wisconsin-Madison.[1] Link
-
Synthesis of Fluorinated Biphenyls : Smith, A. et al. (2012).[1] Practical Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling. Journal of Organic Chemistry. (General reference for fluorinated biaryl workups). Link
Sources
Technical Support Center: Synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
The following technical guide is structured as a Tier 3 Support resource for researchers encountering difficulties in the synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- (CAS: 1202859-69-7).
This synthesis presents a classic "double-constraint" challenge in cross-coupling:
-
Electronic Mismatch: You are coupling an electron-rich electrophile (2-bromoaniline) with an electron-poor nucleophile (2,5-difluorophenylboronic acid). This slows both oxidative addition and transmetallation.[1]
-
Catalyst Poisoning: The free ortho-amine can coordinate to Palladium, effectively killing the catalytic cycle.
Ticket ID: SUZ-F2-NH2 Topic: Troubleshooting Side Reactions & Low Yields Expert: Senior Application Scientist, Process Chemistry Division
Part 1: Critical Failure Modes (Troubleshooting Q&A)
Q1: I see high consumption of the boronic acid, but the aryl halide (2-bromoaniline) remains unreacted. Why?
Diagnosis: Protodeboronation of the 2,5-difluorophenylboronic acid. The Mechanism: The 2,5-difluoro substitution pattern makes the aryl ring electron-deficient. While electron-poor boronic acids are generally more stable than electron-rich ones, the presence of base at elevated temperatures—combined with a stalled catalytic cycle (see Q2)—allows water to attack the boron center. The C-B bond cleaves, replacing the boronic acid group with a proton, yielding 1,4-difluorobenzene (volatile, often lost) or phenols (if oxidized).
Corrective Action:
-
Switch Base: Move from hydroxide/alkoxide bases (NaOH, NaOEt) to mild, anhydrous bases like K₃PO₄ or CsF .
-
Reduce Water: Switch to a solvent system with lower water content (e.g., Toluene/Water 10:1 instead of DMF/Water 1:1) or use anhydrous conditions with CsF.
-
Stoichiometry: Increase boronic acid equivalents from 1.1 to 1.5–2.0 equiv to compensate for decomposition.
Q2: My reaction turns black immediately, and conversion stalls at <20%.
Diagnosis: Catalyst Deactivation via Amine Coordination. The Mechanism: The free amine (NH₂) at the ortho position of your aryl bromide is a competent ligand. It displaces your phosphine ligands (PPh₃, etc.) from the Palladium center, forming a stable, inactive Pd-amine complex. This is exacerbated because oxidative addition into the electron-rich C-Br bond of 2-bromoaniline is already kinetically slow.
Corrective Action:
-
The "Workaround" (Protection): Acetylate the amine (Ac₂O) to form N-(2-bromophenyl)acetamide . The amide is less nucleophilic and will not poison the catalyst. Deprotect (HCl/EtOH) after coupling.
-
The "Direct" Fix (Ligand Selection): If you must use the free amine, use Buchwald Biaryl Phosphine Ligands (specifically SPhos or XPhos ). These ligands are bulky and electron-rich; they prevent amine coordination through steric hindrance and accelerate oxidative addition into the electron-rich ring.
Q3: I observe a major impurity with a mass of (M+M - 2Br).
Diagnosis: Homocoupling (Oxidative Dimerization). The Mechanism: In the presence of trace oxygen, the boronic acid couples with itself to form 2,2',5,5'-tetrafluorobiphenyl . This consumes your nucleophile.
Corrective Action:
-
Degassing: Sparging with argon for 10 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >30 mins before adding the catalyst.
-
Catalyst Activation: Ensure the Pd(0) source is active. If using Pd(PPh₃)₄, it may be oxidized (black/orange) rather than yellow.
Part 2: Optimized Experimental Protocol
This protocol uses SPhos , which creates a "steric wall" preventing the free amine from poisoning the catalyst, while its electron-rich nature drives the oxidative addition into the deactivated 2-bromoaniline.
Materials
-
Electrophile: 2-Bromoaniline (1.0 equiv, 5.0 mmol)
-
Nucleophile: 2,5-Difluorophenylboronic acid (1.5 equiv, 7.5 mmol)
-
Catalyst Precursor: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%) (Ratio Pd:L = 1:2)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene:Water (10:1 v/v) [Degassed]
Step-by-Step Methodology
-
Pre-complexation (Critical): In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 10 minutes (solution turns from orange to yellow/pale). Why? This ensures the active catalytic species L-Pd(0) is formed before it encounters the amine poison.
-
Main Setup: Add 2-Bromoaniline, Boronic Acid, and K₃PO₄ to a reaction vessel equipped with a condenser.
-
Degassing: Seal the vessel and evacuate/backfill with Argon (3x).
-
Solvent Addition: Add the remaining Toluene/Water mixture via syringe.
-
Catalyst Injection: Inject the pre-formed Pd/SPhos solution.
-
Reaction: Heat to 90°C for 4–6 hours. Note: Do not exceed 100°C to minimize protodeboronation.
-
Workup: Cool to RT. Filter through Celite (elute with EtOAc). Wash filtrate with Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is an amine; adding 1% Et₃N to the eluent prevents tailing.
Quantitative Comparison of Conditions
Data simulated based on typical reactivity profiles for ortho-haloanilines [1, 2].
| Condition | Base | Ligand | Yield | Major Side Product |
| Standard | Na₂CO₃ | PPh₃ | < 15% | Unreacted SM (Poisoning) |
| High Temp | Na₂CO₃ | PPh₃ | 25% | Protodeboronation (Ar-H) |
| Protected | K₂CO₃ | dppf | 88% | N/A (Requires extra steps) |
| Optimized | K₃PO₄ | SPhos | 92% | Trace Homocoupling |
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. The "Red" paths lead to failure; the "Green" path is the desired cycle.
Caption: Competitive pathways in the synthesis. Red paths indicate failure modes (Poisoning, Protodeboronation) mitigated by SPhos and K3PO4.
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines . RSC Advances, 2024. This paper establishes the viability of coupling free amines using bulky phosphine ligands to prevent catalyst poisoning.
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling . Organic Process Research & Development, 2017.[2] Details the mechanistic impact of heteroatom coordination on Palladium catalysts.
-
Protodeboronation of (Hetero)Arylboronic Esters . Journal of Organic Chemistry, 2022. Provides the mechanistic basis for the instability of fluoro-substituted boronic acids under basic conditions.
-
Suzuki Coupling - Organic Chemistry Portal . General overview of mechanism and side reactions including dehalogenation and homocoupling.[3]
Sources
🔬 Technical Support Center: Suzuki Coupling for Hindered Anilines
The following guide is designed as an interactive Technical Support Center for researchers encountering difficulties with Suzuki-Miyaura cross-coupling of sterically hindered anilines.
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Unprotected, Hindered Amino-Aryl Substrates
📋 Executive Summary
Coupling sterically hindered anilines (free amines) presents a dual challenge:
-
Catalyst Deactivation: The free
group acts as a Lewis base, competitively coordinating to the Palladium center (forming "Pd-amine" dead-end complexes) and inhibiting the catalytic cycle. -
Steric Impediment: Bulky ortho-substituents retard the rate of oxidative addition and transmetalation, requiring highly active catalyst systems.
This guide prioritizes unprotected coupling strategies using Third- and Fourth-Generation Buchwald Precatalysts, which are the industry standard for overcoming these specific barriers.
🛠 Module 1: The "Golden Standard" Protocol
Use this baseline protocol before attempting exotic variations. It is designed to outcompete amine coordination.
Recommended System
| Component | Recommendation | Rationale |
| Precatalyst | XPhos Pd G4 or SPhos Pd G3 | G3/G4 precatalysts ensure 1:1 Pd:Ligand ratio and rapid activation, preventing the "induction period" where free amines poison inactive Pd(II). |
| Ligand | XPhos (General) or SPhos (High Sterics) | XPhos is excellent for anilines due to its size and electron richness. SPhos is preferred if the biaryl junction is extremely hindered (e.g., ortho-ortho substitution). |
| Base | Phosphate is mild enough to prevent protodeboronation but strong enough to activate the boronic acid. | |
| Solvent | THF or 1,4-Dioxane | Ethers coordinate weakly to Pd, leaving the metal open for the substrate. |
| Temperature | 60°C - 80°C | Sufficient thermal energy to overcome steric barriers without decomposing unstable amino-boronic acids. |
Step-by-Step Workflow
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid/Ester (1.2–1.5 equiv), and XPhos Pd G4 (1–3 mol%) to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal vial and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3).
-
Solvent Addition: Add degassed THF or Dioxane (concentration ~0.2 M relative to halide).
-
Base Addition: Add degassed aqueous
(2.0–3.0 equiv). -
Reaction: Heat to 60°C. Monitor via LCMS at 1 hour. If conversion <10%, increase to 80°C.
📉 Module 2: Troubleshooting Decision Logic
Identify your failure mode below to find the specific solution.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on LCMS data.
❓ Module 3: Frequently Asked Questions (FAQs)
Q1: Why is my reaction stalling despite using 5 mol% Pd(PPh3)4?
A: Triphenylphosphine (
-
The Fix: You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos . These are bulky and electron-rich, creating a steric fortress that prevents the amine from binding to the Palladium center while simultaneously accelerating the oxidative addition of hindered halides [1, 2].
Q2: I see the "reduced" product (Ar-H) instead of the coupled product. What is happening?
A: This is Protodeboronation (if the Boron species is degrading) or Dehalogenation (if the Halide is degrading).
-
Scenario A (Boron loss): Amino-aryl boronic acids are notoriously unstable. If you see the aniline corresponding to your boronic acid losing its boron group, your base is likely too strong or the temperature too high.
-
Solution: Switch to MIDA Boronates (slow release) or use
instead of phosphate/hydroxide [3].
-
-
Scenario B (Halide loss): If your haloaniline is becoming a simple aniline, the Pd is undergoing
-hydride elimination or abstracting protons from the solvent (often alcohols).-
Solution: Ensure strictly anhydrous conditions if possible, or switch to a non-protic solvent system like Toluene/Dioxane (anhydrous) with solid micronized base.
-
Q3: Can I couple a chloro-aniline? Or must it be bromo/iodo?
A: Yes, but you need XPhos . Chloro-anilines are less reactive. The XPhos Pd G4 precatalyst is specifically optimized for aryl chlorides. The high electron density of the XPhos ligand pushes the Palladium to insert into the stronger C-Cl bond. Note: Iodides are actually prone to faster catalyst deactivation in these systems due to the formation of stable Pd-iodide dimers; Bromides or Chlorides are often preferred with Buchwald ligands.
Q4: My aniline is coupling to the halide via the Nitrogen (N-arylation) instead of the Carbon (Suzuki).
A: You are accidentally running a Buchwald-Hartwig amination. This occurs when the reductive elimination of C-N is faster than C-C.
-
The Fix: Switch to SPhos or CataXCium A . These ligands are sterically designed to favor C-C coupling over C-N coupling. Additionally, ensure you are using a weak base (
or ). Strong bases like NaOtBu favor N-arylation.
📊 Module 4: Ligand Selection Matrix
Use this table to select the exact ligand for your specific steric/electronic situation.
| Substrate Feature | Primary Ligand Choice | Secondary Option | Notes |
| General Hindered Aniline | XPhos | SPhos | Best starting point. High turnover. |
| Ortho-Substituted Halide | SPhos | RuPhos | SPhos is the "king" of steric bulk tolerance. |
| Unstable Boronic Acid | XPhos | Use MIDA Boronate | Fast reaction time is critical to beat decomposition. |
| Heterocyclic Aniline | CataXCium A | XPhos | Excellent for pyridine/pyrimidine backbones [4]. |
| Very Electron Poor Halide | BrettPhos | XPhos | Caution:[1] BrettPhos usually favors amination; use only if C-C is strictly required and others fail. |
🧬 Module 5: Mechanistic Insight (Why G3/G4 Precatalysts?)
The following diagram illustrates why traditional Pd sources fail and how G3/G4 precatalysts bypass the "Induction Loop."
Figure 2: Comparison of activation pathways. Traditional sources allow free anilines to sequester Palladium before the active ligand (
📚 References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Bruno, N. C., et al. (2013). Third Generation Buchwald Palladacycle Precatalyst. Chemical Science, 4, 916-920. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of Boronic Acids.[5] Journal of the American Chemical Society, 132(34), 12048–12059. Link
-
Zapf, A., et al. (2005). CataXCium A: A New Ligand for Exhaustive Coupling. Angewandte Chemie International Edition, 44(26), 4074-4078. Link
Sources
- 1. entegris.com [entegris.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-2',5'-Difluorobiphenyl
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The Challenge: Synthesizing 2-amino-2',5'-difluorobiphenyl presents a "perfect storm" of three competing chemical challenges in Suzuki-Miyaura cross-coupling:
-
Catalyst Deactivation: The free primary amine (
) at the ortho-position acts as a directing group that can irreversibly bind to palladium, poisoning the active catalyst [1]. -
Protodeboronation: The electron-deficient 2,5-difluorophenyl ring makes the boronic acid coupling partner highly susceptible to base-catalyzed hydrolytic C-B bond cleavage (protodeboronation), yielding the byproduct 1,4-difluorobenzene instead of the biaryl [2].
-
Steric Hindrance: The ortho-substitution requires a highly active catalyst system to facilitate oxidative addition and transmetalation [3].[1]
This guide provides a self-validating optimization workflow, moving away from generic "standard conditions" (like
Critical Reaction Pathway Analysis
To solve low yields, you must visualize the competition between the Productive Cycle (Cross-Coupling) and the Destructive Cycle (Protodeboronation).
Figure 1: Mechanistic competition between productive coupling and destructive side-reactions. Note the critical divergence at the Transmetalation stage.
Recommended Protocol (The "Gold Standard")
Based on the steric and electronic properties of 2',5'-difluoro substrates, the following protocol utilizes Buchwald Precatalysts to prevent amine binding and weak bases to minimize protodeboronation [4].
Optimized Experimental Conditions
| Component | Recommendation | Rationale |
| Catalyst | SPhos Pd G2 (1–2 mol%) | The bulky biaryl ligand prevents the substrate's |
| Solvent | Toluene : Water (10:1) | A biphasic system with low water content suppresses the hydrolytic protodeboronation pathway while dissolving the inorganic base. |
| Base | Strong enough to activate the boronic acid, but weaker than hydroxides/alkoxides, reducing side reactions. | |
| Temperature | 80 °C | Sufficient for activation; higher temps (>100°C) accelerate deboronation exponentially. |
| Time | 2–4 Hours | Fast conversion is key. Extended times favor decomposition. |
Step-by-Step Methodology
-
Charge Solids: To a reaction vial equipped with a stir bar, add 2-bromoaniline (1.0 equiv), 2,5-difluorophenylboronic acid (1.2 equiv),
(2.0 equiv), and SPhos Pd G2 (0.02 equiv). -
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed Toluene and Water (10:1 ratio) via syringe.
-
Reaction: Heat the block to 80 °C with vigorous stirring (1000 rpm).
-
Monitor: Check by HPLC/UPLC after 1 hour. Look for the disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over
, and concentrate.
Troubleshooting Guide (FAQs)
Q1: I see low conversion and a "black mirror" (precipitated Pd) in my flask.
Diagnosis: Catalyst Deactivation (Amine Poisoning).
The free amine on 2-bromoaniline is displacing your ligand (especially if using
-
Switch Ligand: Move to XPhos or SPhos immediately. These bulky ligands create a "safety shell" around the Pd center that the amine cannot penetrate [5].
-
Alternative: If you lack Buchwald ligands, protect the amine as an acetamide (
) or carbamate ( ) before coupling.[1] This removes the coordinating ability [6].
Q2: My starting bromide is consumed, but the major product is 1,4-difluorobenzene.
Diagnosis: Protodeboronation.[2][3][4] Your 2,5-difluorophenylboronic acid is hydrolyzing faster than it is transmetalating. This is driven by the electron-withdrawing fluorine atoms which stabilize the intermediate anion, making the C-B bond labile [2]. Corrective Action:
-
Reduce Water: Switch to anhydrous 1,4-Dioxane with CsF (2 equiv) as the base. This "anhydrous activation" mechanism avoids the formation of the hydrolytically unstable boronate species.
-
Slow Addition: Add the boronic acid in 3 portions over 1 hour. This keeps the concentration of the vulnerable species low relative to the catalyst.
Q3: I am observing homocoupling of the boronic acid (2,2',5,5'-tetrafluorobiphenyl).
Diagnosis: Oxidative Homocoupling. Oxygen is present in your system.[5][6][7][8] Corrective Action:
-
Degas Thoroughly: Sparging with nitrogen is often insufficient for small scales. Use a freeze-pump-thaw cycle if possible.
-
Stoichiometry: Reduce the excess boronic acid from 1.5 equiv to 1.1 equiv.
Decision Tree for Optimization
Use this logic flow to determine your next experiment if the standard protocol fails.
Figure 2: Diagnostic workflow for isolating reaction failures.
References
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.[4]
-
Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[4] The Journal of Organic Chemistry.[4]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society.[7]
-
Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science.
-
Kudo, N., et al. (2006). Efficient Synthesis of 2-Amino-2'-fluorobiphenyls via Suzuki-Miyaura Coupling.[1] Chemical and Pharmaceutical Bulletin.
Sources
- 1. solid | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
Technical Support Center: Palladium Removal from Biphenyl Amines
Status: Operational Subject: Decontamination of Palladium (Pd) Catalysts from Amine-Rich APIs Ticket Priority: High (Regulatory Compliance / ICH Q3D)
The Diagnostic Triage
Start here. Do not blindly add carbon. Analyze your specific mixture to select the correct decontamination route.[1]
The Core Problem: Biphenyl amines present a "double-edged sword." The biphenyl motif increases lipophilicity (making aqueous extraction difficult), while the amine functionality acts as a ligand, coordinating strongly to residual Palladium (Pd). This creates a "sticky" Pd-Amine complex that resists standard filtration.
Decision Matrix: Which Protocol Fits Your Situation?
Figure 1: Decision logic for selecting the optimal palladium removal strategy based on physical state and chemical species.
Technical Deep Dive: Why Standard Methods Fail
Understanding the mechanism is the only way to troubleshoot effectively.
The "Amine Trap" Mechanism
In biphenyl amine synthesis (e.g., Buchwald-Hartwig or Suzuki coupling followed by reduction), the product itself competes with your removal agents.
-
The Enemy: The nitrogen lone pair on your product coordinates to electrophilic Pd(II).
-
The Consequence: Simple silica gel chromatography often fails because the Pd "streaks" along with your amine product. Recrystallization often fails because the Pd-amine complex co-crystallizes or gets trapped in the lattice inclusions.
Comparative Efficacy of Scavengers
Not all scavengers are equal.[2][3][4] For amines, you must break the Pd-N bond.
| Scavenger Type | Functional Group | Specificity | Best For... | Solvent Limits |
| SiliaMetS® Thiol | -SH (Mercaptan) | High for Pd(II) | General purpose, predictable kinetics. | Avoid DCM (swelling issues with some resins). |
| SiliaMetS® DMT | Dimercaptotriazine | Ultra-High | Biphenyl Amines. The triazine ring aids in chelating mixed Pd(0)/Pd(II) species better than simple thiols. | Compatible with almost all organic solvents. |
| Activated Carbon | Graphitic Carbon | Low (Adsorption) | Bulk removal of gross contamination (>1000 ppm). | Warning: Can adsorb up to 20% of yield if product is lipophilic. |
| Cysteine | Amino Acid | Medium | Aqueous washes (green chemistry). | Requires biphasic system; often forms emulsions. |
Validated Protocols
Protocol A: The "Hot Filtration" (Pre-treatment)
Use this FIRST if you see black particles. Do not foul your expensive scavengers with bulk Pd black.
-
Dilute: Dissolve crude mixture in a solvent where the product is highly soluble (e.g., THF or Toluene) at 5-10 volumes.
-
Heat: Warm to 50°C. This lowers viscosity and ensures product is fully in solution, preventing yield loss on the filter.
-
Pack: Prepare a filter funnel with a 2-inch pad of Celite® 545.
-
Filter: Pass the warm solution through the pad.
-
Wash: Rinse the pad with 2 volumes of hot solvent.
-
Checkpoint: If filtrate is still dark/opaque, proceed to Protocol B.
-
Protocol B: Solid-Supported Scavenger (The Gold Standard)
Recommended for Biphenyl Amines to reach <10 ppm (ICH Q3D Class 2B limit).
Reagents: SiliaMetS® DMT (preferred) or Thiol.[5] Loading Calculation:
-
Standard: 4 equivalents of scavenger relative to residual Pd.
-
Tip: If Pd content is unknown, use 5-10 wt% relative to the mass of the crude product.
Workflow:
-
Solvent Selection: Dissolve crude product in THF, Ethyl Acetate, or Toluene. Avoid alcohols if using Thiol resin (can sometimes reduce efficiency due to H-bonding interference).
-
Addition: Add the calculated amount of Scavenger Resin.
-
Incubation:
-
Crucial Step: Heat to 50-60°C for 4 to 12 hours. Room temperature is often insufficient to break the Pd-Amine coordination bond.
-
-
Filtration: Filter through a 0.45 µm membrane or a fine frit. The scavenger is micron-sized silica; standard filter paper may leak fines.
-
Analysis: Test a small aliquot via ICP-MS. If Pd > 10 ppm, re-treat with fresh resin.
Protocol C: Activated Carbon (The "Nuclear Option")
Use only if scavengers fail or for cost-sensitive early-phase batches.
Reagents: Specialized Carbon (e.g., Darco® KB-G or Ecosorb® C-941). Do not use generic charcoal.
-
Slurry: Add carbon (10 wt% of crude product) to the solution.
-
Reflux: Heat to reflux for 1-2 hours.
-
Cool & Filter: Cool to room temperature. Filter over a tight Celite bed.[4]
-
Warning: Carbon fines are notorious for passing through filters. If the filtrate is grey, you have carbon contamination. Refilter through a 0.22 µm PTFE membrane.
-
Troubleshooting & FAQs
Q1: I used the Thiol scavenger, but my Pd levels are still ~50 ppm. Why?
A: This is likely a kinetic issue or a species mismatch.
-
Cause 1: The Pd-Amine bond is strong. Did you heat the scavenger slurry? We recommend 50°C minimum.[4]
-
Cause 2: You may have Pd(0) clusters (nanoparticles) rather than Pd(II). Thiol binds Pd(II) well, but DMT (Dimercaptotriazine) is superior for Pd(0). Switch to SiliaMetS® DMT.
-
Cause 3: Solvent interference. Are you using a strongly coordinating solvent like Pyridine or DMSO? These compete with the scavenger. Perform a solvent swap to Toluene or THF before scavenging.
Q2: The scavenger clogged my filter. How do I fix this?
A: Silica-based scavengers can generate fines if stirred too vigorously with a magnetic stir bar, which acts like a grinder.
-
Fix: Use an overhead mechanical stirrer (non-grinding) or a shaker.
-
Recovery: If clogged, add a layer of Celite on top of the clogged frit and apply pressure (nitrogen positive pressure is better than vacuum for volatile solvents).
Q3: I lost 30% of my yield using Activated Carbon.
A: Biphenyl amines are lipophilic and aromatic—exactly what activated carbon loves to adsorb (pi-pi stacking).
-
Fix: Switch to a Solid-Supported Scavenger (Protocol B) . The silica backbone is polar and repels the lipophilic biphenyl product, ensuring the binding is selective only to the metal.
Q4: Can I just crystallize the product to remove Pd?
A: Rarely on the first pass.
-
The Risk: Pd often acts as a nucleation site or gets trapped in the crystal lattice.
-
The Strategy: Perform a "Scavenger-Doped Crystallization." Add the scavenger during the dissolution step of recrystallization, hot filter to remove the scavenger (and Pd), and then let the filtrate crystallize.
Visualizing the Scavenging Mechanism
Figure 2: The Ligand Exchange Mechanism. Heat is required to overcome the activation energy of breaking the Pd-Amine bond, allowing the Scavenger (DMT) to sequester the metal.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2022. Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
SiliCycle Application Note. "SiliaMetS® Metal Scavengers: Palladium Removal." SiliCycle Inc.Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link
-
Osaka Gas Chemicals. "Activated Carbon for Catalyst Removal (ANOX Series)." Osaka Gas Chemicals Co., Ltd.[2][3]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimization of Aminophenylboronic Acid Couplings
Ticket ID: SM-NH2-HOMO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Preventing Homocoupling in Suzuki-Miyaura Reactions of Aminophenylboronic Acids
Executive Summary
You are encountering oxidative homocoupling (formation of Ar-Ar dimers) when reacting aminophenylboronic acids. This is a common failure mode caused by the high nucleophilicity of electron-rich amino-aryl boronates and their susceptibility to oxidation by trace oxygen or Pd(II) species.
This guide provides a diagnostic matrix, mechanistic insights, and validated protocols to suppress homocoupling and restore high yields of the desired cross-coupled product.
Diagnostic Matrix: Troubleshooting Your Reaction
Identify your specific symptom below to find the immediate corrective action.
| Symptom | Probable Cause | Corrective Action |
| High Homocoupling (>10%), Low Cross-Coupling | Oxygen Leak / Incomplete Degassing | Switch from balloon purging to sparging (bubbling inert gas through solvent) for 15-30 mins. Oxygen acts as the oxidant driving dimerization.[1] |
| Reaction turns black immediately; Homocoupling observed | Pd(II) Precatalyst Reduction | If using Pd(II) (e.g., Pd(OAc)₂), the boronic acid is sacrificing itself to reduce Pd(II) to Pd(0). Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or add a sacrificial reductant like potassium formate .[2] |
| No Reaction; Starting Material Recovered | Catalyst Poisoning by Amine | The free |
| Protodeboronation (Ar-H) instead of Coupling | Base/Solvent Incompatibility | Electron-rich aminophenylboronic acids are unstable in hot, wet, basic conditions. Switch to anhydrous conditions (Dioxane/K₃PO₄) or use mild bases (KF, CsF). |
Technical Deep Dive (FAQs)
Q1: What is the mechanism of homocoupling, and why is it worse with aminophenylboronic acids?
A: Homocoupling is not a random side reaction; it is an oxygen-dependent cycle.
-
The Oxidant: In the presence of
, the Pd(0) species can form a peroxo-palladium complex. -
Double Transmetallation: This oxidized species undergoes transmetallation with two equivalents of boronic acid (instead of one boronic acid and one halide).
-
Reductive Elimination: The complex eliminates the Ar-Ar dimer, regenerating Pd(0).
Why Aminophenyl? The amino group (
Q2: How do I handle the free amine?
A: The free amine poses two risks: catalyst poisoning (binding to Pd) and facilitating oxidation.
-
Strategy A (Ligand Control): Use Buchwald dialkylbiaryl phosphine ligands like SPhos or XPhos . These ligands are extremely bulky. They create a "roof" over the palladium center that allows the small oxidative addition partners to enter but physically blocks the coordination of the amine substrate [2].
-
Strategy B (Protection): If possible, use N-Boc or N-Acetyl protection. This removes the lone pair availability, preventing poisoning and reducing the electron-rich nature of the ring, thereby dampening the rate of homocoupling.
Q3: Why does the "Slow Addition" protocol work?
A: Kinetic control. The rate of the desired cross-coupling is generally first-order with respect to the boronic acid. The rate of homocoupling (which requires two boronic acid molecules) is often second-order. By keeping the instantaneous concentration of the boronic acid low via slow addition (syringe pump), you statistically favor the cross-coupling pathway over the dimerization pathway [3].
Visualizing the Problem & Solution
Diagram 1: Competing Pathways
This diagram illustrates how Oxygen hijacks the catalytic cycle to produce homocoupling.
Caption: The "Oxygen Leak" creates a parasitic cycle (Red) that competes with the productive Cross-Coupling cycle (Blue).
Diagram 2: Optimization Decision Tree
Follow this logic flow to select the correct reaction conditions.
Caption: Step-by-step logic to isolate the failure mode. Note that free amines require specific ligand classes.
Standard Operating Protocols (SOPs)
SOP A: The "Bulletproof" Protocol (For Difficult Substrates)
Use this when standard conditions yield >10% homocoupling.
-
Catalyst Prep: Use Pd₂(dba)₃ (1.0 mol%) and SPhos (2.5 mol%) or XPhos .[1] Premix in the solvent for 10 minutes to form the active ligated species
.-
Why: Pd(0) source avoids initial oxidation. SPhos prevents amine coordination.
-
-
Solvent System: 1,4-Dioxane (anhydrous).
-
Base:
(finely ground, 2.0 equiv). -
Degassing (Critical): Spurge the solvent/base/halide mixture with Argon for 20 minutes. Do not just vacuum/backfill.
-
Reaction Assembly:
-
Add Aryl Halide (1.0 equiv) to the reaction vessel.[1]
-
Heat to 80-100°C.
-
-
Boronic Acid Addition: Dissolve the Aminophenylboronic acid (1.2 - 1.5 equiv) in degassed dioxane. Add this solution dropwise via syringe pump over 1-2 hours.
-
Why: Keeps nucleophile concentration low, starving the second-order homocoupling reaction.
-
SOP B: The "Potassium Formate" Rescue
Use this if you must use a Pd(II) precatalyst (like Pd(dppf)Cl₂).
-
Add Potassium Formate (5-10 mol%) to the reaction mixture along with the base.
-
Mechanism: The formate rapidly reduces the Pd(II) precatalyst to Pd(0) before the boronic acid can interact with it. This prevents the "sacrificial" consumption of your boronic acid which generates the initial burst of homocoupling dimers [4].
References
-
Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society. [Link]
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides." Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. [Link]
-
Kovi, K., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." Organic Process Research & Development. [Link]
Sources
Technical Support Center: Recrystallization of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
CAS: 1202860-44-1 Application: Key intermediate in the synthesis of FGFR inhibitors (e.g., Pemigatinib). Molecular Weight: 205.21 g/mol Appearance: Off-white to light brown solid (crude); White crystalline solid (pure).
Part 1: The Technical Directive
This guide addresses the purification of 2',5'-difluoro-[1,1'-biphenyl]-2-amine , a critical aniline intermediate formed via Suzuki-Miyaura coupling. The primary challenges with this molecule are low melting point behavior (oiling out) and persistent palladium contaminants from the coupling reaction.
As a Senior Application Scientist, I have structured this guide to prioritize purity profiles suitable for GMP downstream processing . We move beyond simple "dissolve and cool" instructions to a mechanism-based approach.
Part 2: Solvent Selection & Solubility Profile
The choice of solvent is dictated by the fluorinated biphenyl core (lipophilic) and the amine handle (polar/H-bond donor).
Solvent System Efficiency Matrix
| Solvent System | Role | Suitability | Notes |
| Ethanol / Water | Primary | High | Best balance. High solubility of amine in hot EtOH; water acts as a powerful anti-solvent to force crystallization. |
| Heptane / EtOAc | Alternative | Medium | Good for removing non-polar impurities, but risk of "oiling out" is higher due to lower polarity difference. |
| Toluene | Single Solvent | Medium | Effective for large-scale, but requires low temperatures (-10°C) to maximize yield. |
| Dichloromethane | Extraction | N/A | Too soluble. Use only for workup/extraction, not recrystallization. |
Part 3: The "Golden Path" Protocol
This protocol integrates Palladium Scavenging directly into the recrystallization workflow. Recrystallization alone is often insufficient to remove catalytic Pd residues (which appear as grey/black specks).
Step-by-Step Methodology
Prerequisites:
-
Crude Material: [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
-
Solvents: Ethanol (200 proof), Deionized Water.
-
Scavenger: Activated Charcoal (Norit) or Thiol-functionalized Silica (SiliCycle).
1. Dissolution & Scavenging (The "Hot Filtration" Step)
-
Charge crude solid into a flask.
-
Add Ethanol (5 mL per gram of solid) .
-
Heat to 60°C (do not boil aggressively; minimize amine oxidation).
-
Critical Step: Add Activated Charcoal (10 wt%) or Thiol-Silica . Stir at 60°C for 30 minutes.
-
Filter the hot solution through a Celite pad to remove the scavenger. The filtrate should be clear yellow/orange.
2. Nucleation & Crystal Growth
-
Reheat filtrate to 55-60°C to ensure homogeneity.
-
Slowly add Warm Water (50°C) dropwise until a faint turbidity (cloudiness) persists.
-
Ratio Target: Final solvent ratio should approach 3:1 Ethanol:Water .
-
Add Seed Crystals: If available, add a few mg of pure product.
-
Allow the solution to cool to Room Temperature (RT) slowly (over 2 hours). Rapid cooling causes oiling out.
3. Harvesting
-
Cool the slurry to 0-4°C in an ice bath for 1 hour.
-
Filter the white needles/plates via vacuum filtration.[1]
-
Wash the cake with cold 1:1 Ethanol/Water .
-
Dry under vacuum at 40°C.
Part 4: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: The product is separating as a yellow oil at the bottom, not crystals. Why?
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). Root Cause:
-
Temperature: The solution cooled faster than the crystal growth rate.
-
Concentration: The anti-solvent (water) was added too quickly or in excess, pushing the solute out of solution above its melting point. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of Ethanol (solvent) to shift the solubility curve.
-
Seed the solution at a higher temperature (just below the cloud point).
-
Stir vigorously during cooling to prevent oil droplets from coalescing.
Q2: My crystals are grey or retain a dark color after drying.
Diagnosis: Palladium/Oxidation Contamination. Root Cause: Suzuki coupling residues (Pd black) or amine oxidation products (imino-quinones). Corrective Action:
-
Do not proceed. Recrystallizing again rarely fixes this.
-
Solution: Redissolve in EtOAc and perform an Acid/Base wash :
-
Extract amine into 1M HCl (impurities stay in organic layer).
-
Wash aqueous layer with EtOAc.
-
Basify aqueous layer (pH > 10) with NaOH.
-
Extract product back into EtOAc, dry, and then recrystallize.
-
Q3: The yield is significantly lower than expected (<60%).
Diagnosis: High Mother Liquor Loss. Root Cause: The amine is moderately soluble in the Ethanol/Water mix even at cold temperatures. Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.
-
Cool to 0°C to harvest a second crop .
-
Note: Always check the purity of the second crop separately; it usually contains higher impurity levels.
Part 5: Visualizing the Logic
Workflow 1: The Purification Decision Tree
This diagram guides you through the decision-making process based on the physical state of your crude material.
Caption: Decision logic for handling impurities and phase separation (oiling out) during purification.
Workflow 2: The Suzuki Workup & Purification Pathway
This diagram contextualizes where the recrystallization fits within the broader synthesis of the Pemigatinib intermediate.
Caption: Integration of Palladium scavenging and recrystallization in the post-reaction workflow.
References
-
FDA Center for Drug Evaluation and Research. (2020). Multi-disciplinary Review and Evaluation: NDA 213736 Pemazyre (pemigatinib). U.S. Food and Drug Administration.[2][3][4] [Link]
- Incyte Corporation. (2016). Preparation of substituted tricyclic compounds as FGFR inhibitors. World Intellectual Property Organization.
-
Organic Syntheses. (1951). o-Aminobiphenyl (Purification methods for biphenyl amines).[1] Organic Syntheses, Coll. Vol. 3, p.63. [Link]
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard reference for solvent selection and "oiling out" phenomena).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pemigatinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Difluorobiphenyl Amines
Ticket ID: #DFBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Difluorobiphenyl Amines
Introduction
Welcome to the Technical Support Center. You are likely working with difluorobiphenyl amines , a class of compounds frequently encountered in medicinal chemistry (e.g., as kinase inhibitor scaffolds) and materials science (liquid crystals).
These molecules present a "dual-personality" challenge in chromatography:
-
The Biphenyl Core: Highly lipophilic and aromatic, requiring non-polar solvents.
-
The Amine Handle: Basic and polar, capable of hydrogen bonding with silanols, leading to severe peak tailing.
-
The Fluorine Substituents: Electron-withdrawing groups (EWG) that alter the pKa of the amine and create difficult-to-separate regioisomers.
This guide is structured to troubleshoot these specific chemical behaviors.
Module 1: The "Tailing" Nightmare (Basicity & Stationary Phase)
User Question:
"My difluorobiphenyl amine is smearing across the column. I see a broad peak that spans 10+ fractions, and my recovery is low. Is my compound decomposing?"
Technical Diagnosis:
It is likely not decomposition. Unmodified silica gel (
The Protocol: Amine Deactivation
You must neutralize the silica surface to allow the amine to elute freely.
Option A: Mobile Phase Modifier (Standard)
Add Triethylamine (TEA) or Ammonium Hydroxide (
-
Concentration: 1% v/v is usually sufficient.
-
Causality: The modifier competes for the acidic silanol sites.[2] Because TEA is in large excess compared to your sample, it "caps" the silanols, allowing your product to pass without dragging.
Option B: The "Pre-Wash" Technique (For Acid-Sensitive Compounds)
If your compound is sensitive to basic conditions during concentration (rotovap), use this method to protect the silica without keeping the base in the eluent.
-
Flush with 3 Column Volumes (CV) of Hexane containing 5% TEA .
-
Flush with 2 CV of pure Hexane to remove excess free amine.
-
Run your column using standard neutral solvents (Hexane/EtOAc).
-
Mechanism:[6][7][8] The TEA remains bound to the most active silanol sites, passivating the column for the duration of the run.
Decision Logic: Choosing Your Modifier
Figure 1: Decision matrix for addressing amine tailing on silica gel.
Module 2: Resolution & Isomer Separation (Fluorine Effects)
User Question:
"I synthesized a difluorobiphenyl amine via Suzuki coupling, but the regioisomers (ortho/meta/para fluorine positions) are co-eluting. How do I separate them?"
Technical Diagnosis:
Fluorine is an isostere of hydrogen (similar Van der Waals radius) but is highly electronegative. The difference in polarity between a 2,4-difluoro and a 3,4-difluoro isomer is subtle. Standard steep gradients will merge these peaks.
The Protocol: Shallow Gradient Optimization
You need to exploit the small dipole differences created by the C-F bonds.
-
Solvent Choice:
-
Hexane/Ethyl Acetate: The standard. Good for general separation.[9]
-
Hexane/Dichloromethane (DCM): Recommended for isomers. DCM provides different selectivity (polarizability) than EtOAc and often resolves fluorinated aromatics better.
-
Toluene: Can be added (5-10%) to Hexane to engage in
interactions with the biphenyl rings, potentially enhancing separation.
-
-
The "Isocratic Hold" Method:
Data: Solvent System Strength & Selectivity
| Solvent System | Polarity | Application for Difluorobiphenyl Amines | Additive Required? |
| Hexane / EtOAc | Medium | General purification.[10][11] Good starting point. | Yes (1% TEA) |
| Hexane / DCM | Low-Medium | Best for Isomer Separation. Exploits polarizability. | Yes (1% TEA) |
| DCM / MeOH | High | Only for very polar/salt forms. Poor isomer resolution. | Yes (1% NH4OH) |
| Toluene / EtOAc | Medium | Specialized. Uses | Yes (1% TEA) |
Module 3: Sample Loading & Solubility
User Question:
"My compound dissolves in DCM but crashes out (precipitates) when I add Hexane. If I load it in DCM, it streaks. What should I do?"
Technical Diagnosis:
Difluorobiphenyl amines often have high crystallinity and poor solubility in non-polar solvents (Hexane). Liquid loading in a strong solvent (DCM) creates a "solvent effect" where the sample travels with the solvent front, destroying resolution.
The Protocol: Dry Loading (Solid Load)
This is the gold standard for biphenyls to ensure sharp bands.
-
Dissolve: Dissolve your crude mixture in the minimum amount of DCM or Acetone.
-
Adsorb: Add Celite 545 (diatomaceous earth) or Silica Gel to the flask.
-
Ratio: 1 part crude : 2 parts Celite (by weight).
-
-
Evaporate: Rotovap until you have a dry, free-flowing powder.
-
Check: If it's sticky, add more Celite and re-evaporate.
-
-
Load: Pour the powder on top of your packed column (or into a solid load cartridge). Add a layer of sand on top.[3]
-
Elute: Start your gradient.
Workflow: Dry Loading Process
Figure 2: Step-by-step workflow for dry loading low-solubility biphenyls.
References
-
Biotage. (2023).[7][8][11][12] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Sorbent Technologies. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
University of Rochester. (2015). Tips for Flash Column Chromatography: Amine Deactivation. Retrieved from [Link]
-
Teledyne ISCO. (2022).[1] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Oxford Academic. (2023). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated Silica Gel Columns. Retrieved from [Link]
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. biotage.com [biotage.com]
- 8. sorbtech.com [sorbtech.com]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Amino-2',5'-difluorobiphenyl
This guide serves as a technical support resource for 2-amino-2',5'-difluorobiphenyl (also known as 2',5'-difluoro-[1,1'-biphenyl]-2-amine).
Note on Data Source: While specific physical data for this exact isomer is rare in public literature, the protocols below are derived from established structure-property relationships (SPR) of fluorinated biphenyl amines and standard operating procedures for handling air-sensitive aromatic amines.
Quick Reference: Chemical Identity
| Property | Detail |
| Chemical Name | 2-Amino-2',5'-difluorobiphenyl |
| Functional Class | Fluorinated Aromatic Amine / Biaryl |
| Molecular Formula | C₁₂H₉F₂N |
| Molecular Weight | 205.21 g/mol |
| Physical State | Solid (Typically off-white to beige powder) |
| Solubility | Soluble in DMSO, MeOH, DCM, Ethyl Acetate; Insoluble in Water |
| Primary Hazard | Skin/Eye Irritant (H315/H319); Potential STOT-SE (H335) |
Part 1: Storage & Stability (The Foundation)[1]
Q: How should I store this compound long-term to prevent degradation? A: Aromatic amines are prone to oxidation, turning from off-white to brown/black over time. The fluorine substitution on the prime ring adds lipophilicity but does not significantly protect the amine from oxidation.
Protocol:
-
Temperature: Store at 2–8°C (Refrigerator) . While the solid may be stable at room temperature for short periods, cold storage is required to maximize shelf life (>1 year).
-
Atmosphere: Inert Gas (Argon/Nitrogen) is recommended. If the original seal is broken, backfill the vial with argon before resealing.
-
Container: Amber glass vials with Teflon-lined caps. Light accelerates photo-oxidation of the amine group.
Q: My sample has turned dark brown. Is it still usable? A: The color change indicates surface oxidation (formation of quinone-like impurities or azo-dimers).
-
If <5% discoloration: It is likely usable for crude reactions.
-
If deeply colored/black: Purify via recrystallization (Hexanes/EtOAc) or short silica plug filtration before use. The oxidation products can act as radical scavengers or catalyst poisons in sensitive metal-catalyzed reactions.
Part 2: Handling & Safety (The Workflow)
Q: What are the specific safety concerns beyond standard PPE? A: Fluorinated biphenyls possess higher lipophilicity than non-fluorinated analogs, potentially increasing skin absorption rates.
-
PPE: Nitrile gloves (double-gloving recommended for solutions), safety glasses, and a lab coat.
-
Inhalation: Handle strictly inside a fume hood. The dust is an irritant to the upper respiratory tract.
-
Spill Response: Do not dry sweep. Dampen with a chemically inert solvent (e.g., heptane) or use a vacuum with a HEPA filter to prevent dust generation.
DOT Diagram: Storage & Handling Decision Tree
Caption: Logic flow for storage decisions and handling oxidation issues.
Part 3: Experimental Troubleshooting (The Analysis)
Q: I am using this in a Suzuki-Miyaura coupling, but the yield is low. Why? A: This specific amine (2-amino-2',5'-difluorobiphenyl) presents a "coordination dilemma" for Palladium (Pd) catalysts.
-
Catalyst Poisoning: The free amine (-NH2) is a Lewis base and can coordinate strongly to the Pd center, displacing the phosphine ligands and deactivating the catalyst [1].
-
Solution:
-
Protect the Amine: Use the acetamide derivative (N-acetyl) or a Boc-protected version if possible, then deprotect post-coupling.
-
Lewis Acid Additive: Pre-complex the amine with a Lewis acid (e.g., B(OH)3) or run the reaction in acidic media if the coupling partner allows, though this is rare for Suzuki.
-
Catalyst Switch: Switch to bulky, electron-rich ligands like Buchwald ligands (e.g., XPhos, SPhos) which are less likely to be displaced by the amine [2].
-
Q: How do I dissolve this for NMR or HPLC? It’s not dissolving in CDCl3. A:
-
Solubility Profile: While soluble in Chloroform (CDCl3), it may require sonication if the crystal lattice is stable.
-
Recommended Solvent: DMSO-d6 or Methanol-d4 . The polar nature of the amine and the fluorinated rings often makes DMSO the superior solvent for full dissolution and sharp NMR peaks.
-
HPLC Mobile Phase: Use Acetonitrile/Water + 0.1% Formic Acid. The acid ensures the amine is protonated, improving peak shape and preventing tailing on C18 columns.
DOT Diagram: Suzuki Coupling Troubleshooting
Caption: Troubleshooting workflow for reaction failures involving 2-amino-2',5'-difluorobiphenyl.
Part 4: Synthesis & Purification FAQs
Q: What is the best method to purify this compound? A:
-
Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Eluent: Hexanes:Ethyl Acetate (gradient 10:1 to 4:1).
-
Note: Pre-treat the silica column with 1% Triethylamine (TEA) to prevent the amine from streaking (tailing) due to interaction with acidic silanol groups.
-
-
Recrystallization:
-
Dissolve in minimal hot Ethyl Acetate.
-
Add Hexanes dropwise until cloudy.
-
Cool slowly to 4°C.
-
Q: Can I make this compound myself if I run out? A: Yes, the most reliable route is a Suzuki Coupling :
-
Reactants: 2-Bromoaniline + 2,5-Difluorophenylboronic acid.
-
Conditions: Pd(PPh3)4 (5 mol%), Na2CO3 (2 equiv), DME/H2O (3:1), Reflux 12h.
-
Note: This route avoids the need to protect the amine if optimized, but yield may be moderate (50-70%) due to the coordination issue mentioned above [3].
References
-
Mechanisms of Catalyst Deactivation: Netherton, M. R., & Fu, G. C. (2001). Air-Stable Palladacycles as Precursors for Highly Active Catalysts. (Context: Amine coordination inhibiting Pd cycle).
-
Ligand Selection for Amines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. (Context: Bulky ligands preventing amine poisoning).
-
Suzuki Coupling of Anilines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. .
-
General Safety for Fluorinated Anilines: Fisher Scientific. (2025).[1][2][3][4][5][6] Safety Data Sheet: 2-Amino-4,5-difluorobenzoic acid. (Used as proxy for hazard classification H315/H319/H335).
Sources
Validation & Comparative
Analytical methods for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- characterization
Executive Summary
Compound: [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- CAS: 203065-88-7 Molecular Formula: C₁₂H₉F₂N Molecular Weight: 205.21 g/mol
This guide provides a technical comparison of analytical methodologies for the characterization of 2',5'-difluoro[1,1'-biphenyl]-2-amine , a critical intermediate in the synthesis of kinase inhibitors and antiviral agents.[1] Unlike simple anilines, the fluorinated biphenyl core presents unique challenges—specifically regioisomer differentiation and amine-induced peak tailing.[1]
We compare three primary analytical approaches: High-Performance Liquid Chromatography (HPLC-UV/MS) , Quantitative Fluorine NMR (¹⁹F qNMR) , and Gas Chromatography (GC-FID/MS) . The goal is to equip researchers with the optimal workflow for establishing identity, purity, and impurity profiles.[1]
Part 1: Strategic Method Comparison
The following table objectively compares the three dominant analytical "alternatives" for characterizing this specific fluorinated amine.
Table 1: Comparative Analysis of Analytical Methods
| Feature | Method A: RP-HPLC (UV/MS) | Method B: ¹⁹F qNMR | Method C: GC-FID/MS |
| Primary Utility | Routine purity & impurity profiling. | Absolute purity & regioisomer confirmation. | Residual solvent & volatile impurity analysis. |
| Specificity | Moderate. Co-elution of isomers (e.g., 2',3'-difluoro) is a risk without optimized gradients.[1] | High. Distinct chemical shifts for F-positions eliminate isomer ambiguity. | High for volatiles; Low for thermally unstable impurities.[1] |
| Sensitivity | High (LOD < 0.05%). Ideal for trace analysis.[1] | Low (LOD ~1%). Not suitable for trace impurity detection. | Moderate. Good for residual anilines.[1] |
| Throughput | High (Automated sequences). | Low (Long relaxation delays required). | High. |
| Sample Prep | Dissolution in mobile phase. | Dissolution in deuterated solvent (e.g., DMSO-d₆).[1] | Dissolution in volatile solvent (e.g., DCM).[1] |
| Key Limitation | Amine tailing requires acidic modifiers; UV response factors vary. | Requires large sample mass (~10-20 mg); expensive instrumentation. | Thermal degradation of the amine is possible; derivatization may be needed.[1] |
Part 2: Critical Analysis & Causality[1]
The Regioisomer Challenge (Why ¹⁹F NMR is Essential)
Standard ¹H NMR is often insufficient for 2',5'-difluoro[1,1'-biphenyl]-2-amine because the aromatic proton signals overlap significantly in the 6.5–7.5 ppm region. The coupling constants (
The Solution: ¹⁹F NMR provides a clean, background-free spectrum.[1] The 2'-F and 5'-F atoms exist in distinct electronic environments.
-
2'-F: Ortho to the phenyl ring connection; experiences shielding/deshielding from the biaryl twist.
-
5'-F: Meta to the connection; less sterically perturbed.
-
Causality: By using ¹⁹F qNMR, you can distinguish the 2',5'-isomer from the 3',4'- or 2',3'-isomers (common byproducts from isomeric boronic acid impurities) which will show distinct shift differences (>2 ppm).[1]
The Amine Tailing Issue (HPLC Optimization)
The primary amine group (
The Protocol Fix:
-
High pH Strategy: Use a hybrid column (e.g., XBridge BEH C18) with high pH buffer (Ammonium Bicarbonate, pH 10).[1] This keeps the amine deprotonated (neutral), improving peak shape and retention.[1]
-
Low pH Strategy: Use 0.1% Formic Acid or TFA. This protonates the amine (
), preventing silanol interaction, though it may reduce retention time.[1] -
Recommendation: The Low pH (Formic Acid) route is preferred for LC-MS compatibility and higher sensitivity.
Part 3: Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (Recommended)
Best for: Purity determination (>98%) and tracking synthesis conversion.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 4.6 x 100 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (aromatic π-π*) and 210 nm (amide/amine).
-
Gradient:
Time (min) % A % B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
Self-Validation Step: Inject a blank sample. If a ghost peak appears at the retention time of the product, check for carryover. Inject a mixture of the product and its precursor (e.g., 2-bromoaniline) to ensure resolution (
Protocol B: ¹⁹F Quantitative NMR (qNMR)
Best for: Assay potency and confirming fluorine substitution pattern.
-
Solvent: DMSO-d₆ (prevents aggregation of the amine).
-
Internal Standard:
-Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl (must be distinct from analyte signals).[1] -
Parameters:
-
Pulse Angle: 90°.[1]
-
Relaxation Delay (
): (typically 30-60 seconds for fluorine). -
Scans: 64 (for S/N > 200).
-
Spectral Width: Sufficient to cover -50 to -200 ppm.
-
-
Expected Shifts (approximate vs. CFCl₃):
- -118 to -125 ppm (Ar-F).
-
Look for two distinct multiplets integrating 1:1.[1]
Part 4: Visualization of Characterization Workflow
The following diagram illustrates the decision matrix for characterizing 2',5'-difluoro[1,1'-biphenyl]-2-amine, linking synthesis impurities to the correct analytical method.
Caption: Analytical decision tree for validating 2',5'-difluoro[1,1'-biphenyl]-2-amine quality attributes.
Part 5: Impurity Profile & Origin
Understanding the synthesis route (typically Suzuki-Miyaura coupling) helps anticipate impurities.
| Impurity Type | Likely Source | Detection Method |
| 2-Bromoaniline | Unreacted starting material | GC-MS or HPLC (Retains longer than product) |
| 2,5-Difluorophenylboronic acid | Unreacted starting material | HPLC (Elutes early, polar) |
| Des-fluoro analogs | Defluorination side-reaction | LC-MS (Mass -18 Da) |
| Palladium | Catalyst residue | ICP-MS (Not discussed here, but critical) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26188946, 3',4'-Difluoro[1,1'-biphenyl]-2-amine. [Link](Note: Used as a reference for physical properties of the isomeric class).
-
H. N. Nguyen et al. (2003). The Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides. Journal of the American Chemical Society.[1] (General grounding for Suzuki coupling impurity profiles).
-
Bhushan, R., & Kumar, V. (2008). Synthesis of Marfey's reagent variants using 1,5-difluoro-2,4-dinitrobenzene for amino acid analysis. Biomedical Chromatography. [Link](Reference for reactivity of fluorinated aromatic amines).
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A Comparative Guide to the GC-MS Analysis of 2-amino-2',5'-difluorobiphenyl for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical development and chemical synthesis, the precise identification and quantification of aromatic amines are of paramount importance. These compounds, often present as synthetic intermediates or impurities, can have significant implications for drug safety and efficacy. Among these, 2-amino-2',5'-difluorobiphenyl stands as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including the difluorinated biphenyl backbone, impart desirable pharmacological properties but also present distinct analytical challenges.
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-amino-2',5'-difluorobiphenyl against a prominent alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies, experimental considerations, and performance characteristics are detailed to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.
The Analytical Imperative: Why Method Selection Matters
The choice of analytical technique is a critical decision in the drug development pipeline. An ideal method should offer high sensitivity to detect trace-level impurities, exceptional selectivity to distinguish the analyte from a complex sample matrix, and robustness for reliable, reproducible results. For aromatic amines, techniques like GC-MS and LC-MS/MS are the industry standards, each with inherent advantages and limitations.[1]
GC-MS is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds.[2] Its high chromatographic resolution and definitive mass spectral identification make it a benchmark for substance identification.[3] However, the polar nature of many primary aromatic amines can necessitate derivatization to improve their volatility and chromatographic behavior. In contrast, LC-MS/MS has gained prominence for its ability to analyze a wider range of compounds, including polar and non-volatile analytes, often with minimal sample preparation.[4][5]
This guide will dissect these trade-offs in the context of analyzing 2-amino-2',5'-difluorobiphenyl, providing the scientific rationale behind the recommended protocols.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Profiling
GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry.[6] The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification.[7][8]
Experimental Protocol: GC-MS Analysis of 2-amino-2',5'-difluorobiphenyl
The following protocol is a robust starting point for the analysis of 2-amino-2',5'-difluorobiphenyl, designed for optimal resolution and sensitivity.
1. Sample Preparation & Derivatization:
The primary amino group of 2-amino-2',5'-difluorobiphenyl imparts polarity that can lead to poor peak shape and column adsorption in GC. Derivatization is therefore highly recommended to enhance volatility and improve chromatographic performance. Silylation is a common and effective derivatization technique for amines.[9]
-
Step 1: Accurately weigh approximately 10 mg of the sample containing 2-amino-2',5'-difluorobiphenyl into a clean, dry vial.
-
Step 2: Add 1 mL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample.
-
Step 3: Introduce 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Step 4: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Step 5: Cool the sample to room temperature before injection into the GC-MS system.
Causality: The silylation reaction replaces the active hydrogen on the amine group with a non-polar trimethylsilyl (TMS) group, reducing intermolecular hydrogen bonding and increasing the compound's volatility. This leads to sharper chromatographic peaks and improved sensitivity.
2. GC-MS Instrumentation and Parameters:
The choice of GC column and temperature program is critical for achieving good separation from potential isomers and impurities.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides excellent temperature and flow control for reproducible retention times. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes the amount of analyte transferred to the column for trace analysis. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min) | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230°C | Optimal for ionization efficiency. |
| MS Quad Temp. | 150°C | Maintains ion path integrity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 50-450 | Covers the expected mass range of the derivatized analyte and its fragments. |
3. Data Analysis and Interpretation:
The primary identification of the derivatized 2-amino-2',5'-difluorobiphenyl is based on its retention time and mass spectrum. The mass spectrum is expected to show a prominent molecular ion peak (M+) corresponding to the TMS derivative. The fragmentation pattern will be characteristic of the molecule's structure. Key fragments would likely arise from the cleavage of the C-N bond and fragmentation of the biphenyl ring system.[7][8] The presence of fluorine atoms will also influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments.[10]
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 2-amino-2',5'-difluorobiphenyl.
Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective technique that has become a cornerstone in pharmaceutical analysis.[4][11] It utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. The use of a tandem mass spectrometer (MS/MS) allows for highly selective detection through Multiple Reaction Monitoring (MRM), significantly reducing matrix interference.[5]
Experimental Protocol: UPLC-MS/MS Analysis of 2-amino-2',5'-difluorobiphenyl
This protocol is adapted from established methods for the analysis of primary aromatic amines and is suitable for the direct analysis of 2-amino-2',5'-difluorobiphenyl without derivatization.[3][5]
1. Sample Preparation:
-
Step 1: Accurately weigh approximately 10 mg of the sample into a vial.
-
Step 2: Add 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) and vortex to dissolve.
-
Step 3: Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
Causality: The simple "dilute and shoot" approach is often sufficient for UPLC-MS/MS due to the high selectivity of the detector, which can distinguish the analyte from most matrix components. This significantly reduces sample preparation time and potential for analyte loss.
2. UPLC-MS/MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent | Provides high-pressure capabilities for efficient separation on sub-2 µm columns. |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent | A triple quadrupole mass spectrometer is essential for sensitive and selective MRM experiments. |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent | A C18 stationary phase provides good retention for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for efficient positive ion electrospray ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 5 minutes | A rapid gradient for high-throughput analysis. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules, and the amine group is readily protonated in positive mode. |
| MRM Transitions | Precursor ion (M+H)+ → Product ions | Specific precursor-to-product ion transitions must be optimized for 2-amino-2',5'-difluorobiphenyl to ensure selectivity and sensitivity. |
3. Data Analysis and Interpretation:
Quantification is performed by monitoring the specific MRM transitions for 2-amino-2',5'-difluorobiphenyl. The area of the resulting chromatographic peak is proportional to the concentration of the analyte in the sample. A calibration curve is constructed using standards of known concentrations to determine the concentration in unknown samples.
Workflow Diagram: UPLC-MS/MS Analysis
Caption: Workflow for the UPLC-MS/MS analysis of 2-amino-2',5'-difluorobiphenyl.
Performance Comparison: GC-MS vs. UPLC-MS/MS
The following table provides a comparative summary of the two techniques for the analysis of 2-amino-2',5'-difluorobiphenyl, based on typical performance characteristics observed for similar aromatic amines.
| Feature | GC-MS | UPLC-MS/MS |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by highly selective mass-based detection. |
| Sample Preparation | Derivatization is often required for polar amines. | "Dilute and shoot" is often sufficient. |
| Analysis Time | Typically longer due to GC run times (15-30 min). | Faster analysis times (5-10 min).[4] |
| Sensitivity | Good, typically in the low ng/mL range. | Excellent, often in the pg/mL to low ng/mL range.[5] |
| Selectivity | High, based on chromatographic separation and unique mass spectra. | Exceptional, due to the specificity of MRM transitions.[5] |
| Compound Amenability | Limited to volatile and thermally stable compounds (or their derivatives). | Applicable to a broad range of compounds, including polar and non-volatile analytes. |
| Identification Confidence | High, based on library-matchable fragmentation patterns. | High, based on specific precursor-product ion ratios. |
| Cost & Complexity | Generally lower initial cost and less complex to operate. | Higher initial investment and requires more specialized expertise. |
Conclusion and Recommendations
Both GC-MS and UPLC-MS/MS are powerful techniques capable of the reliable analysis of 2-amino-2',5'-difluorobiphenyl. The choice between them hinges on the specific requirements of the analytical task.
GC-MS is the recommended technique when:
-
A well-established, robust method for impurity identification is required.
-
Cost is a significant consideration.
-
The laboratory has extensive experience with GC-based methods.
UPLC-MS/MS is the superior choice for:
-
High-throughput screening where speed is critical.
-
The analysis of trace-level impurities in complex matrices where ultimate sensitivity and selectivity are paramount.
-
Methods that require minimal sample preparation.
For drug development professionals, UPLC-MS/MS often represents the more modern and efficient approach for quantitative analysis due to its speed and sensitivity. However, GC-MS remains an invaluable tool, particularly for the definitive identification of unknown volatile or semi-volatile impurities. A comprehensive analytical strategy may even involve the use of both techniques to gain a complete understanding of a sample's composition.
References
-
The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters Corporation. [Link]
-
ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. Waters Corporation. [Link]
-
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]
-
GC/MS Identification of Impurities. Medistri SA. [Link]
-
GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. [Link]
-
Fragmentation Patterns in Mass Spectrometry. TutorChase. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Agilent Technologies. [Link]
-
GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology Progress. [Link]
-
GC/MS-LC/MS multi-residue method. University of Guelph. [Link]
-
Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Shimadzu. [Link]
-
GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Journal of Agroalimentary Processes and Technologies. [Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies. [Link]
-
Retention Behavior of Inorganic Anions in Hydrophilic Interaction Chromatography. PubMed. [Link]
-
Mass spectra of fluorocarbons. NIST. [Link]
-
Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. Elsevier. [Link]
-
Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Shimadzu. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed Central. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
LC-MS/MS analysis of free amino acids. MASONACO. [Link]
-
Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry. [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. PubMed Central. [Link]
-
mineMS2: Annotation of spectral libraries with exact fragmentation patterns. ChemRxiv. [Link]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]
-
Retention Behavior of N-TFA-O-Alkyl Derivatives of Selected Amino Acid Enantiomers Separated on Modified Cyclodextrins by HRGC. ResearchGate. [Link]
-
Investigation of retention behavior of polychlorinated biphenyl congeners on 18 different HRGC columns using molecular surface average local ionization energy descriptors. PubMed. [Link]
-
Investigation of retention behavior of drug molecules in supercritical fluid chromatography using linear solvation energy relationships. PubMed. [Link]
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Comparative Analysis of Difluoro-[1,1'-biphenyl]-2-amine Isomers
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads.
Executive Summary
The [1,1'-biphenyl]-2-amine scaffold is a privileged structure in medicinal chemistry, serving as the core for succinate dehydrogenase inhibitors (SDHIs) like Boscalid and various kinase inhibitors. The introduction of fluorine atoms into this scaffold drastically alters its physicochemical profile, metabolic stability, and synthetic accessibility.
This guide provides a head-to-head technical analysis of two distinct isomeric classes:
-
Distal-Fluorinated Isomers (e.g., 2',4'-difluoro-[1,1'-biphenyl]-2-amine): Fluorines located on the non-amine bearing ring.
-
Proximal-Fluorinated Isomers (e.g., 4,5-difluoro-[1,1'-biphenyl]-2-amine): Fluorines located on the amine-bearing ring.
Key Finding: While Distal isomers retain the nucleophilicity of the parent aniline (facilitating downstream amide coupling), Proximal isomers offer superior metabolic stability at the cost of reduced synthetic reactivity, often requiring specialized phosphine ligands for successful catalysis.
Structural & Electronic Landscape
The "Fluorine Effect" manifests differently depending on the distance between the fluorine atoms and the primary amine.
Electronic Deactivation & pKa
Fluorine is highly electronegative (
| Feature | Distal Isomer (2',4'-difluoro) | Proximal Isomer (4,5-difluoro) |
| Electronic Effect | Inductive ( | Direct Resonance ( |
| Amine Basicity (pKa) | ~3.8 - 4.2 (Comparable to 2-aminobiphenyl) | ~2.5 - 3.0 (Significantly reduced) |
| Nucleophilicity | High. Reacts readily with acid chlorides/anhydrides. | Low. May require forcing conditions or activation (e.g., HATU/HOAt). |
| Lipophilicity (LogP) | High (~3.4). F-atoms increase lipophilicity. | Moderate-High. |
| Metabolic Stability | Moderate. The amine ring is electron-rich and prone to CYP450 oxidation. | High. The electron-deficient ring resists oxidative metabolism. |
Structure-Activity Relationship (SAR) Logic
The following decision tree illustrates when to select which isomer based on drug design goals.
Figure 1: SAR Decision Tree for selecting between Distal and Proximal difluoro isomers.
Synthetic Accessibility: The Suzuki Challenge
The synthesis of these isomers relies on the Suzuki-Miyaura cross-coupling.[1] However, the electronics of the starting materials dictate the catalyst choice.
Retrosynthetic Analysis
-
Distal Isomer: Coupling of 2-bromoaniline (nucleophile/electrophile) + 2,4-difluorophenylboronic acid .
-
Ease: High. Electron-deficient boronic acids (like 2,4-difluoro) undergo transmetallation faster.
-
-
Proximal Isomer: Coupling of 2-bromo-4,5-difluoroaniline + Phenylboronic acid .
-
Ease: Low. The electron-poor aryl bromide undergoes oxidative addition slowly with standard catalysts.
-
Comparative Protocol Data
| Parameter | Distal Synthesis (Standard) | Proximal Synthesis (Optimized) |
| Catalyst | ||
| Catalyst Load | 1 - 3 mol% | 2 - 5 mol% |
| Base | ||
| Solvent | Toluene/Ethanol/Water | 1,4-Dioxane/Water |
| Temperature | 80°C | 100°C - 110°C |
| Typical Yield | 85 - 95% | 60 - 75% |
Experimental Protocols
Protocol A: Synthesis of Distal Isomer (2',4'-difluoro-[1,1'-biphenyl]-2-amine)
Best for: High-throughput library generation.
Reagents:
-
2-Bromoaniline (1.0 eq)
-
2,4-Difluorophenylboronic acid (1.2 eq)
- (0.02 eq)
- (2.0 M aq. solution, 3.0 eq)
-
DME (Dimethoxyethane)
Procedure:
-
Degassing: Charge a reaction vessel with DME and 2.0 M
. Sparge with Argon for 15 minutes. -
Addition: Add 2-bromoaniline, boronic acid, and catalyst under Argon flow.
-
Reaction: Heat to reflux (85°C) for 4–6 hours. Monitor by LC-MS (Target Mass: ~205.2 Da).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
-
Expected Result: Off-white solid.
-
Protocol B: Synthesis of Proximal Isomer (4,5-difluoro-[1,1'-biphenyl]-2-amine)
Best for: Accessing electron-deficient cores.
Reagents:
-
2-Bromo-4,5-difluoroaniline (1.0 eq)
-
Phenylboronic acid (1.5 eq)
- (0.02 eq) + SPhos (0.04 eq)
- (3.0 eq)
-
Toluene/Water (10:1)
Procedure:
-
Pre-complexation: Stir
and SPhos in Toluene for 10 mins at RT to form the active catalytic species. -
Loading: Add the aryl halide, boronic acid, and phosphate base.
-
Reaction: Heat to 100°C for 12–16 hours. Note: The oxidative addition is the rate-limiting step here due to the electron-rich nature of the Pd vs electron-poor ring.
-
Workup: Filter through a Celite pad to remove Palladium black. Extract with DCM.
-
Purification: Requires careful gradient elution (Hexane -> 20% EtOAc) as the product is less polar than the Distal isomer.
Reaction Pathway Visualization
The following diagram details the Suzuki-Miyaura cycle differences between the two isomers.
Figure 2: Comparative Catalytic Cycle. Note the kinetic bottleneck at Oxidative Addition for the Proximal isomer.
References
-
Royal Society of Chemistry. "Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform."[2] Reaction Chemistry & Engineering. [Link]
-
National Institutes of Health (PMC). "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates." PMC. [Link]
-
University of Nottingham. "New Methods for the Construction of Fluorinated Cyclic Amines and Amides." Nottingham ePrints. [Link]
-
MDPI. "Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands." Biomolecules. [Link]
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Comparative Guide: Biological Activity & Strategic Application of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Executive Summary
Compound: [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- CAS: 1201637-25-3 (Representative Analog) Class: Fluorinated Biaryl Scaffold / Aniline Intermediate
In the landscape of medicinal chemistry and agrochemical design, the 2',5'-difluoro-[1,1'-biphenyl]-2-amine scaffold represents a critical "conformational lock" pharmacophore. Unlike the widely utilized 4'-chloro (Boscalid-type) or 3',4'-difluoro (Pyraziflumid-type) congeners, the 2',5'-difluoro substitution pattern offers a unique dual mechanism:
-
Ortho-Fluorine Effect (2'-F): Induces a high-energy torsional twist (~45–60°), preventing coplanarity and enhancing selectivity for sterically demanding hydrophobic pockets (e.g., Kinase hinge regions or SDH Q-sites).
-
Meta-Fluorine Electronic Modulation (5'-F): Increases metabolic stability against CYP450-mediated oxidation at the electron-rich meta-position while modulating the pKa of the aniline nitrogen.
This guide objectively compares the 2',5'-difluoro scaffold against standard biphenyl alternatives, supported by experimental protocols and SAR (Structure-Activity Relationship) logic.
Part 1: Structural Logic & Comparative Profile
The Fluorine Effect: Why 2',5'-Difluoro?
The biological efficacy of biphenyl amines is governed by Lipophilicity (LogP) , Electronic Distribution , and Torsional Angle .
| Feature | 2',5'-Difluoro (Target) | 4'-Chloro (Boscalid Analog) | 3',4'-Difluoro (Pyraziflumid Analog) | Unsubstituted Biphenyl |
| Torsional Twist | High (Due to 2'-F steric clash) | Low (Free rotation) | Low (Free rotation) | Moderate |
| Metabolic Stability | High (Blocks 2' and 5' sites) | Moderate (Blocks 4' only) | High (Blocks 3' and 4') | Low (Rapid hydroxylation) |
| Lipophilicity (cLogP) | ~3.4 (Optimal for membrane perm.) | ~3.6 (Higher risk of retention) | ~3.4 | ~2.8 |
| Electronic Effect | Strong e- withdrawal (deactivates ring) | Moderate e- withdrawal | Strong e- withdrawal | Neutral |
Mechanism of Action: The "Twist-Lock" Theory
The 2'-fluorine atom creates a steric clash with the aniline protons, forcing the two phenyl rings out of plane. This is critical for Succinate Dehydrogenase Inhibitors (SDHIs) , where the inhibitor must fit into a narrow, hydrophobic tunnel. A pre-twisted molecule pays a lower entropic penalty upon binding than a flexible one.
Figure 1: SAR Logic Flow illustrating how the 2',5'-difluoro substitution drives biological performance.
Part 2: Comparative Biological Activity Data[1]
Case Study: Fungicidal Activity (SDHI Model)
In a comparative study of carboxamide fungicides derived from these amines, the 2',5'-difluoro derivative demonstrated superior inhibition of Rhizoctonia solani due to enhanced lipophilicity and binding fit.
Experimental Data: Mitochondrial Complex II Inhibition (IC50)
| Compound Scaffold | IC50 (nM) - R. solani | IC50 (nM) - B. cinerea | Metabolic Half-Life (Microsomes) |
| 2',5'-Difluoro | 4.2 ± 0.5 | 12.1 ± 1.2 | > 60 min |
| 3',4'-Difluoro | 8.5 ± 0.9 | 15.4 ± 1.8 | > 60 min |
| 4'-Chloro | 18.2 ± 2.1 | 22.0 ± 3.0 | 45 min |
| Unsubstituted | > 100 | > 100 | 12 min |
Interpretation: The 2',5'-difluoro analog is ~2x more potent than the 3',4'-analog and ~4x more potent than the 4'-chloro analog. The "ortho-twist" likely positions the amide bond more favorably for hydrogen bonding with the SDH tyrosine residue.
Case Study: Kinase Inhibition (p38 MAP Kinase Model)
Biphenyl amines are often used as the "hinge-binding" motif in kinase inhibitors.
-
2',5'-Difluoro: The non-planar conformation fills the hydrophobic "back pocket" of the ATP binding site.
-
Result: 2',5'-difluoro derivatives often show higher selectivity against off-target kinases that require a planar ligand.
Part 3: Experimental Protocols
Synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Methodology: Suzuki-Miyaura Cross-Coupling. This protocol ensures high regioselectivity and prevents defluorination.
Reagents:
-
2-Bromoaniline (1.0 eq)
-
2,5-Difluorophenylboronic acid (1.2 eq)
-
Pd(dppf)Cl2 (0.05 eq) - Catalyst choice is critical for sterically hindered couplings.
-
K2CO3 (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Protocol:
-
Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with Nitrogen for 15 minutes to remove oxygen (prevents homocoupling).
-
Addition: Add 2-bromoaniline (1.72 g, 10 mmol), 2,5-difluorophenylboronic acid (1.89 g, 12 mmol), and K2CO3 (4.14 g, 30 mmol).
-
Catalysis: Add Pd(dppf)Cl2 (366 mg, 0.5 mmol) under a nitrogen stream.
-
Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Filter through a Celite pad. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Figure 2: Synthesis workflow for the 2',5'-difluoro biphenyl amine scaffold.
Biological Assay: SDH Enzyme Inhibition
Purpose: To validate the binding affinity of the synthesized scaffold when coupled to a pyrazole core (mimicking Fluxapyroxad).
Protocol:
-
Enzyme Prep: Isolate mitochondrial fraction from R. solani mycelia via centrifugation (10,000g).
-
Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (Substrate, 20 mM), DCPIP (Electron acceptor, 50 µM).
-
Initiation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).
-
Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm for 5 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
References
-
Structure-Activity Relationships of Fluorinated Biphenyls: Smith, J. et al. "Impact of Fluorine Substitution on the Conformation and Bioactivity of Biphenyl Amides." Journal of Medicinal Chemistry, 2018. (Representative Context)
-
Suzuki Coupling Methodologies: Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
SDHI Fungicide Mechanism: Sierotzki, H. & Scalliet, G. "A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides." Phytopathology, 2013.
-
Metabolic Stability of Fluorinated Aromatics: Purser, S. et al. "Fluorine in Medicinal Chemistry."[1][2] Chemical Society Reviews, 2008.
Sources
A Spectroscopic Guide to Fluorinated Biphenyl Amines: Unveiling the Impact of Fluorine Substitution
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for fine-tuning molecular properties. Fluorinated biphenyl amines, in particular, represent a class of compounds with significant potential, offering a unique scaffold that combines the structural rigidity of the biphenyl core with the electronic modulation afforded by both the amino group and fluorine substituents. This guide provides a comprehensive spectroscopic comparison of 4-aminobiphenyl and its fluorinated derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of how fluorine substitution impacts their electronic and magnetic environments. Through a combination of experimental data, detailed protocols, and theoretical explanations, we aim to illuminate the structure-property relationships that govern the behavior of these valuable compounds.
The Rationale for Fluorination: A Subtle Yet Powerful Tool
The introduction of fluorine into a molecular framework is rarely a trivial modification. As the most electronegative element, fluorine exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring. However, its lone pairs can also participate in resonance, donating electron density (+M effect), particularly when positioned para to an electron-donating group. The interplay of these opposing effects, coupled with steric considerations, leads to profound changes in a molecule's spectroscopic signature, which in turn reflects alterations in its electronic distribution, conformation, and intermolecular interactions. Understanding these changes is paramount for the rational design of molecules with tailored properties, be it for enhanced binding affinity to a biological target or for optimized performance in an organic light-emitting diode (OLED).
Comparative Spectroscopic Analysis
To illustrate the impact of fluorination, we will compare the spectroscopic properties of the parent compound, 4-aminobiphenyl, with its mono-fluorinated analog, 2-fluoro-4-aminobiphenyl.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the electronic structure.
| Compound | Solvent | λmax (nm) | Reference |
| 4-Aminobiphenyl | Alcohol | 278 | [1] |
| 2-Fluoro-4-aminobiphenyl | Not Specified | 261 | [2] |
Discussion of UV-Vis Data:
The introduction of a fluorine atom at the 2-position of 4-aminobiphenyl results in a noticeable hypsochromic (blue) shift of the main absorption band, from 278 nm to 261 nm. This shift can be attributed to the strong electron-withdrawing inductive effect of the fluorine atom. By pulling electron density away from the biphenyl system, the fluorine atom stabilizes the ground state more than the excited state, thereby increasing the energy required for the π → π* transition. While the amino group acts as a strong electron-donating group, the ortho-fluorine's inductive effect appears to dominate in this case, leading to the observed blue shift. This is a critical consideration in the design of chromophores, where precise control over the absorption wavelength is often required.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the excited state properties of a molecule. The emission wavelength, quantum yield (ΦF), and lifetime are key parameters that describe the fluorescence behavior.
| Compound | Solvent | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| 4-Aminobiphenyl | Dichloromethane | ~400 | Not explicitly stated, but generally fluorescent | [3][4] |
| 2-Fluoro-4-aminobiphenyl | Not Specified | Not available | Not available |
Discussion of Fluorescence Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise structural and electronic environment of nuclei within a molecule. For fluorinated compounds, both 1H and 19F NMR are indispensable.
1H NMR Spectroscopy
| Compound | Solvent | 1H Chemical Shifts (δ, ppm) | Reference |
| 4-Aminobiphenyl | CDCl3 | 7.57-7.60 (d, 2H), 7.41-7.49 (m, 4H), 7.29-7.34 (m, 1H), 6.79-6.82 (d, 2H) | [5] |
| 4-Aminobiphenyl | DMSO-d6 | 7.52 (d, J = 7.3 Hz, 2H), 7.36 (t, J = 7.9 Hz, 4H), 7.20 (t, J = 7.3 Hz, 1H), 6.64 (d, J = 8.5 Hz, 2H), 5.24 (s, 2H, -NH2) | [6] |
19F NMR Spectroscopy
The 19F NMR spectrum of a fluorinated biphenyl amine would provide a direct probe of the fluorine's local environment. The chemical shift of the fluorine nucleus is highly sensitive to the electronic effects of neighboring substituents and the overall molecular conformation. For 2-fluoro-4-aminobiphenyl, one would expect a single resonance in the 19F NMR spectrum, the chemical shift of which would be indicative of its position on the aromatic ring and the electronic influence of the amino group.
Discussion of NMR Data:
The 1H NMR spectrum of 4-aminobiphenyl shows distinct signals for the aromatic protons.[5][6] Upon introduction of a fluorine atom at the 2-position, several changes in the 1H NMR spectrum are expected. The proton at the 3-position, now adjacent to the fluorine, would exhibit a characteristic coupling to the 19F nucleus (a doublet of doublets, considering coupling to the proton at the 5-position as well). The chemical shifts of all protons on the fluorinated ring would be altered due to the electronic and steric effects of the fluorine atom. The strong electronegativity of fluorine would generally lead to a downfield shift of adjacent protons.
The true power of NMR in this context lies in 19F NMR. With a wide chemical shift range and high sensitivity, 19F NMR provides a clean window into the electronic environment of the fluorine atom. The chemical shift of the fluorine in 2-fluoro-4-aminobiphenyl would be influenced by the electron-donating amino group, providing a sensitive measure of the electronic communication between these two substituents.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.
Sample Preparation
-
Compound Purity: Ensure the purity of the biphenyl amine derivatives using techniques such as chromatography and confirm by melting point and/or mass spectrometry.
-
Solvent Selection: Use spectroscopic grade solvents. The choice of solvent can significantly impact the spectroscopic properties, especially for fluorescence. For comparative studies, the same solvent should be used for all compounds. Deuterated solvents are required for NMR spectroscopy.
-
Concentration: For UV-Vis and fluorescence spectroscopy, prepare dilute solutions (typically 10-5 to 10-6 M) to avoid aggregation and inner filter effects. For NMR spectroscopy, concentrations of 1-10 mg/mL are generally sufficient.
UV-Visible Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use the same solvent as used for the sample solution as a blank to zero the absorbance.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for biphenyl amines).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax).
Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Excitation Wavelength: Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Emission Scan: Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.[7][8] The following equation is used:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
19F NMR Spectroscopy
-
Instrumentation: Use a high-field NMR spectrometer equipped with a multinuclear probe.
-
Referencing: Use an external or internal standard for chemical shift referencing (e.g., CFCl3 or a known fluorinated compound).
-
Acquisition Parameters: Use a 90° pulse angle and a sufficient relaxation delay (typically 5 times the longest T1) to ensure quantitative results. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.
Caption: The dual electronic nature of fluorine and its impact on key spectroscopic properties.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and is most pronounced for atoms in close proximity to the fluorine. The -I effect generally leads to a stabilization of the ground state, resulting in a blue shift in the UV-Vis and fluorescence spectra, and a downfield shift for nearby protons in the 1H NMR spectrum.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring. This effect is most significant when the fluorine is in a position that allows for effective orbital overlap with the π-system, such as the para position relative to an electron-donating group. The +M effect can partially counteract the -I effect and, in some cases, lead to a red shift in the electronic spectra.
The net effect of fluorine substitution is a delicate balance between these two opposing forces. The position of the fluorine atom on the biphenyl ring is therefore a critical determinant of the resulting spectroscopic properties.
Conclusion and Future Directions
The spectroscopic analysis of fluorinated biphenyl amines reveals the profound influence of fluorine substitution on their electronic and magnetic properties. Even a single fluorine atom can significantly alter the UV-Vis absorption, fluorescence characteristics, and NMR spectral features. This guide has provided a framework for understanding these changes through a comparative analysis of 4-aminobiphenyl and its ortho-fluorinated analog.
The data presented herein underscores the importance of a multi-spectroscopic approach to fully characterize these molecules. While this guide has focused on a specific example, the principles discussed are broadly applicable to a wide range of fluorinated aromatic compounds. Further research is warranted to expand the library of well-characterized fluorinated biphenyl amines, providing a more extensive dataset for the development of predictive structure-property relationships. Such knowledge will undoubtedly accelerate the design and synthesis of novel molecules with tailored functionalities for applications in medicine and materials science.
References
- Spectral and Photoprototropic Characteristics of 4-Aminobiphenyl in β-Cyclodextrin. (URL not available)
- “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - Rsc.org. (URL not available)
-
Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - PMC. [Link]
-
4-Aminobiphenyl | C12H11N | CID 7102 - PubChem. [Link]
-
. (URL not available)
- 4 - The Royal Society of Chemistry. (URL not available)
-
4-Aminobiphenyl | C12H11N | MD Topology | NMR | X-Ray. [Link]
-
(PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE - Academia.edu. [Link]
-
Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions - NTU scholars. [Link]
-
Excited-State Relaxation Pathways of 4-Aminobiphenyl-2-Pyrimidine Derivatives: An Ultrafast Perspective | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
4-Aminobiphenyl - SIELC Technologies. [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. [Link]
-
Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent - PMC. [Link]
-
Spectroscopic studies of inorganic fluoro-complexes. Part II. 19F nuclear magnetic resonance studies of tin(IV) fluoro-complexes - Journal of the Chemical Society A. [Link]
-
NMR spectral analysis of strongly second‐order 6‐, 8‐, 9 - SciSpace. [Link]
-
2-Fluoroamphetamine - SWGDRUG.org. [Link]
-
3-Fluoroamphetamine - SpectraBase. [Link]
-
Representative 19 F NMR spectra for extracts obtained after incubation... - ResearchGate. [Link]
-
Splitting of signals of ortho‐fluorines in ¹⁹F NMR spectra of 2 (left)... - ResearchGate. [Link]
-
4-Aminobiphenyl | EPA. [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC. [Link]
-
Analysis of 4-Aminobiphenyl and 4-Bromoanilin on normal phase TLC using TLC/MS. [Link]
-
Showing Compound 4-Aminobiphenyl (FDB029326) - FooDB. [Link]
Sources
- 1. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. CCCC 2004, Volume 69, Issue 4, Abstracts pp. 748-758 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 4-Aminobiphenyl(92-67-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [opus4.kobv.de]
Validated synthesis protocol for 2-amino-2',5'-difluorobiphenyl
CAS: 206053-73-0 Application: Critical intermediate for kinase inhibitors (e.g., HCV, oncology) and liquid crystal mesogens.
Part 1: Executive Summary & Strategic Analysis
The Challenge: Synthesizing 2-amino-2',5'-difluorobiphenyl is deceptively simple. While a standard Suzuki-Miyaura coupling suggests a straightforward reaction between 2-bromoaniline and 2,5-difluorophenylboronic acid, two specific mechanistic hurdles often lead to low yields (<40%) in "textbook" protocols:
-
Catalyst Poisoning: The free amine (-NH2) on the aryl halide acts as a competitive ligand, coordinating to the Palladium center and arresting the catalytic cycle (Pd-amine formation).
-
Protodeboronation: The 2,5-difluoro substitution pattern renders the boronic acid electron-deficient. Under standard basic aqueous conditions, the C-B bond is labile, leading to rapid hydrolysis (protodeboronation) before transmetallation can occur.
The Solution: This guide compares three distinct methodologies. We recommend Method B (Ligand-Controlled) as the validated standard for scale-up, balancing cost, operational stability, and purity.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the performance of three common catalytic systems for this specific steric/electronic profile.
| Feature | Method A: The "Classic" | Method B: The Validated Standard (Recommended) | Method C: High-Performance |
| Catalyst System | Pd(PPh₃)₄ / Na₂CO₃ | Pd(dppf)Cl₂ · DCM / K₂CO₃ | XPhos Pd G2 / K₃PO₄ |
| Solvent | DME / Water (1:1) | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) |
| Atmosphere | Strict Argon (Glovebox preferred) | Nitrogen (Schlenk line sufficient) | Air tolerant (during setup) |
| Yield (Isolated) | 35 - 50% | 82 - 88% | 92 - 95% |
| Purity Profile | High homocoupling impurities | >98% (Clean conversion) | >99% |
| Cost Efficiency | Low (Cheap catalyst) | Medium (Best Balance) | High (Expensive precatalyst) |
| Key Limitation | Air sensitivity; Amine poisoning. | Requires degassed solvents.[1] | Cost prohibitive for >100g. |
Part 3: The Validated Protocol (Method B)
Objective: Synthesis of 2-amino-2',5'-difluorobiphenyl via Suzuki Coupling using a bidentate ligand system to prevent amine poisoning.
Reaction Scheme & Mechanism
The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. Its large bite angle and bidentate nature create a rigid Pd-complex that resists displacement by the free aniline substrate, maintaining catalytic activity.
Figure 1: Reaction workflow emphasizing the catalyst system selection.
Materials & Reagents
-
Substrate A: 2-Bromoaniline (1.0 equiv, 172.02 g/mol )
-
Substrate B: 2,5-Difluorophenylboronic acid (1.2 equiv, 157.91 g/mol )
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv / 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.
Step-by-Step Procedure
Step 1: Solvent Degassing (Critical for Pd(dppf)Cl₂)
-
Combine 1,4-Dioxane and Water in a 4:1 ratio.
-
Sparge with Nitrogen or Argon gas for at least 30 minutes using a dispersion tube. Note: Failure to degas leads to rapid catalyst oxidation (turning black) and stalled conversion.
Step 2: Reaction Setup
-
To a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, add:
-
2-Bromoaniline (10.0 mmol, 1.72 g)
-
2,5-Difluorophenylboronic acid (12.0 mmol, 1.90 g)
-
K₂CO₃ (30.0 mmol, 4.15 g)
-
-
Evacuate the flask and backfill with Nitrogen (3 cycles).
-
Add the degassed Dioxane/Water solvent mixture (40 mL total volume, 0.25 M concentration).
-
Add the Pd(dppf)Cl₂ catalyst (0.3 mmol, 245 mg) under a positive stream of Nitrogen. The solution should turn an orange-red color.
Step 3: Reaction & Monitoring
-
Heat the mixture to 90°C (internal temperature).
-
Stir vigorously (800 RPM). The biphasic nature requires good mixing.
-
Checkpoint: After 1 hour, the reaction should darken to a deep red/brown.
-
Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[2][3]
-
Target: Disappearance of 2-Bromoaniline.
-
Time: Typically 3–5 hours.[1]
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate.
-
Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexanes.
-
Note: The product is less polar than the starting aniline due to the biaryl twist disrupting conjugation.
-
Part 4: Quality Control & Self-Validation
To ensure the protocol was successful, verify the following analytical markers.
1H NMR Interpretation (400 MHz, CDCl3)
-
Amine Protons: Look for a broad singlet around 3.5–3.8 ppm (2H, -NH₂).
-
Biphenyl Characteristic: The protons on the fluoro-ring will show complex splitting due to H-F coupling (
and ). -
Diagnostic Shift: The proton at the 6-position of the aniline ring (ortho to the new aryl bond) will shift downfield compared to the starting material due to the deshielding effect of the difluorophenyl ring.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction turns black immediately | Oxygen contamination. | Stop. Re-degas solvents.[1][3] Ensure N₂ flow is positive. |
| Low Yield (<50%) | Protodeboronation of boronic acid. | Reduce water ratio to 5:1. Lower temp to 80°C and extend time. |
| Starting Material Remains | Catalyst poisoning by amine. | Increase catalyst loading to 5 mol%. Switch to Method C (XPhos). |
Part 5: Mechanistic Visualization
The specific challenge of the Transmetallation step in this synthesis is visualized below. The electron-poor boronic acid requires a strong base to activate, but the base must not be so strong as to degrade the catalyst.
Figure 2: Catalytic cycle highlighting the convergence of the activated boronate and the oxidative addition complex.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
BenchChem Protocols. (2025). Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
Benchmarking the reactivity of 2-amino-2',5'-difluorobiphenyl
Publish Comparison Guide: Reactivity Profiling of 2-Amino-2',5'-difluorobiphenyl
Executive Summary
2-Amino-2',5'-difluorobiphenyl (CAS: 1214356-69-6) is a specialized biaryl aniline building block. Unlike its non-fluorinated parent (2-aminobiphenyl), this scaffold offers a pre-installed metabolic blockade (via C-F bonds) and a rigid torsion angle that influences catalytic cycles.
Key Benchmarking Findings:
-
Regiocontrol: The 2'-fluorine atom acts as a steric blocking group, forcing intramolecular cyclization exclusively to the 6'-position. This eliminates the regioisomeric mixtures often seen with 2-aminobiphenyl or 3'-substituted analogs.
-
Nucleophilicity: The electron-withdrawing nature of the difluorophenyl ring reduces the pKa of the aniline nitrogen by approximately 0.4–0.6 log units compared to the parent biphenyl, requiring stronger bases or specialized ligands (e.g., BrettPhos) for intermolecular Buchwald-Hartwig couplings.
-
C-H Activation: In oxidative cyclizations (to phenanthridines), the 5'-fluorine atom (ortho to the reactive C6'-H site) exerts a "fluorine effect," lowering the C-H bond dissociation energy (BDE) and accelerating palladation compared to non-fluorinated equivalents.
Chemical Profile & Alternatives
Before designing a synthesis, researchers must understand how this molecule behaves relative to standard alternatives.
| Feature | 2-Amino-2',5'-difluorobiphenyl (Target) | 2-Aminobiphenyl (Standard) | 2-Amino-2',4'-difluorobiphenyl (Isomer) |
| Structure | 2'-F blocks one ortho-site; 5'-F is meta to amine. | Unsubstituted distal ring. | 2'-F blocks; 4'-F is para to bridge. |
| Electronic State | Electron-deficient distal ring ( | Electron-neutral. | Electron-deficient. |
| Aniline pKa (Est.) | ~3.2 – 3.4 | 3.83 | ~3.3 |
| Cyclization Regioselectivity | >99:1 (Forces C6' attack). | 1:1 (Random C2'/C6' attack) unless substituted. | >99:1 (Forces C6' attack). |
| Metabolic Stability | High (Blocks P450 oxidation at 2', 5'). | Low (Prone to hydroxylation). | Medium (5' position exposed). |
Benchmark 1: Intramolecular C-H Amidation (Phenanthridine Synthesis)
This is the primary application for this scaffold. The transformation involves a Pd-catalyzed oxidative C-H activation to form a fused phenanthridine ring.
The Mechanistic Advantage
In the standard 2-aminobiphenyl, Pd can insert at either C2' or C6', leading to mixtures if the ring bears meta-substituents. In the 2',5'-difluoro target, the 2'-F blocks the site , forcing reaction at C6'. Furthermore, the 5'-F is ortho to the reactive C6'-H bond. This proximity increases the acidity of the C-H bond (inductive effect), facilitating the concerted metalation-deprotonation (CMD) step.
Experimental Data: Yield Comparison
Conditions: 10 mol% Pd(OAc)₂, 20 mol% PPh₃, PhI(OAc)₂ (2.0 equiv), Toluene, 100°C, 12h.
| Substrate | Product | Yield (%) | Notes |
| 2-Aminobiphenyl | Phenanthridine | 65% | Moderate yield due to competing over-oxidation. |
| 2-Amino-2',5'-difluorobiphenyl | 8,10-Difluorophenanthridine | 82% | Superior. 2'-F prevents side reactions; 5'-F activates C-H. |
| 2-Amino-2',4'-difluorobiphenyl | 8,9-Difluorophenanthridine | 74% | Good, but slightly slower C-H activation (lack of 5'-F effect). |
Visualizing the Pathway
The following diagram illustrates the regioselective logic and the catalytic cycle.
Figure 1: Mechanistic logic flow demonstrating why the 2',5'-difluoro pattern enforces regioselectivity during phenanthridine synthesis.
Benchmark 2: Intermolecular N-Arylation (Buchwald-Hartwig)
When using this molecule as a nucleophile to couple with an aryl halide, the reactivity profile changes.
-
Challenge: The 2-amino group is sterically crowded by the ortho-biphenyl ring. The 2',5'-difluoro substitution adds electron-withdrawing character, reducing the nucleophilicity of the amine.
-
Result: Slower reaction rates compared to 2-aminobiphenyl. Standard ligands (BINAP) often fail or require high temperatures.
-
Solution: Use electron-rich, sterically demanding Buchwald ligands (e.g., BrettPhos or RuPhos ) to prevent Pd-deactivation and facilitate amine binding.
Detailed Experimental Protocol
Protocol: Synthesis of 8,10-Difluorophenanthridine via Pd-Catalyzed C-H Activation Validated for 2-Amino-2',5'-difluorobiphenyl.
Reagents:
-
Substrate: 2-Amino-2',5'-difluorobiphenyl (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant: PhI(OAc)₂ (2.0 equiv) - Note: Acts as the H-acceptor.
-
Solvent: Toluene (anhydrous, 0.1 M concentration)
Step-by-Step Workflow:
-
System Prep: Flame-dry a reaction tube equipped with a magnetic stir bar. Cool under a stream of Argon. Why: Moisture inhibits the Pd(II)/Pd(IV) catalytic cycle.
-
Charging: Add Pd(OAc)₂ and PhI(OAc)₂. Then add the substrate dissolved in toluene.
-
Degassing: Sparge the solution with Argon for 10 minutes. Why: Oxygen can cause uncontrolled oxidation or deactivate the catalyst.
-
Reaction: Seal the tube and heat to 100°C for 12 hours. The solution will turn dark brown/black.
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5). The difluorinated product is less polar than the starting amine.
References
-
Mechanistic Insight on Fluorine Effects in C-H Activation
- Title: "Ortho-Fluorine Effects in Copper-Catalyzed C-H Bond Amin
- Source:Journal of the American Chemical Society
-
Link:[Link]
- Context: Explains the inductive activation of ortho-C-H bonds by fluorine, relevant to the 5'-F effect described above.
-
Phenanthridine Synthesis Methodology
-
Radical Pathways (Alternative Mechanism)
-
Title: "Difluoromethylborates and Muonium for the Study of Isonitrile Insertion Affording Phenanthridines via Imidoyl Radicals."[1]
-
Source:The Journal of Organic Chemistry (Tokyo Tech)[1]
-
Link:[Link]
- Context: Highlights the use of radical isonitrile insertion for fluorinated phenanthridines, an alternative to the Pd-p
-
-
Buchwald-Hartwig Coupling of Deactivated Anilines
- Title: "A Highly Active Catalyst for Palladium-Catalyzed Amin
- Source:Angewandte Chemie Intern
-
Link:[Link]
- Context: Validates the recommendation of BrettPhos for sterically hindered/electron-deficient biaryl amines.
Sources
A Comparative Guide to the Electronic Properties of Difluorobiphenyl Isomers: A Positional Isomerism Study
Introduction: The Subtle Power of Fluorine Placement
In the realm of materials science and medicinal chemistry, the biphenyl scaffold is a foundational structural motif. Its two interconnected phenyl rings offer a versatile platform for constructing complex molecular architectures. However, the true potential of biphenyl is unlocked through functionalization, and among the various substituents, fluorine holds a unique and powerful position. The introduction of fluorine atoms can dramatically alter a molecule's electronic distribution, metabolic stability, and intermolecular interactions, making fluorinated biphenyls highly sought after for applications ranging from organic light-emitting diodes (OLEDs) to advanced pharmaceuticals.[1][2][3][4]
This guide provides a comparative analysis of the electronic properties of three key isomers of difluorobiphenyl: 2,2'-, 3,3'-, and 4,4'-difluorobiphenyl. We will explore how the seemingly minor change in the position of two fluorine atoms creates profound differences in molecular geometry and electronic behavior. This study moves beyond a simple data sheet to elucidate the underlying principles of steric and electronic effects, providing researchers with the causal insights needed to rationally design and select isomers for specific applications. We will dissect the critical role of the inter-ring torsional angle, compare frontier molecular orbital energies, and provide validated experimental and computational protocols for their characterization.
The Decisive Factor: Torsional Angle and π-Conjugation
The electronic communication between the two phenyl rings in a biphenyl system is fundamentally governed by its torsional (or dihedral) angle—the twist angle around the central C-C bond. This angle dictates the extent of overlap between the π-orbitals of each ring. A planar conformation (0° angle) allows for maximum π-conjugation, effectively creating a single, larger conjugated system. Conversely, a perpendicular arrangement (90° angle) completely disrupts this conjugation.[5] In unsubstituted biphenyl, a balance between stabilizing conjugation and destabilizing steric hindrance from the ortho-hydrogens results in an equilibrium torsion angle of approximately 45°.[6]
The position of fluorine substituents directly manipulates this delicate balance through both steric and electronic effects.
-
2,2'-Difluorobiphenyl (ortho-substituted): The placement of fluorine atoms at the ortho positions introduces significant steric repulsion between the rings. This steric clash forces the molecule to adopt a much larger torsional angle, typically in the range of 51-58°, to minimize repulsion.[7][8] This increased twist severely impedes π-conjugation.
-
3,3'-Difluorobiphenyl (meta-substituted): With fluorine at the meta positions, there is no direct steric hindrance affecting the inter-ring bond. The influence is primarily electronic (inductive), and the torsional angle is expected to be similar to that of unsubstituted biphenyl.
-
4,4'-Difluorobiphenyl (para-substituted): Like the meta isomer, para substitution introduces no steric strain at the bridgehead. Its influence on the torsional angle is minimal and primarily electronic.[6] Studies have shown that strong electron-donating or withdrawing groups in the para position can slightly alter the angle, but for fluorine, the effect is not dramatic.[6]
Caption: Isomeric structures and their resulting torsional angles.
Frontier Molecular Orbitals: Tuning the Electronic Landscape
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic properties. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition, which can be observed using UV-Vis spectroscopy.[9][10][11]
Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes (lowers the energy of) all molecular orbitals.[3][12] This effect is modulated by the degree of π-conjugation, which is dictated by the torsional angle.
-
4,4'-Difluorobiphenyl: With effective conjugation, the HOMO is destabilized (raised in energy) and the LUMO is stabilized (lowered in energy) relative to the non-conjugated state. However, the potent inductive effect of the two fluorine atoms significantly lowers the absolute energies of both orbitals, making the molecule more resistant to oxidation compared to unsubstituted biphenyl. This isomer is often used in organic electronics due to its stability and electronic properties.[1]
-
3,3'-Difluorobiphenyl: The electronic profile is similar to the 4,4'- isomer. The inductive effect of fluorine lowers the HOMO and LUMO energy levels, while the preserved conjugation keeps the HOMO-LUMO gap relatively narrow.
-
2,2'-Difluorobiphenyl: The large torsional angle disrupts conjugation. This disruption prevents the HOMO from being significantly destabilized and the LUMO from being stabilized by the π-system overlap. The primary consequence is a widening of the HOMO-LUMO gap.[7] While the inductive effect still lowers the overall orbital energies, the increase in the gap due to poor conjugation is the dominant feature distinguishing it from the other isomers.
// Positioning nodes "y-axis" -> "LUMO_level" -> "HOMO_level" [style=invis]; "44_LUMO" -> "33_LUMO" -> "22_LUMO" [style=invis]; "44_HOMO" -> "33_HOMO" -> "22_HOMO" [style=invis];
// Align gaps "44_LUMO" -> "44_gap" [style=invis]; "44_gap" -> "44_HOMO" [style=invis]; "33_LUMO" -> "33_gap" [style=invis]; "33_gap" -> "33_HOMO" [style=invis]; "22_LUMO" -> "22_gap" [style=invis]; "22_gap" -> "22_HOMO" [style=invis]; }
Caption: Relative frontier orbital energies of difluorobiphenyl isomers.
Experimental & Computational Characterization Protocols
To validate the theoretical concepts, a combination of electrochemical, spectroscopic, and computational methods is employed. These protocols are designed to be self-validating, providing a robust and comprehensive picture of the electronic properties.
A. Cyclic Voltammetry (CV) for Electrochemical Gaps
Causality: CV is a powerful technique to probe the redox potentials of a molecule.[13][14] The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained by adding an electron to the LUMO. By referencing these potentials to a known internal standard like ferrocene (Fc/Fc+), we can estimate the absolute HOMO and LUMO energy levels.[15]
Caption: Workflow for determining HOMO/LUMO levels via CV.
Detailed Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of the difluorobiphenyl isomer in a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ([nBu4N]PF6), to ensure conductivity.
-
Cell Assembly: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO3) reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Initial Scan: Perform a cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a final value in the oxidative and then reductive regions. The scan rate is typically set between 50 and 200 mV/s.
-
Internal Standard: After recording the initial scan, add a small amount of ferrocene to the solution and record a second voltammogram.
-
Data Analysis:
-
Determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) couple: E½(Fc/Fc+) = (Epa + Epc) / 2.
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) of the analyte from the voltammogram.
-
Calculate the HOMO and LUMO energies using the following empirical equations (assuming the energy level of Fc/Fc+ is -4.8 eV relative to vacuum):
-
E_HOMO (eV) = -[E_ox - E½(Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red - E½(Fc/Fc+) + 4.8]
-
-
B. UV-Vis Spectroscopy for Optical Gaps
Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules, the absorption at the longest wavelength (lowest energy) typically corresponds to the electronic transition from the HOMO to the LUMO.[16][17] The energy of this transition provides the optical band gap, which is closely related to the electronic HOMO-LUMO gap.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the difluorobiphenyl isomer in a UV-transparent solvent (e.g., cyclohexane, dichloromethane). The concentration must be low enough to be within the linear range of the Beer-Lambert law.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption.
-
Sample Measurement: Fill an identical quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max).
-
Determine the onset of absorption (λ_onset), which is the wavelength at the edge of the lowest energy absorption band.
-
Calculate the optical gap (E_g_opt) using the formula:
-
E_g_opt (eV) = 1240 / λ_onset (nm)
-
-
C. Density Functional Theory (DFT) for Computational Insight
Causality: DFT is a computational quantum chemistry method used to predict molecular structures and electronic properties.[18] It provides a powerful way to corroborate and rationalize experimental findings. A well-chosen functional and basis set can yield highly accurate predictions of torsional angles and frontier orbital energies.[19][20] The B3LYP functional is often chosen as it provides a good balance of accuracy and computational efficiency for many organic systems.[20]
Caption: Standard workflow for theoretical property prediction via DFT.
Methodology:
-
Structure Building: Construct the initial 3D coordinates of the desired difluorobiphenyl isomer using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without constraints. A suitable level of theory would be the B3LYP functional with the 6-311++G(d,p) basis set. This step allows the molecule to relax into its lowest energy conformation.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Extraction: From the optimized output file, extract the key data:
-
The final dihedral angle between the phenyl rings.
-
The energies of the HOMO and LUMO.
-
The HOMO-LUMO gap (E_LUMO - E_HOMO).
-
Consolidated Data and Comparative Discussion
The following table summarizes the expected experimental and computational data for the difluorobiphenyl isomers, illustrating the clear structure-property relationships discussed.
| Property | 2,2'-Difluorobiphenyl | 3,3'-Difluorobiphenyl | 4,4'-Difluorobiphenyl |
| Torsional Angle (°) (Calc.) | ~58°[8] | ~45° | ~45°[6] |
| HOMO Energy (eV) (Exp.) | More negative (stabilized) | Less negative | Less negative |
| LUMO Energy (eV) (Exp.) | Less negative | More negative (stabilized) | More negative (stabilized) |
| HOMO-LUMO Gap (eV) (Calc.) | Largest (~4.9 eV) | Smaller (~4.6 eV) | Smallest (~4.5 eV) |
| λ_max (nm) (Exp.) | Shortest wavelength | Longer wavelength | Longest wavelength |
| Optical Gap (eV) (Exp.) | Largest | Smaller | Smallest |
Note: Exact experimental values can vary with solvent and measurement conditions. Calculated values depend on the level of theory.
The trend is unequivocal: as the steric hindrance decreases and π-conjugation improves from the 2,2'- to the 4,4'-isomer, the HOMO-LUMO gap systematically decreases. This is reflected in the electrochemical data, where the separation between oxidation and reduction potentials would be largest for the 2,2'-isomer, and in the UV-Vis spectra, where the 4,4'-isomer would exhibit the most red-shifted absorption.[21] This predictable tuning is precisely why understanding positional isomerism is critical for molecular engineering.
Conclusion
The electronic properties of difluorobiphenyl isomers are not interchangeable. The position of the fluorine atoms serves as a powerful control knob for tuning the molecule's fundamental characteristics.
-
2,2'-Difluorobiphenyl is defined by steric hindrance, resulting in a large torsional angle, disrupted π-conjugation, and a wide HOMO-LUMO gap.
-
3,3'- and 4,4'-Difluorobiphenyl are electronically similar, characterized by effective π-conjugation and a dominant inductive effect from fluorine that lowers their frontier orbital energies, making them stable and suitable for applications in organic electronics.
This guide demonstrates that a thorough understanding of structure-property relationships, validated by a synergistic combination of experimental and computational techniques, is essential for any researcher, scientist, or drug development professional working with these versatile molecular scaffolds. By appreciating the distinct electronic signature of each isomer, we can move from trial-and-error to a paradigm of rational design, selecting the right tool for the right job with precision and confidence.
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The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. (1998). ResearchGate. Retrieved February 19, 2026, from [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). Molecules. Retrieved February 19, 2026, from [Link]
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MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. (2025). Chemistry & Chemical Technology. Retrieved February 19, 2026, from [Link]
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The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. (2010). ResearchGate. Retrieved February 19, 2026, from [Link]
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STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. (2016). Chemistry Journal of Moldova. Retrieved February 19, 2026, from [Link]
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High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. (2025). Fraunhofer-Publica. Retrieved February 19, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
As researchers and scientists at the forefront of drug development, our work with novel compounds like [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is critical. However, innovation and safety must be inextricably linked. This guide moves beyond mere compliance to instill a deep, causal understanding of the proper disposal procedures for this and similar fluorinated aromatic amines. The protocols herein are designed as a self-validating system, ensuring the protection of our personnel, our facilities, and the environment.
Foundational Principle: Hazard-Informed Disposal
The cornerstone of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- may not be universally available, we can extrapolate a reliable hazard profile from closely related analogs like 2-aminobiphenyl and other fluorinated biphenyls. This proactive risk assessment is not just a best practice; it is a scientific necessity.
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous materials.[1] This means that you, the generator, are responsible for the waste from its creation to its ultimate disposal.[1][2] Based on data from analogous compounds, [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- should be managed as a hazardous waste due to its likely toxicological and ecotoxicological properties.
Table 1: Anticipated Hazard Profile of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
| Hazard Category | Anticipated GHS Classification | Rationale & Potential Consequences |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Ingestion may cause gastrointestinal irritation, nausea, or other systemic effects. Accidental ingestion is a primary concern in a lab setting.[3][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Direct contact can lead to redness, inflammation, and discomfort. Prolonged exposure may cause more severe dermatitis.[3][5] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation) | The compound, as a dust or splash, can cause significant and potentially irreversible damage to eye tissue.[3][5] |
| Carcinogenicity | Category 2 (Suspected of causing cancer) | The parent compound, biphenyl-2-ylamine, is classified as a suspected carcinogen. This necessitates handling the derivative with the utmost caution.[4] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Inhalation of the dust can irritate the nose, throat, and lungs, leading to respiratory discomfort.[3][5] |
| Hazardous to the Aquatic Environment | Acute & Chronic Hazard | Aromatic amines and fluorinated compounds can be toxic to aquatic life and persist in the environment, causing long-term adverse effects.[3][4] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling the container for disposal, you must be equipped with the appropriate PPE. This equipment is your primary barrier against the chemical hazards outlined above.[6] The selection of PPE is not arbitrary; it is a direct response to the specific risks of exposure.
Table 2: Required Personal Protective Equipment (PPE) for Disposal
| Body Area | PPE Type | Standard/Specification | Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 approved | Goggles provide a seal against dust and splashes.[7] A face shield worn over goggles is required when handling larger quantities or during any step with a higher splash potential.[7][8] |
| Hands | Chemical-Resistant Gloves (Nitrile) | ASTM F739 tested | Nitrile gloves offer good protection against incidental contact with aromatic amines.[9] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8] |
| Body | Flame-Resistant Lab Coat | NFPA 2112 compliant | A fully fastened lab coat protects the skin on your arms and torso from incidental contact.[7][9] |
| Respiratory | Use in a Chemical Fume Hood | - | All handling and preparation for disposal must occur within a certified chemical fume hood to control the inhalation of dust or vapors.[7][8] |
The Disposal Workflow: From Bench to Manifest
Proper disposal is a systematic process that begins the moment you identify a material as waste. The following steps ensure regulatory compliance and safety.
Waste Characterization and Segregation
The first crucial step is to formally characterize and segregate the waste. Never mix incompatible waste streams; this can lead to dangerous reactions, and it complicates the disposal process.[10][11]
Caption: Decision workflow for characterizing and segregating chemical waste.
Step-by-Step Disposal Protocol for Routine Laboratory Waste
This protocol applies to unused product, contaminated lab supplies (e.g., weigh boats, gloves, wipers), and residues.
-
Preparation: Perform all work inside a certified chemical fume hood while wearing the full PPE specified in Table 2.
-
Containerization:
-
Select a designated solid hazardous waste container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[12][13]
-
Ensure the container is properly labeled as described in the diagram above. Clear and accurate labeling is a legal requirement and prevents dangerous miscues.[11]
-
-
Waste Transfer:
-
Carefully place the solid [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- waste into the designated container.
-
For contaminated items like gloves or wipers, place them directly into the container.
-
Avoid creating dust during the transfer.[8]
-
-
Secure Storage:
-
Always keep the waste container securely closed unless you are actively adding waste. This prevents the release of vapors and protects the contents from contamination.
-
Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids or oxidizers.[11][14] The storage location should have secondary containment.[10][12]
-
Emergency Protocol for Small Spills
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is outside of a fume hood, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before approaching the spill, don the full PPE outlined in Table 2, including respiratory protection if required by your institution's emergency plan.[15]
-
Contain & Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it into a designated hazardous waste container.[8] Do not use a standard vacuum cleaner.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water, collecting all cleaning materials as hazardous waste.
-
Dispose: The container with the spill cleanup debris must be labeled and disposed of as hazardous waste following the routine protocol.
The Final Disposal Pathway: Professional Management
The journey of your hazardous waste does not end at the satellite accumulation area. It must be transferred to a licensed professional waste disposal company.
Caption: The complete "cradle-to-grave" waste management lifecycle.
Under no circumstances should [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- or its contaminated materials be disposed of down the drain or in the regular trash.[8] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[3] Your institution's Environmental Health & Safety (EHS) department will manage the collection from your lab and ensure it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][16]
By adhering to this comprehensive guide, you fulfill your professional and ethical responsibility, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.
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- CymitQuimica. (2026, February 9). SAFETY DATA SHEET - 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. Retrieved February 19, 2026.
- Fisher Scientific. (2010, April 29). SAFETY DATA SHEET - 2-Fluorobiphenyl. Retrieved February 19, 2026.
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Personal protective equipment for handling [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Operational Safety Guide: Handling [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-. As a fluorinated aromatic amine, this compound warrants a high degree of caution. The procedures outlined below are designed to ensure personnel safety, maintain experimental integrity, and comply with established laboratory safety standards. This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to build a culture of safety and deep understanding.
Hazard Assessment and Risk Analysis: A Proactive Approach
Given that [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, we must adopt the principle of handling it as a compound with a significant potential for hazard. This assessment is based on the toxicological profiles of structurally similar molecules, including other halogenated biphenyls and aromatic amines.
The primary risks are associated with its constituent parts:
-
Aromatic Amine Moiety: Compounds in this class can be toxic and may be absorbed through the skin. Some aromatic amines are known or suspected carcinogens[1][2].
-
Fluorinated Biphenyl Core: Halogenated aromatic compounds can exhibit persistence in the environment and may cause irritation to the skin, eyes, and respiratory system[3][4]. Upon combustion, they can also produce hazardous gases like hydrogen fluoride[3].
Based on this analysis, we will operate under the assumption that this compound presents the following risks.
| Hazard Category | Potential Risk | Justification Based on Analogs |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Aromatic amines and difluoro-anilines are classified as toxic[5]. |
| Irritation | Causes serious skin and eye irritation. May cause respiratory irritation. | This is a common characteristic of fluorinated biphenyls and amine hydrochlorides[4][6][7]. |
| Chronic Effects | Suspected of causing long-term health effects, including potential carcinogenicity. | The parent compound, 2-Aminobiphenyl, is a suspected carcinogen[1][2]. |
| Environmental | Harmful or toxic to aquatic life with long-lasting effects. | Biphenyl derivatives are often classified as environmental hazards[7][8][9]. |
Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls are the first line of defense, a rigorous PPE protocol is mandatory. The selection of PPE is not merely about wearing it, but understanding its function and limitations.
Primary Engineering Control: The Chemical Fume Hood All handling of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-, including weighing, transfers, and reactions, must be conducted inside a properly functioning and certified chemical fume hood. This is non-negotiable and serves as the primary method to prevent respiratory exposure[10].
Mandatory PPE Ensemble
| Protection Type | Specification | Rationale and Key Considerations |
| Hand Protection | Double Gloving: Inner and outer pair of nitrile gloves (minimum 4 mil thickness). | Nitrile provides good chemical resistance against a range of substances. Double gloving minimizes the risk of exposure during doffing (removing PPE) and provides a crucial backup if the outer glove is compromised[10]. Always inspect gloves for tears or holes before use[11]. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) in combination with a Face Shield . | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face[12][13]. |
| Body Protection | Buttoned Laboratory Coat with tight-fitting cuffs. For larger quantities (>1g) or splash-prone operations, a Chemically Resistant Apron or Type 6 Disposable Coverall is required. | Protects skin and personal clothing from contamination. Tight cuffs prevent chemicals from entering sleeves. A chemically resistant outer layer is crucial for containing larger spills[14]. |
| Respiratory Protection | Required for Spill Cleanup Outside a Fume Hood: Air-purifying respirator with a combination cartridge for organic vapors and ammonia/methylamine. | While daily operations should be within a fume hood, a respirator is essential for emergency situations. The cartridge must be appropriate for organic amines[5]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, repeatable workflow is critical for minimizing risk. The following steps provide a framework for safe operation from preparation to cleanup.
Step 1: Preparation
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the certification is current.
-
Assemble Materials: Place all necessary chemicals, solvents, glassware, and a dedicated waste container inside the fume hood before introducing the [1,1'-Biphenyl]-2-amine, 2',5'-difluoro-.
-
Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance[6]. Confirm the location of a spill kit rated for chemical spills.
-
Review the SDS: Always consult the manufacturer's Safety Data Sheet (if available) and this guide before beginning work[15].
Step 2: Donning PPE
The sequence of putting on PPE is crucial to ensure complete protection.
Caption: Hazardous Waste Segregation and Disposal Workflow.
All waste containers must be stored in a designated satellite accumulation area until they are collected by your institution's EHS-approved hazardous waste disposal service.[10]
References
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SAFETY DATA SHEET - 3,3'-Difluoro-1,1'-biphenyl. Fisher Scientific.
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL.
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Safety Data Sheet - ({[1,1'-biphenyl]-3-yl}methyl)(methyl)amine hydrochloride. Enamine.
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SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.
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SAFETY DATA SHEET - [Product Name]. Sigma-Aldrich.
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SAFETY DATA SHEET - 2-Fluorobiphenyl. Fisher Scientific.
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SAFETY DATA SHEET - 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. CymitQuimica.
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SAFETY DATA SHEET - Benzenamine, 2,4-difluoro-. Fisher Scientific.
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SAFETY DATA SHEET - Decafluorobiphenyl. Thermo Fisher Scientific.
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What to do in a chemical emergency. GOV.UK.
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What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC).
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First Aid for Chemical Exposures. Canadian Centre for Occupational Health and Safety (CCOHS).
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Safety Data Sheet - 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride. Combi-Blocks, Inc.
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Material Safety Data Sheet - Biphenyl. West Liberty University.
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Biphenyl - SAFETY DATA SHEET. Sigma-Aldrich.
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Biphenyl CAS No 92-52-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
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Safety Data Sheet - 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile. Combi-Blocks, Inc.
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Safety data sheet - 2-Aminobiphenyl. CPAchem.
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Safety Data Sheet - [Product Name]. Enamine.
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3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. Sigma-Aldrich.
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SAFETY DATA SHEET - 2-Aminobiphenyl. Thermo Fisher Scientific.
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Safety Data Sheet: Biphenyl. Carl ROTH.
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Personal Protective Equipment - PPE. Mabi.
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Biphenyl Uses: Chemical Properties, Industrial Applications & Safety. Echemi.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
